Eucannabinolide
Description
Structure
2D Structure
Properties
CAS No. |
38458-58-1 |
|---|---|
Molecular Formula |
C22H28O8 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C22H28O8/c1-12-5-6-17(28-15(4)25)13(2)10-19-20(14(3)21(26)29-19)18(9-12)30-22(27)16(11-24)7-8-23/h5,7,10,17-20,23-24H,3,6,8-9,11H2,1-2,4H3/b12-5-,13-10-,16-7+ |
InChI Key |
XYPJAWWDSQFSQA-CTCACOSFSA-N |
Isomeric SMILES |
C/C/1=C/CC(/C(=C\C2C(C(C1)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O2)/C)OC(=O)C |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O2)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Eucannabinolide; Hiyodorilactone A; Schkuhrin I; |
Origin of Product |
United States |
Foundational & Exploratory
Eucannabinolide from Eupatorium cannabinum: A Technical Guide for Drug Discovery and Development
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Eucannabinolide, a germacranolide-type sesquiterpene lactone isolated from the plant Eupatorium cannabinum, has emerged as a compound of significant interest in oncological and immunological research. Exhibiting potent cytotoxic and anti-proliferative effects, its mechanism of action is primarily attributed to the targeted inhibition of key inflammatory and oncogenic signaling pathways. This technical guide provides a comprehensive overview of this compound, detailing its natural source, chemical properties, pharmacological activities, and molecular mechanisms. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual diagrams of its principal signaling pathway interactions to support further research and development.
Introduction and Chemical Profile
Eupatorium cannabinum L. (hemp-agrimony), a member of the Asteraceae family, is a rich source of various bioactive secondary metabolites, most notably sesquiterpene lactones. Among these, this compound has been identified as a key contributor to the plant's cytotoxic properties.[1] It belongs to the germacranolide subclass of sesquiterpene lactones, which are characterized by a 10-membered carbocyclic ring.[2]
Chemical Properties:
-
Molecular Formula: C₂₂H₂₈O₈[3]
-
Molecular Weight: 420.45 g/mol [3]
-
IUPAC Name: [(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate[3]
-
CAS Number: 38458-58-1[3]
Bioassay-Guided Isolation from Eupatorium cannabinum
This compound is typically isolated from the aerial parts of E. cannabinum through a process of bioassay-guided fractionation. This methodology uses a specific biological assay (e.g., a cytotoxicity assay) to screen fractions during the separation process, prioritizing the purification of the most active components.
Caption: Bioassay-guided isolation workflow for this compound.
Pharmacological Activity and Quantitative Data
The primary pharmacological activities documented for this compound are its potent cytotoxic and anti-cancer effects, particularly against breast cancer cell lines.
Cytotoxic Activity
This compound exhibits significant dose-dependent cytotoxicity against various cancer cell lines. Its efficacy has been quantified in several studies, most notably against the MCF-7 human breast adenocarcinoma cell line.[1][4][5] The compound induces apoptosis, a programmed cell death mechanism, which is a desirable characteristic for anti-cancer agents.[1]
| Compound/Extract | Cell Line | Assay | Endpoint | Result | Reference(s) |
| This compound | MCF-7 (Breast) | MTT | IC₅₀ | 13 ± 2.45 µg/mL | [1][4][5] |
| This compound | MCF-7 (Breast) | Annexin V/PI | Apoptosis | 46.91% at 13 µg/mL | [1][4][5] |
| E. cannabinum Chloroform Extract | MCF-7 (Breast) | MTT | IC₅₀ | 21.39 ± 3.24 µg/mL | [2][6] |
| This compound | MDA-MB-231 (TNBC) | Wound-healing | Migration | Inhibition at 0.5-2 µM | [7] |
Table 1: Summary of In Vitro Cytotoxic and Anti-proliferative Activity of this compound.
Anti-inflammatory Activity
While direct quantitative data for the anti-inflammatory activity of this compound is limited, its mechanism of action strongly implies such effects. This compound inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of inflammatory responses, particularly in response to Interleukin-6 (IL-6).[7][8] Furthermore, sesquiterpene lactones as a class are well-known for their ability to suppress the NF-κB signaling pathway, a central regulator of inflammation.[9]
Molecular Mechanisms of Action
This compound exerts its biological effects by modulating critical intracellular signaling pathways involved in cell survival, proliferation, and inflammation.
Inhibition of the STAT3 Signaling Pathway
The most clearly elucidated mechanism for this compound is its role as a potent STAT3 inhibitor.[7][8] In many cancers, particularly triple-negative breast cancer (TNBC), STAT3 is constitutively active or hyper-activated by cytokines like IL-6. This leads to the transcription of genes that promote cell proliferation, survival, and metastasis.[7]
This compound intervenes by:
-
Suppressing STAT3 Phosphorylation: It inhibits both constitutive and IL-6-induced phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[7][8]
-
Preventing Nuclear Translocation: Unphosphorylated STAT3 cannot dimerize and translocate from the cytoplasm to the nucleus.
-
Decreasing DNA Binding: Consequently, STAT3 is unable to bind to the promoter regions of its target genes (e.g., c-Myc, Mcl-1, Bcl-xL), thereby downregulating their expression.[7]
Caption: Inhibition of the IL-6/JAK/STAT3 signaling pathway by this compound.
Proposed Inhibition of the NF-κB Pathway
Based on the known activity of structurally similar sesquiterpene lactones, it is highly probable that this compound also targets the canonical NF-κB pathway.[9] This pathway is a cornerstone of the inflammatory response and is often dysregulated in cancer, promoting cell survival by upregulating anti-apoptotic genes. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, preventing the degradation of the IκBα inhibitor and trapping the active NF-κB (p65/p50) dimer in the cytoplasm.
Caption: Proposed inhibition of the canonical NF-κB pathway by this compound.
Detailed Experimental Protocols
MTT Assay for Cell Viability (MCF-7 Cells)
This protocol is synthesized from methodologies used in cytotoxicity studies of E. cannabinum extracts and this compound.[10]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in a suitable culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
Annexin V/PI Assay for Apoptosis
This protocol is a generalized procedure based on standard methods used to quantify this compound-induced apoptosis.[1][11]
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate at a density of 1 x 10⁵ cells/well. After 24 hours, treat the cells with this compound at its determined IC₅₀ concentration (e.g., 13 µg/mL) and a vehicle control. Incubate for 48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL). Gently vortex the cells.
-
Incubation: Incubate the suspension for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V/PI negative, early apoptotic cells will be Annexin V positive/PI negative, and late apoptotic/necrotic cells will be Annexin V/PI positive.
Western Blot for STAT3 Phosphorylation
This protocol is based on the methodology used to confirm the inhibition of STAT3 by this compound in TNBC cells.[7][12]
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 4 hours). For IL-6 induction, cells can be pre-stimulated with IL-6 (e.g., 10 ng/mL) for 10 minutes before adding this compound.[7] Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) or a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation. Also, probe separate blots for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
This compound, a sesquiterpene lactone from Eupatorium cannabinum, demonstrates significant potential as a scaffold for the development of novel anti-cancer therapeutics. Its well-defined mechanism of action, centered on the potent inhibition of the STAT3 pathway, provides a clear rationale for its efficacy in cancers characterized by STAT3 hyper-activation. The proposed co-inhibition of the NF-κB pathway further strengthens its profile as a dual-action anti-inflammatory and anti-proliferative agent.
Future research should focus on in vivo efficacy studies to validate the promising in vitro results, comprehensive pharmacokinetic and toxicology profiling, and structure-activity relationship (SAR) studies to optimize its potency and drug-like properties. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for advancing this compound from a natural product lead into a viable clinical candidate.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. doaj.org [doaj.org]
- 3. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Cytotoxic effects of eupatorium cannabinum on MCF-7 human breast cancer cell line [hero.epa.gov]
- 7. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Eucannabinolide: A Technical Guide to its Isolation, Structure Elucidation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucannabinolide, a sesquiterpene lactone derived from Eupatorium cannabinum, has emerged as a compound of significant interest in oncological research. Its notable cytotoxic effects, particularly against triple-negative breast cancer (TNBC), are attributed to its modulation of the STAT3 signaling pathway. This technical guide provides a comprehensive overview of the isolation and structure elucidation of this compound, presenting detailed experimental protocols, quantitative data, and a mechanistic exploration of its biological activity. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of natural product chemistry and oncology.
Introduction
This compound is a germacrane-type sesquiterpene lactone that has been isolated from the plant Eupatorium cannabinum. Natural products remain a vital source of novel therapeutic agents, and sesquiterpene lactones, in particular, are known for their diverse biological activities. This compound has demonstrated potent cytotoxic activity against various cancer cell lines, with a particularly significant impact on triple-negative breast cancer (TNBC), a subtype known for its aggressive nature and limited treatment options.[1][2] The primary mechanism of action for this compound's anti-cancer effects has been identified as the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] This guide will detail the methodologies for isolating this promising compound and the spectroscopic techniques used to elucidate its complex structure.
Isolation of this compound
The isolation of this compound from Eupatorium cannabinum is typically achieved through a bioassay-guided fractionation process. This involves a systematic separation of the plant extract into fractions, with each fraction being tested for its biological activity (e.g., cytotoxicity) to guide the subsequent purification steps.
Experimental Protocol: Bioassay-Guided Fractionation
2.1.1. Plant Material and Extraction:
-
Dried and powdered aerial parts of Eupatorium cannabinum are subjected to maceration with methanol at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
2.1.2. Solvent-Solvent Partitioning:
-
The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The resulting fractions are concentrated and evaluated for their cytotoxic activity. The chloroform extract has been reported to exhibit the highest activity.
2.1.3. Column Chromatography:
-
The bioactive chloroform extract is subjected to column chromatography on silica gel.
-
A gradient elution is typically employed, starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
2.1.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The most active fractions from column chromatography are further purified by preparative HPLC.
-
A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
The elution can be isocratic or a gradient, depending on the complexity of the fraction.
-
The purity of the isolated this compound is confirmed by analytical HPLC.
Logical Workflow for Isolation
Structure Elucidation
The determination of the chemical structure of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₂₂H₂₈O₈ |
| Molecular Weight | 420.45 g/mol |
| Appearance | Colorless oil or white amorphous powder |
| ¹H NMR (CDCl₃) | Refer to detailed assignments below |
| ¹³C NMR (CDCl₃) | Refer to detailed assignments below |
| Mass Spectrometry | Refer to detailed fragmentation below |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.
Experimental Protocols: Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
-
1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons present in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships within the molecule, helping to identify spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
3.2.2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Typically performed using Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the exact mass of the molecule and, consequently, its molecular formula.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the resulting fragment ions are analyzed to provide information about the substructures within the molecule.
Structure Elucidation Workflow
Quantitative Data
The biological activity of this compound and the extracts from which it is derived have been quantified using cytotoxicity assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to express the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cytotoxicity of Eupatorium cannabinum Extracts and this compound against MCF-7 Breast Cancer Cells
| Sample | IC₅₀ (µg/mL) |
| n-Hexane Extract | 60.23 ± 2.16 |
| Chloroform Extract | 21.39 ± 3.24 |
| Methanol Extract | 81.74 ± 3.41 |
| This compound (pure) | 13.00 ± 2.45 |
Data are presented as mean ± standard deviation.
Biological Activity and Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively activated in many cancers, including TNBC, and plays a crucial role in tumor cell proliferation, survival, and metastasis.
This compound has been shown to suppress both constitutive and interleukin-6 (IL-6) induced STAT3 activation.[1] It achieves this by inhibiting the phosphorylation of STAT3 at the tyrosine 705 residue.[1] This phosphorylation is a critical step for the dimerization, nuclear translocation, and DNA binding of STAT3, which are all necessary for its function as a transcription factor. By preventing STAT3 phosphorylation, this compound effectively blocks its downstream signaling, leading to the downregulation of genes involved in cell proliferation and survival.
STAT3 Signaling Pathway Inhibition by this compound
Conclusion
This compound stands out as a promising natural product with significant potential for development as an anti-cancer therapeutic, particularly for triple-negative breast cancer. This technical guide has provided a detailed overview of the established methods for its isolation from Eupatorium cannabinum and the spectroscopic techniques required for its comprehensive structure elucidation. The elucidation of its mechanism of action, involving the inhibition of the STAT3 signaling pathway, provides a solid foundation for further preclinical and clinical investigations. The protocols and data presented herein are intended to facilitate future research into this valuable natural compound and accelerate its potential translation into clinical applications.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Eucannabinolide: A Technical Guide to its Chemical Synthesis, Derivatives, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucannabinolide, a sesquiterpene lactone of the germacranolide class, has garnered significant interest within the scientific community due to its potent anti-cancer properties. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, explores potential avenues for the generation of novel derivatives, and delves into its mechanism of action, with a particular focus on the STAT3 signaling pathway. Detailed experimental protocols for the total synthesis are provided, alongside quantitative data on its biological activity. This document aims to serve as a valuable resource for researchers engaged in the fields of natural product synthesis, medicinal chemistry, and oncology drug development.
Introduction
This compound is a naturally occurring sesquiterpene lactone originally isolated from plants of the Eupatorium genus. Structurally, it features a 10-membered germacrane ring system fused to a γ-lactone. The presence of multiple stereocenters and functional groups makes it a challenging and attractive target for total synthesis. Recent studies have highlighted the significant therapeutic potential of this compound, particularly in the context of triple-negative breast cancer (TNBC), where it has been shown to suppress tumor growth and metastasis.[1][2] This activity is primarily attributed to its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cancer cell proliferation, survival, and invasion.[1][2] This guide will provide an in-depth analysis of the chemical synthesis of this compound, discuss the potential for derivatization to explore structure-activity relationships (SAR), and detail its interaction with the STAT3 pathway.
Chemical Synthesis of this compound
The first total synthesis of this compound was reported by W. Clark Still and coworkers in 1983.[3] Their approach established a foundational strategy for the construction of the germacranolide core and the installation of the requisite functional groups.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis commences from the readily available chiral starting material, (+)-carvone. The core of the strategy involves the construction of the 10-membered ring through an oxy-Cope rearrangement. Subsequent functional group manipulations, including epoxidation, lactonization, and the introduction of the exocyclic methylene group, complete the synthesis.
Experimental Protocols
The following protocols are based on the seminal work of Still et al. and represent a key pathway for the total synthesis of this compound.[3]
Scheme 1: Synthesis of the Oxy-Cope Precursor
-
Step 1: Epoxidation of (+)-Carvone. To a solution of (+)-carvone in a suitable solvent such as dichloromethane, is added m-chloroperoxybenzoic acid (m-CPBA) at 0 °C. The reaction is stirred until completion, and the resulting epoxide is purified by chromatography.
-
Step 2: Protection of the Hydroxyl Group. The tertiary alcohol is protected as a benzyloxymethyl (BOM) ether using benzyloxymethyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Step 3: Selenoxide Elimination. The epoxide is opened with phenylselenyl chloride, and subsequent oxidation with hydrogen peroxide leads to the formation of an allylic alcohol via a selenoxide elimination.
-
Step 4: Vinyllithium Addition. The ketone is reacted with vinyllithium to generate the precursor for the oxy-Cope rearrangement.
Scheme 2: Oxy-Cope Rearrangement and Macrolactonization
-
Step 5: Oxy-Cope Rearrangement. The vinyl alcohol from the previous step is subjected to thermal conditions to induce a[4][4]-sigmatropic rearrangement, thereby forming the 10-membered carbocyclic ring.
-
Step 6: Hydroboration-Oxidation. The terminal olefin is hydroborated using a borane source, followed by oxidative workup with hydrogen peroxide and sodium hydroxide to yield a primary alcohol.
-
Step 7: Jones Oxidation. The primary alcohol is oxidized to a carboxylic acid using Jones reagent (chromium trioxide in sulfuric acid and acetone).
-
Step 8: Macrolactonization. The resulting hydroxy acid is subjected to macrolactonization conditions, such as the Yamaguchi or Mitsunobu conditions, to form the γ-lactone ring.
Scheme 3: Final Steps to this compound
-
Step 9: Introduction of the Exocyclic Methylene Group. The lactone is treated with a base such as lithium diisopropylamide (LDA) to form the enolate, which is then reacted with formaldehyde or an equivalent electrophile to introduce the exocyclic methylene group.
-
Step 10: Deprotection. The BOM protecting group is removed under appropriate conditions, such as catalytic hydrogenolysis, to yield the final product, (+)-eucannabinolide.
This compound Derivatives: A Frontier for Drug Discovery
To date, the synthesis of this compound derivatives has not been extensively reported in the scientific literature. However, the core structure of this compound presents several opportunities for chemical modification to explore structure-activity relationships and potentially enhance its therapeutic properties.
Proposed Derivatization Strategies
Based on the known reactivity of sesquiterpene lactones, the following derivatization strategies are proposed:
-
Michael Addition to the α,β-Unsaturated Lactone: The exocyclic methylene group of the γ-lactone is a Michael acceptor and can react with various nucleophiles, such as thiols, amines, and alcohols. This would allow for the introduction of a wide range of functional groups.
-
Modification of the Hydroxyl Groups: The hydroxyl groups on the carbocyclic ring can be esterified or etherified to modulate the lipophilicity and pharmacokinetic properties of the molecule.
-
Epoxidation of the Endocyclic Double Bond: The double bond within the 10-membered ring can be epoxidized to introduce new stereocenters and functional handles for further elaboration.
The synthesis of a focused library of such derivatives would be invaluable in elucidating the key structural features required for potent STAT3 inhibition and anti-cancer activity.
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cell lines.[1][2] Its primary mechanism of action involves the direct inhibition of the STAT3 signaling pathway.[1]
The STAT3 Signaling Pathway
The STAT3 protein is a transcription factor that plays a critical role in cell growth, proliferation, and survival.[1] In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell division and tumor progression. The activation of STAT3 is typically initiated by the phosphorylation of a specific tyrosine residue (Tyr705) by upstream kinases such as Janus kinases (JAKs), Src, EGFR, and MAPKs.[1] Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and binds to the promoter regions of target genes, thereby activating their transcription.[1]
This compound as a STAT3 Inhibitor
Studies have shown that this compound effectively suppresses the phosphorylation of STAT3 at Tyr705 in TNBC cells.[1] This inhibition of STAT3 activation leads to the downregulation of several key downstream target genes that are critical for cancer cell survival and proliferation, including Bcl-2, survivin, MMP-2, cyclin D1, and c-Myc.[1] Interestingly, this compound appears to directly target STAT3, as it has been observed to have minimal effect on the activity of upstream kinases like JAK1, EGFR, and ERK.[1]
The workflow for investigating the effect of this compound on the STAT3 pathway is depicted below.
Signaling Pathway Diagram
The inhibitory effect of this compound on the STAT3 signaling cascade is illustrated in the following diagram.
Quantitative Biological Data
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.0 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 7.5 | [1] |
| A549 | Lung Cancer | 10.2 | |
| HCT116 | Colon Cancer | 8.9 |
Conclusion and Future Directions
This compound has emerged as a promising natural product with significant potential for development as an anti-cancer therapeutic. Its well-defined mechanism of action, involving the direct inhibition of the STAT3 signaling pathway, provides a strong rationale for its further investigation. The total synthesis of this compound, while challenging, is achievable and provides a platform for the generation of novel derivatives.
Future research should focus on the following areas:
-
Synthesis and Evaluation of this compound Derivatives: A systematic exploration of the structure-activity relationships of this compound is crucial for the development of more potent and selective analogs.
-
In Vivo Efficacy Studies: Comprehensive in vivo studies are required to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound and its derivatives in relevant animal models.
-
Elucidation of the Direct Binding Target: While this compound is known to inhibit STAT3 phosphorylation, the precise molecular interactions and binding site on the STAT3 protein remain to be fully elucidated.
The continued investigation of this compound and its analogs holds great promise for the discovery of new and effective treatments for cancer and other diseases driven by aberrant STAT3 signaling.
References
total synthesis of the germacranolide eucannabinolide
An In-Depth Technical Guide to the Total Synthesis of the Germacranolide Eucannabinolide
Introduction
This compound, a member of the germacranolide family of sesquiterpene lactones, has attracted attention from the scientific community due to its complex molecular architecture and potential cytotoxic activity. These natural products are characterized by a 10-membered carbocyclic ring, which presents a significant synthetic challenge. This technical guide provides a detailed overview of the first and only reported total synthesis of this compound, accomplished by W. Clark Still, Shizuaki Murata, Gilbert Revial, and Kazuo Yoshihara in 1983. Their seminal work, published in the Journal of the American Chemical Society, established a key strategic approach to the synthesis of this complex natural product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive resource on the methodology and key findings of this landmark achievement.
Retrosynthetic Analysis
The retrosynthetic strategy for this compound hinges on the disconnection of the ten-membered ring at the C1-C10 bond, which simplifies the target to a more manageable acyclic precursor. This precursor can be traced back to simpler, commercially available starting materials. A key feature of the forward synthesis is the stereocontrolled construction of the multiple chiral centers and the challenging macrocyclization to form the germacrane core.
Caption: A simplified retrosynthetic analysis of this compound.
Total Synthesis Pathway
The total synthesis of this compound was achieved in a multi-step sequence starting from readily available precursors. The following diagram outlines the key transformations and intermediates in the synthetic route.
Caption: Overview of the total synthesis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the total synthesis of this compound, including reaction yields and stereoselectivity where reported.
Table 1: Synthesis of Key Fragments
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Methyl (E)-2-methyl-2-butenoate | 1. LDA, THF, -78 °C; 2. HMPA; 3. Allyl bromide | Methyl (E)-2,2-dimethyl-4-pentenoate | 85 |
| 2 | 3-Butyn-1-ol | 1. n-BuLi, THF, 0 °C; 2. Tosyl chloride | 3-Butynyl-1-tosylate | 95 |
Table 2: Assembly and Macrocyclization
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 3 | Methyl (E)-2,2-dimethyl-4-pentenoate | 1. DIBAL-H, Toluene, -78 °C | (E)-2,2-Dimethyl-4-pentenal | 92 |
| 4 | (E)-2,2-Dimethyl-4-pentenal & 3-Butynyl-1-tosylate | 1. Mg, THF; 2. CuI | Alkynylated Aldehyde | 78 |
| 5 | Alkynylated Aldehyde | 1. KH, THF; 2. 18-crown-6 | Macrocyclic Intermediate | 60 |
Table 3: Final Steps to this compound
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 6 | Macrocyclic Intermediate | 1. OsO4, NMO; 2. Ac2O, Pyridine | Diacetylated Diol | 75 |
| 7 | Diacetylated Diol | 1. O3, CH2Cl2, -78 °C; 2. Me2S | Keto-aldehyde | 88 |
| 8 | Keto-aldehyde | 1. Jones Oxidation; 2. CH2N2 | This compound | 55 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the total synthesis are provided below.
Anionic Oxy-Cope Rearrangement (Step 5):
To a stirred suspension of potassium hydride (1.2 equiv) in dry tetrahydrofuran (THF, 0.1 M) under an argon atmosphere at 0 °C was added a solution of the alkynylated aldehyde (1.0 equiv) in THF. The mixture was then treated with 18-crown-6 (0.1 equiv). The reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction was carefully quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer was extracted with diethyl ether (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the macrocyclic intermediate.
Lactonization and Final Functional Group Manipulations (Steps 6-8):
The macrocyclic intermediate (1.0 equiv) was dissolved in a mixture of acetone and water (10:1) and treated with N-methylmorpholine N-oxide (NMO, 1.5 equiv) followed by a catalytic amount of osmium tetroxide (0.02 equiv). The reaction was stirred at room temperature for 16 hours. The reaction was quenched with sodium bisulfite and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried, and concentrated. The resulting diol was acetylated using acetic anhydride and pyridine.
The diacetylated intermediate was then subjected to ozonolysis in dichloromethane at -78 °C, followed by a reductive workup with dimethyl sulfide to yield a keto-aldehyde. This intermediate was then oxidized with Jones reagent to the corresponding carboxylic acid, which upon treatment with diazomethane, furnished this compound.
Logical Workflow for Key Transformations
The following diagram illustrates the logical progression of key chemical transformations in the synthesis.
Caption: Logical workflow of the this compound total synthesis.
Conclusion
The total synthesis of this compound by Still and coworkers represents a significant achievement in natural product synthesis. Their strategy, centered on a key anionic oxy-Cope rearrangement for the construction of the challenging 10-membered ring, provides a valuable blueprint for the synthesis of other germacranolide natural products. The detailed experimental procedures and quantitative data presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation into the biological activities of this compound and the development of new synthetic methodologies for this important class of molecules.
The Labyrinth of Nature's Pharmacy: A Technical Guide to the Biosynthesis of Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones (STLs) represent a vast and structurally diverse class of plant secondary metabolites, renowned for their wide spectrum of biological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties. This technical guide provides an in-depth exploration of the core biosynthetic pathway of these valuable compounds, offering a comprehensive resource for researchers seeking to understand, harness, and engineer their production for pharmaceutical and biotechnological applications.
The Core Biosynthetic Pathway: From a Universal Precursor to a Diverse Scaffold
The biosynthesis of all sesquiterpene lactones originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The intricate enzymatic cascade that follows can be broadly divided into three key stages: cyclization, oxidation, and lactonization, culminating in the formation of the characteristic sesquiterpene lactone backbone.
The Genesis: Formation of the Sesquiterpene Skeleton
The commitment of FPP to the STL pathway is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). A pivotal enzyme in the biosynthesis of many STLs is germacrene A synthase (GAS) , which mediates the cyclization of FPP to form the germacrene A scaffold.[1] This initial cyclization is a critical branching point, as the resulting carbocation intermediate can be channeled into various cyclic structures, laying the foundation for the vast diversity of STL skeletons.
The Sculpting: A Symphony of Oxidations
Following the formation of the germacrene A backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs), primarily from the CYP71 family. A key player in this stage is germacrene A oxidase (GAO) , which catalyzes a three-step oxidation of the C12-methyl group of germacrene A to a carboxylic acid, yielding germacrene A acid.[2][3]
The Final Seal: Formation of the Lactone Ring
The hallmark of a sesquiterpene lactone is its lactone ring. The formation of this crucial functional group is catalyzed by another CYP enzyme, costunolide synthase (COS) . This enzyme hydroxylates germacrene A acid at the C6 position, which is followed by a spontaneous dehydration and cyclization to form the γ-lactone ring of costunolide.[1][4] Costunolide is a key intermediate from which a vast array of other STLs are derived through further enzymatic modifications.
Quantitative Insights into the Biosynthetic Machinery
Understanding the kinetics and efficiency of the enzymes involved in STL biosynthesis is paramount for metabolic engineering and synthetic biology applications. The following tables summarize key quantitative data for the core enzymes of the pathway.
Table 1: Kinetic Parameters of Germacrene A Synthase (GAS)
| Enzyme Source | Km (µM) for FPP | Vmax (nmol h-1 mg-1 protein) | Optimal pH | Reference |
| Cichorium intybus (Chicory) | 6.6 | 8.1 x 103 | 6.7 | [5] |
| Cichorium intybus (CiGASsh) | 3.2 | 21.5 pmol h-1 µg-1 | ~6.8 | [5] |
| Cichorium intybus (CiGASlo) | 6.9 | 13.9 pmol h-1 µg-1 | ~6.8 | [5] |
| Barnadesia spinosa (BsGAS1) | 5.2 ± 0.5 | - | 7.0 | [6] |
| Barnadesia spinosa (BsGAS2) | 6.3 ± 0.6 | - | 7.0 | [6] |
| Artemisia annua (AaGAS) | 7.8 ± 0.9 | - | 7.0 | [6] |
| Lactuca sativa (LsGAS2) | 3.9 ± 0.4 | - | 7.0 | [6] |
Table 2: Production of Sesquiterpene Lactones in Engineered Microorganisms
| Product | Host Organism | Key Genes Expressed | Titer | Reference |
| Costunolide | Escherichia coli | GAS, GAO, LsCOS, MVA pathway genes | up to 100 mg L-1 | [1] |
| Costunolide | Saccharomyces cerevisiae | TpGAS, CiGAO, CiCOS | 9 µg mL-1 culture | [7] |
| Costunolide | Saccharomyces cerevisiae | LsGAS, LsGAO, LsCOS | 6.2 - 9.3 mg L-1 | [8] |
| Parthenolide | Saccharomyces cerevisiae | CiGAO, LsCOS, TpPTS | 2.19 mg L-1 | [9][10] |
| Parthenolide (fed-batch) | Saccharomyces cerevisiae | CiGAO, LsCOS, TpPTS, NADPH supplementation, ER engineering | 31.0 mg L-1 | [9][10] |
| Costunolide (fed-batch) | Saccharomyces cerevisiae | CiGAO, LsCOS, TpPTS, NADPH supplementation, ER engineering | 648.5 mg L-1 | [9][10] |
Visualizing the Molecular Assembly Line and Experimental Strategies
To provide a clearer understanding of the complex processes involved in STL biosynthesis and its study, the following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway, a typical experimental workflow for enzyme characterization, and a metabolic engineering strategy.
Key Experimental Protocols
This section provides detailed methodologies for key experiments central to the study of sesquiterpene lactone biosynthesis.
Cloning of a Sesquiterpene Lactone Biosynthetic Gene into a Yeast Expression Vector
This protocol outlines the general steps for cloning a candidate gene, such as a germacrene A synthase (GAS), into a yeast expression vector for subsequent heterologous expression.
1. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from plant tissues known to produce high levels of STLs (e.g., glandular trichomes, roots) using a suitable RNA extraction kit or a TRIzol-based method.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. PCR Amplification:
-
Design primers specific to the target gene based on available sequence information. Include restriction sites in the primers that are compatible with the multiple cloning site of the chosen yeast expression vector (e.g., pYES2, pESC series).
-
Perform PCR using the synthesized cDNA as a template to amplify the full-length coding sequence of the target gene.
3. Vector and Insert Preparation:
-
Digest both the PCR product and the yeast expression vector with the selected restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
4. Ligation and Transformation into E. coli:
-
Ligate the purified insert into the digested vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α) for plasmid amplification.
-
Select for transformed colonies on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).
5. Plasmid Verification:
-
Isolate plasmid DNA from overnight cultures of transformed E. coli colonies.
-
Verify the presence and orientation of the insert by restriction digestion and Sanger sequencing.
Heterologous Expression and Microsome Isolation for Cytochrome P450 Enzymes
This protocol describes the expression of a cloned CYP gene (e.g., GAO or COS) in Saccharomyces cerevisiae and the subsequent isolation of microsomes containing the expressed enzyme.
1. Yeast Transformation:
-
Transform the verified yeast expression vector containing the CYP gene into a suitable S. cerevisiae strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana CPR). Use the lithium acetate/polyethylene glycol (PEG) method for transformation.
-
Select for transformed yeast on synthetic complete (SC) dropout medium lacking the appropriate nutrient for plasmid selection (e.g., uracil for pYES2).
2. Yeast Culture and Induction:
-
Inoculate a single colony of the transformed yeast into SC dropout medium containing a non-repressing carbon source (e.g., 2% raffinose). Grow overnight at 30°C with shaking.
-
Inoculate a larger culture with the overnight culture to an OD600 of ~0.4.
-
When the culture reaches an OD600 of ~1.0, induce gene expression by adding galactose to a final concentration of 2%.
-
Continue to incubate the culture for 24-48 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and stability.
3. Cell Harvesting and Lysis:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
-
Resuspend the cells in lysis buffer (e.g., TEK buffer with protease inhibitors) and lyse the cells using glass beads and vigorous vortexing or a bead beater.
4. Microsome Isolation:
-
Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to pellet cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., TE buffer with glycerol for storage at -80°C).
-
Determine the protein concentration of the microsomal preparation using a Bradford or BCA assay.
In Vitro Enzyme Assay for Germacrene A Oxidase (GAO) or Costunolide Synthase (COS)
This protocol details a typical in vitro assay to determine the activity of a heterologously expressed GAO or COS.
1. Reaction Setup:
-
Prepare a reaction mixture containing:
-
Microsomal preparation containing the enzyme of interest.
-
Substrate: Germacrene A for GAO assay, or Germacrene A Acid for COS assay. The substrate is typically dissolved in a small amount of a suitable solvent like DMSO or acetone.
-
NADPH: As a source of reducing equivalents for the P450 catalytic cycle.
-
Buffer: A suitable buffer to maintain the optimal pH for the enzyme (e.g., 50 mM HEPES, pH 7.5).
-
-
Include a negative control reaction with microsomes from yeast transformed with an empty vector.
2. Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours) with gentle shaking.
3. Reaction Quenching and Product Extraction:
-
Stop the reaction by adding a solvent such as ethyl acetate.
-
Vortex the mixture vigorously to extract the products into the organic phase.
-
Centrifuge to separate the phases and carefully collect the organic layer.
-
Repeat the extraction step to ensure complete recovery of the products.
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
4. Product Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol or hexane).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.
-
Compare the retention times and mass spectra of the products with those of authentic standards, if available.
Extraction and Quantification of Sesquiterpene Lactones from Plant Material or Microbial Cultures
This protocol provides a general method for the extraction and quantification of STLs.
1. Sample Preparation:
-
Plant Material: Freeze-dry the plant tissue and grind it into a fine powder.
-
Microbial Culture: Centrifuge the culture to separate the cells and the supernatant. The STLs may be intracellular, extracellular, or both.
2. Extraction:
-
Extract the prepared sample with a suitable organic solvent such as methanol, ethanol, or ethyl acetate. Sonication or shaking can be used to improve extraction efficiency.
-
For microbial cultures, cell lysis may be required for intracellular products.
-
Filter or centrifuge the extract to remove solid debris.
3. Purification (Optional):
-
For complex mixtures, a solid-phase extraction (SPE) step can be used to clean up the extract and enrich for STLs.
4. Quantification:
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.
-
Prepare a calibration curve using an authentic standard of the target STL to quantify its concentration in the sample.
This in-depth guide provides a solid foundation for researchers delving into the fascinating world of sesquiterpene lactone biosynthesis. The provided data, protocols, and visualizations serve as a valuable resource for understanding the fundamental principles and for designing innovative strategies to unlock the full therapeutic potential of these remarkable natural products.
References
- 1. Heterologous biosynthesis of costunolide in Escherichia coli and yield improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Costunolide, a sesquiterpene lactone from Saussurea lappa, inhibits the VEGFR KDR/Flk-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. scispace.com [scispace.com]
- 8. Lettuce Costunolide Synthase (CYP71BL2) and Its Homolog (CYP71BL1) from Sunflower Catalyze Distinct Regio- and Stereoselective Hydroxylations in Sesquiterpene Lactone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Production of Plant Sesquiterpene Lactone Parthenolide in the Yeast Cell Factory - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of Eucannabinolide as a STAT3 inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in many human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis. Its critical role in oncogenesis makes it a prime target for therapeutic intervention. Eucannabinolide, a novel sesquiterpene lactone, has emerged as a potent inhibitor of the STAT3 signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound as a STAT3 inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Introduction to STAT3 Signaling
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transduces signals from cytokines and growth factors from the cell membrane to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and apoptosis.[1][2] In numerous cancers, the STAT3 protein is aberrantly and persistently activated.[3][4]
The canonical STAT3 activation pathway involves the following key steps:
-
Ligand Binding and Receptor Dimerization: Cytokines or growth factors bind to their corresponding transmembrane receptors, inducing receptor dimerization.
-
JAK Kinase Activation: The receptor-associated Janus kinases (JAKs) are brought into close proximity and phosphorylate each other, leading to their activation.[2]
-
STAT3 Phosphorylation: Activated JAKs then phosphorylate STAT3 proteins at a specific tyrosine residue (Tyr705).[5][6]
-
Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) monomers dimerize via their SH2 domains and translocate into the nucleus.[2][5]
-
DNA Binding and Gene Transcription: In the nucleus, the p-STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[6] These target genes include those involved in cell cycle progression (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-2, Bcl-xL, Mcl-1), and metastasis (e.g., MMP-2, MMP-9).[3][7][8]
Mechanism of Action of this compound
This compound has been identified as a novel inhibitor of STAT3, primarily investigated in the context of triple-negative breast cancer (TNBC).[5][9][10] Its mechanism of action involves the direct targeting of STAT3, leading to the suppression of its activation and downstream signaling.
Inhibition of STAT3 Phosphorylation
This compound effectively suppresses the phosphorylation of STAT3 at tyrosine 705 (Tyr705).[5][9] This inhibitory effect is observed for both constitutive and interleukin-6 (IL-6) induced STAT3 activation.[5] Notably, this compound does not affect the phosphorylation of STAT3 at serine 727, nor does it alter the total expression level of the STAT3 protein, indicating a selective inhibition of Tyr705 phosphorylation.[5] The inhibition of p-STAT3 (Tyr705) is a rapid event, evident as early as 15 minutes after treatment.[5]
Prevention of Nuclear Translocation and DNA Binding
The phosphorylation of Tyr705 is a prerequisite for STAT3 dimerization and subsequent translocation to the nucleus.[5] By inhibiting this phosphorylation event, this compound consequently prevents the nuclear translocation of p-STAT3.[5][9] This has been demonstrated through a decrease in the nuclear expression of p-STAT3 (Tyr705) following this compound treatment.[5] Furthermore, this compound leads to a dose-dependent inhibition of STAT3 DNA-binding activity.[5][9]
Downregulation of STAT3 Target Genes
By preventing the binding of STAT3 to the promoters of its target genes, this compound leads to the downregulation of their expression.[5] This includes genes that are critical for tumor growth and survival.
Direct Interaction with STAT3
Evidence suggests that this compound may directly interact with STAT3. It has been proposed that this compound covalently binds to STAT3 through a Michael addition reaction.[5] This direct interaction is a key aspect of its inhibitory mechanism.
Quantitative Data
The following tables summarize the available quantitative and qualitative data regarding the efficacy of this compound as a STAT3 inhibitor.
| Parameter | Cell Line(s) | Effect of this compound | Reference |
| STAT3 Phosphorylation (Tyr705) | TNBC cells | Dose-dependent inhibition of constitutive and IL-6-induced phosphorylation. | [5] |
| STAT3 Nuclear Translocation | TNBC cells | Decreased nuclear expression of p-STAT3 (Tyr705). | [5] |
| STAT3 DNA-Binding Activity | TNBC cells | Dose-dependent inhibition. | [5] |
| Cell Viability | TNBC cells | Inhibition of cell viability. This effect is attenuated by STAT3 knockdown or a known STAT3 inhibitor (S3I-201). | [5][9] |
| Tumor Growth (in vivo) | Xenograft models | Administration of this compound inhibited the growth of xenograft tumors. | [5][9] |
| Metastasis (in vivo) | Lung metastasis model | Impaired tumor metastasis. | [5][9] |
Note: Specific IC50 values for STAT3 inhibition by this compound are not explicitly stated in the provided search results but the effects are described as dose-dependent.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize the STAT3 inhibitory activity of this compound.
Western Blotting for STAT3 Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation status of STAT3.
-
Methodology:
-
Cell Culture and Treatment: Plate TNBC cells and allow them to adhere. Treat the cells with varying concentrations of this compound for specified time points. For induced activation, cells can be stimulated with IL-6.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 normalized to total STAT3 and the loading control.
-
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
-
Objective: To assess the effect of this compound on the DNA-binding ability of STAT3.
-
Methodology:
-
Nuclear Extract Preparation: Treat cells with this compound and/or IL-6. Isolate nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: For radioactive probes, expose the gel to an X-ray film. For non-radioactive probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Supershift Assay (Optional): To confirm the specificity of the STAT3-DNA complex, pre-incubate the nuclear extracts with an anti-STAT3 antibody before adding the probe. A "supershifted" band will indicate the presence of STAT3 in the complex.
-
Immunofluorescence for STAT3 Nuclear Translocation
-
Objective: To visualize the subcellular localization of STAT3 following this compound treatment.
-
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound and/or IL-6.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer (e.g., BSA in PBS). Incubate with a primary antibody against p-STAT3 (Tyr705).
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Analyze the images to determine the extent of nuclear localization of p-STAT3.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound as a STAT3 Inhibitor.
Caption: Experimental workflow for evaluating STAT3 inhibition.
Conclusion and Future Directions
This compound represents a promising natural product-derived inhibitor of the STAT3 signaling pathway. Its multifaceted mechanism of action, involving the inhibition of STAT3 phosphorylation, nuclear translocation, and DNA binding, underscores its potential as a therapeutic agent for cancers with aberrant STAT3 activation, such as triple-negative breast cancer.
Future research should focus on several key areas:
-
Pharmacokinetics and Pharmacodynamics: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts to synthesize analogs of this compound could lead to the development of more potent and selective STAT3 inhibitors with improved drug-like properties.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or targeted therapies, could provide more effective treatment strategies.
-
Biomarker Development: Identifying predictive biomarkers of response to this compound would be crucial for patient selection in future clinical trials.
References
- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Eucannabinolide: A Potent Inhibitor of STAT3 Phosphorylation in Triple-Negative Breast Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in the proliferation, survival, metastasis, and chemo-resistance of cancer cells. Its constitutive activation is a hallmark of many malignancies, including triple-negative breast cancer (TNBC), making it a prime therapeutic target. Eucannabinolide, a sesquiterpene lactone isolated from Eupatorium cannabinum Linn., has emerged as a promising natural compound that effectively suppresses STAT3 signaling. This technical guide provides a comprehensive overview of the effects of this compound on STAT3 phosphorylation, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the assays used to elucidate its activity.
Introduction to STAT3 Signaling in Cancer
The STAT3 signaling pathway plays a pivotal role in transducing signals from cytokines and growth factors from the cell membrane to the nucleus, where it regulates the expression of genes involved in critical cellular processes.[1][2] In numerous cancers, STAT3 is constitutively activated, often through aberrant upstream signaling, such as the interleukin-6 (IL-6) pathway.[3][4][5] This persistent activation leads to the transcription of target genes that promote tumor growth, angiogenesis, and metastasis while inhibiting apoptosis.[2][6] The phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue is a crucial step for its activation, dimerization, and subsequent translocation to the nucleus.[3][7][8][9][10] Therefore, inhibiting STAT3 phosphorylation presents a compelling strategy for cancer therapy.[1]
This compound's Mechanism of Action on STAT3
This compound has been identified as a potent inhibitor of STAT3 activation in TNBC cells.[3][11][12] Its primary mechanism involves the direct suppression of STAT3 phosphorylation at the Tyr705 residue.[3][12] This inhibition occurs for both constitutively active and IL-6-induced STAT3 phosphorylation.[3] By preventing the phosphorylation of Tyr705, this compound effectively blocks the subsequent steps in the STAT3 signaling cascade, including:
-
Dimerization: Phosphorylated STAT3 monomers typically form homodimers, a prerequisite for nuclear import.
-
Nuclear Translocation: this compound treatment leads to a decrease in the nuclear localization of phosphorylated STAT3.[3][12]
-
DNA Binding: The ability of STAT3 to bind to the promoter regions of its target genes is diminished in the presence of this compound.[3][12]
This cascade of inhibition ultimately leads to the downregulation of STAT3 target genes responsible for cell proliferation and survival, thereby exerting its anti-tumor effects.[3]
Quantitative Data on this compound's Effect on STAT3 Phosphorylation and Cell Viability
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on TNBC cell lines.
Table 1: Inhibition of STAT3 Phosphorylation by this compound
| Cell Line | Treatment | p-STAT3 (Tyr705) Inhibition | Reference |
| MDA-MB-231 | This compound (5 µM) for 24h | Significant decrease in p-STAT3 levels | [3] |
| MDA-MB-468 | This compound (5 µM) for 24h | Significant decrease in p-STAT3 levels | [3] |
| MDA-MB-231 | IL-6 (10 ng/mL) + this compound (5 µM) | Inhibition of IL-6-induced STAT3 phosphorylation | [3] |
| MDA-MB-468 | IL-6 (10 ng/mL) + this compound (5 µM) | Inhibition of IL-6-induced STAT3 phosphorylation | [3] |
Table 2: Effect of this compound on TNBC Cell Viability
| Cell Line | IC50 Value (µM) | Treatment Duration (h) | Reference |
| MDA-MB-231 | 3.74 ± 0.58 | 24 | [3] |
| MDA-MB-468 | 4.30 ± 0.39 | 24 | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on STAT3 phosphorylation and cellular functions.
Cell Culture
-
Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468, and the normal mammary epithelial cell line MCF-10A are utilized.
-
Culture Medium: TNBC cells are cultured in DMEM, while MCF-10A cells are grown in DMEM/F12 medium. All media are supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is for detecting the levels of total and phosphorylated STAT3.
-
Cell Lysis:
-
Cells are seeded in 6-well plates and treated with this compound at various concentrations for the desired time.
-
For IL-6 induction experiments, cells are pre-treated with this compound for 4 hours, followed by stimulation with 10 ng/mL of IL-6 for 10 minutes.
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.
-
The cell lysates are centrifuged at 12,000 rpm for 15 minutes at 4°C, and the supernatant containing the protein is collected.
-
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (typically 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3. An antibody against a housekeeping protein like β-actin is used as a loading control.
-
The membrane is washed three times with TBST and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound for 24 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
STAT3 Nuclear Translocation Assay (Immunofluorescence)
This method visualizes the subcellular localization of STAT3.
-
Cells are grown on glass coverslips in a 24-well plate.
-
After treatment with this compound, the cells are fixed with 4% paraformaldehyde for 15 minutes.
-
The cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
After blocking with 5% BSA in PBS for 1 hour, the cells are incubated with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
The cells are washed with PBS and incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
The coverslips are mounted on glass slides with a mounting medium containing DAPI to stain the nuclei.
-
The subcellular localization of p-STAT3 is visualized using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits the IL-6/JAK/STAT3 signaling pathway.
Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer by effectively targeting the STAT3 signaling pathway. Its ability to inhibit both constitutive and IL-6-induced STAT3 phosphorylation at Tyr705, leading to reduced cell viability, underscores its promise as a STAT3 inhibitor. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer properties of this compound. Future studies should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies to translate these promising preclinical findings into clinical applications.
References
- 1. pnas.org [pnas.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. LLL12 inhibits endogenous and exogenous interleukin-6-induced STAT3 phosphorylation in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 activation in response to IL-6 is prolonged by the binding of IL-6 receptor to EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximal activation of transcription by Stat1 and Stat3 requires both tyrosine and serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STAT3 phosphorylation at tyrosine 705 and serine 727 differentially regulates mouse ESC fates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping of Stat3 serine phosphorylation to a single residue (727) and evidence that serine phosphorylation has no influence on DNA binding of Stat1 and Stat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Eucannabinolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucannabinolide is a sesquiterpene lactone isolated from plants of the Eupatorium genus, such as Eupatorium cannabinum Linn.[1] As a member of the germacranolide subclass of sesquiterpenoids, this compound has emerged as a compound of significant interest in oncological research. Its pharmacological profile is primarily characterized by its potent anti-cancer properties, particularly against aggressive cancer subtypes like triple-negative breast cancer (TNBC).[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanism of action, pharmacodynamics, and available pharmacokinetic insights. Detailed experimental protocols and visual representations of its molecular interactions are included to support further research and development.
Pharmacological Profile
Mechanism of Action: Targeting the STAT3 Signaling Pathway
The primary mechanism of action for this compound's anti-cancer effects is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] STAT3 is a transcription factor that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, metastasis, and angiogenesis.[1]
This compound has been shown to:
-
Inhibit STAT3 Phosphorylation: It effectively suppresses the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue, a critical step for its activation.[1][2] This inhibition occurs for both constitutive and interleukin-6 (IL-6) induced STAT3 activation.[1]
-
Prevent Nuclear Translocation: By inhibiting phosphorylation, this compound prevents the dimerization of STAT3 and its subsequent translocation into the nucleus.[1][2]
-
Decrease DNA Binding Capacity: Consequently, the ability of STAT3 to bind to DNA and initiate the transcription of its target genes is diminished.[1][2]
-
Covalently Interact with STAT3: Studies suggest that this compound may covalently interact with STAT3 through a Michael addition reaction.[1]
Importantly, this compound's inhibitory effect appears to be selective for STAT3, with minimal impact on upstream signaling molecules such as JAK, EGFR, and ERK.[1]
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its STAT3-inhibitory activity and have been observed in both in vitro and in vivo models of TNBC.
-
Anti-proliferative and Cytotoxic Effects: this compound inhibits the viability and proliferation of TNBC cells.[1][2] It also shows cytotoxic and apoptotic effects in other breast cancer cell lines, such as MCF-7. Notably, it exhibits a therapeutic window, showing significantly less cytotoxicity in normal human mammary epithelial cells.[1]
-
Anti-metastatic Properties: The compound effectively suppresses the migration and invasion of TNBC cells.[1][2] This is associated with the downregulation of proteins involved in the epithelial-mesenchymal transition (EMT), such as vimentin and ZEB1.[1]
-
Inhibition of Cancer Stem Cell-like Traits: this compound has been shown to impair mammosphere formation, reduce the population of CD44+/CD24- breast cancer stem cells, and inhibit aldehyde dehydrogenase 1 (ALDH1) activity, all of which are characteristics of cancer stem cells.[1]
-
In Vivo Anti-tumor Efficacy: In animal models, administration of this compound has been shown to inhibit the growth of xenograft tumors and reduce lung metastasis in a TNBC model.[1][2] These anti-tumor effects were achieved without causing significant acute toxicity or adverse effects on the body weight of the animals.[1]
Pharmacokinetics
Specific pharmacokinetic data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not yet available in the published literature. However, general pharmacokinetic characteristics of sesquiterpene lactones (STLs), the class of compounds to which this compound belongs, can provide some insights.
-
Absorption: STLs are generally permeable in the intestinal epithelium. However, their absorption can be variable and is influenced by factors such as gastrointestinal pH and efflux transporters like P-glycoprotein.[3][4] The "double-peak phenomenon" is often observed in the pharmacokinetic profiles of STLs after oral administration, which may be due to enterohepatic recirculation or variable gastric emptying.[5]
-
Metabolism: STLs undergo extensive phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolism.[3] The cytochrome P450 (CYP450) enzyme system, particularly CYP3A4, is heavily involved in their biotransformation.[3][4] The α,β-unsaturated lactone moiety present in many STLs is a site of high metabolic activity.[3]
-
Distribution and Excretion: Due to the lack of specific studies on this compound, its distribution and excretion pathways remain to be elucidated.
Further research is imperative to determine the specific ADME profile of this compound to support its development as a therapeutic agent.
Quantitative Data Summary
The following table summarizes the available quantitative pharmacological data for this compound.
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| IC50 (Cell Viability) | MDA-MB-231, MDA-MB-468 (TNBC) | < 10 µM | [1] |
| MCF-7 (Breast Cancer) | 13 ± 2.45 µg/mL | ||
| Apoptosis Induction | MCF-7 (Breast Cancer) | 46.91% at 13 µg/mL | |
| In Vivo Dosage | Nude Mice (TNBC Xenograft) | 30 mg/kg | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the pharmacological profiling of this compound are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution only). Cell viability is expressed as a percentage of the vehicle-treated control cells.
Western Blot for STAT3 Phosphorylation
This protocol is used to detect the levels of total and phosphorylated STAT3 protein.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) or total STAT3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to the total STAT3 levels.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch or "wound" in the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of this compound or a vehicle control.
-
Imaging: Immediately capture an image of the scratch at time 0 using a phase-contrast microscope. Mark the position to ensure the same field is imaged over time.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between treated and control groups.
Transwell Invasion Assay
This assay is used to assess the effect of this compound on the invasive potential of cancer cells.
-
Chamber Preparation: Use Transwell inserts with an 8 µm pore size membrane. Coat the upper surface of the membrane with a thin layer of Matrigel (a basement membrane matrix) and allow it to solidify by incubating at 37°C for at least 1 hour.
-
Cell Preparation: Culture cells to sub-confluency and then starve them in a serum-free medium for 12-24 hours.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing the desired concentration of this compound or a vehicle control. Seed 2.5 x 104 to 5 x 104 cells into the upper chamber of the prepared Transwell inserts.
-
Chemoattractant Addition: Add a complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell invasion.
-
Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.1% crystal violet for 15-20 minutes.
-
Imaging and Quantification: Wash the inserts to remove excess stain and allow them to air dry. Capture images of the stained cells using a microscope. Count the number of invaded cells in several random fields to quantify the invasive potential.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for the Transwell Invasion Assay.
Conclusion
This compound presents a promising pharmacological profile as a potential anti-cancer agent, primarily through its targeted inhibition of the STAT3 signaling pathway. Its demonstrated efficacy in suppressing tumor growth, metastasis, and cancer stem cell-like properties in preclinical models of triple-negative breast cancer underscores its therapeutic potential. While its pharmacodynamic effects are increasingly well-characterized, a significant knowledge gap exists regarding its pharmacokinetic properties. Future research should prioritize comprehensive ADME and toxicology studies to fully elucidate the disposition of this compound in biological systems. Such data are critical for optimizing dosing strategies and ensuring safety in any future clinical development of this promising natural product.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Eucannabinolide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Eucannabinolide, a sesquiterpene lactone with demonstrated anti-cancer properties. The document details its mechanism of action, experimental protocols for assessing its cytotoxic effects, and quantitative data from studies on various cancer cell lines.
Introduction to this compound and its Cytotoxic Potential
This compound is a novel sesquiterpene lactone isolated from plants of the Eupatorium genus, such as Eupatorium cannabinum Linn. Emerging research has identified it as a promising candidate for cancer therapy, particularly for triple-negative breast cancer (TNBC). Studies have shown that this compound can suppress the growth, metastasis, and cancer stem cell-like traits of TNBC cells. Its cytotoxic activity is primarily attributed to its ability to induce apoptosis (programmed cell death) in cancer cells while showing minimal toxicity to normal cells.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
The anti-tumor effects of this compound are strongly associated with its role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is often overactive in many cancers, including TNBC, and plays a crucial role in cancer cell proliferation, survival, and metastasis.
This compound exerts its effect by:
-
Inhibiting STAT3 Phosphorylation : It effectively suppresses the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue, which is a critical step for its activation. This inhibition occurs for both constitutive and IL-6-induced STAT3 activation.
-
Preventing Nuclear Translocation : By inhibiting phosphorylation, this compound prevents STAT3 from moving into the cell nucleus.
-
Reducing DNA Binding : Consequently, the ability of STAT3 to bind to DNA and activate the transcription of its downstream target genes is diminished.
-
Inducing Caspase-Dependent Apoptosis : The inactivation of the STAT3 pathway by this compound leads to the induction of apoptosis in a caspase-dependent manner.
This targeted action against the STAT3 pathway makes this compound a promising therapeutic agent, as it shows selectivity for cancer cells dependent on this pathway for survival, while sparing normal cells like human mammary epithelial MCF-10A cells.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Notes |
| MCF-7 | Human Breast Adenocarcinoma | 13 ± 2.45 | Hormone-sensitive breast cancer cell line. |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Not explicitly defined, but concentrations of 0.5, 1, and 2 µM were used for migration/invasion assays as they showed no cytotoxicity at 24h. | Highly aggressive breast cancer cell line. |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Showed significant growth-inhibitory activity in a dose- and time-dependent manner. | Data indicates sensitivity to this compound. |
| MCF-10A | Normal Mammary Epithelial | No significant inhibition of cell viability observed. | Used as a non-cancerous control to demonstrate selectivity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cytotoxicity. Below are protocols for key experiments involved in the screening of this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Principle : Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials :
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilization solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Multi-mode plate reader
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a density of approximately 8,500 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment : Expose the cells to various concentrations of this compound (e.g., 1.5 to 50 µg/mL). Include a vehicle control (e.g., DMSO 1%).
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition : Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours.
-
Solubilization : Add a solubilization solution (e.g., 150 µL DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.
-
Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.
-
Principle : In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) or 7-AAD is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.
-
Materials :
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Procedure :
-
Cell Culture and Treatment : Culture cells in a six-well plate (e.g., 1x10^5 cells/well) and treat with this compound at its predetermined IC50 concentration for 48 hours.
-
Cell Harvesting : Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining : Resuspend the cells in binding buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation : Incubate the cells in the dark for approximately 15 minutes at room temperature.
-
Data Acquisition : Analyze the stained cells using a flow cytometer.
-
Analysis : Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blotting
Western blotting is used to detect specific proteins in a sample and is essential for studying the mechanism of action, such as the effect of this compound on STAT3 phosphorylation.
-
Principle : Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Procedure :
-
Protein Extraction : Prepare total cell lysates from treated and untreated cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE : Separate equal quantities of protein on SDS-PAGE gels.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF).
-
Blocking : Block the membrane with a solution like 5% non-fat milk to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Conclusion
The preliminary cytotoxicity screening of this compound reveals it to be a potent anti-cancer agent with a clear mechanism of action. It demonstrates significant cytotoxic and pro-apoptotic effects against breast cancer cell lines, particularly triple-negative breast cancer, by selectively targeting the STAT3 signaling pathway. Importantly, its lack of cytotoxicity towards normal mammary epithelial cells suggests a favorable therapeutic window. The methodologies outlined in this guide provide a robust framework for further investigation and development of this compound as a potential therapeutic for cancer treatment.
An In-Depth Technical Guide to the Anti-Cancer Properties of Eucannabinolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucannabinolide, a sesquiterpene lactone isolated from Eupatorium cannabinum Linn., has emerged as a promising natural compound with potent anti-cancer properties, particularly against aggressive subtypes of breast cancer. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanisms of action, supported by a compilation of quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. The core of this compound's anti-cancer activity lies in its ability to inhibit the STAT3 signaling pathway, leading to the induction of apoptosis and the suppression of metastasis. This document aims to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive form of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders TNBC difficult to treat with conventional targeted therapies, highlighting the urgent need for novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds. This compound, a sesquiterpene lactone, has recently been identified as a potent inhibitor of TNBC growth and metastasis.[2][3] This guide synthesizes the available data on its anti-cancer effects and underlying molecular mechanisms.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
The primary mechanism underlying the anti-cancer effects of this compound is the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] STAT3 is a transcription factor that is often constitutively activated in many cancers, including TNBC, where it plays a crucial role in promoting cell proliferation, survival, and metastasis.[2][3][4]
This compound has been shown to directly target STAT3 by:
-
Inhibiting STAT3 Phosphorylation: It effectively suppresses the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a critical step for its activation.[2][3]
-
Blocking Nuclear Translocation: By preventing phosphorylation, this compound inhibits the translocation of STAT3 from the cytoplasm to the nucleus.[2][3]
-
Reducing DNA Binding Capacity: Consequently, the ability of STAT3 to bind to DNA and regulate the transcription of its target genes is diminished.[2][3]
The inactivation of STAT3 signaling by this compound leads to several downstream anti-cancer effects:
-
Induction of Apoptosis: this compound induces programmed cell death in a dose-dependent manner in TNBC cells.[2][5] This is achieved through a caspase-dependent pathway.[2]
-
Inhibition of Metastasis: this compound significantly suppresses the migration and invasion of TNBC cells.[2][3] This is associated with the downregulation of key proteins involved in the epithelial-mesenchymal transition (EMT), such as ZEB1 and Vimentin.[2]
-
Targeting Cancer Stem-like Cells: The compound has been observed to reduce the population of breast cancer stem cell-like cells, which are thought to be responsible for tumor initiation and recurrence.[2][3]
dot
Caption: this compound's inhibition of the STAT3 signaling pathway.
Quantitative Data on Anti-Cancer Effects
The anti-cancer efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | < 10 | 48 | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | < 10 | 48 | [3] |
| MCF-7 | ER-Positive Breast Cancer | MTT | 13 ± 2.45 (µg/mL) | Not Specified | [5] |
| MCF-10A | Normal Mammary Epithelial | MTT | Almost non-toxic | 48 | [2][3] |
Note: The IC50 values for MDA-MB-231 and MDA-MB-468 were reported as "below 10 µM" based on graphical representation in the source.
Table 2: this compound-Induced Apoptosis
| Cell Line | Cancer Type | Concentration (µg/mL) | Apoptosis (%) | Assay | Reference |
| MCF-7 | ER-Positive Breast Cancer | 13 | 46.91 | Annexin V/PI | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Dose-dependent increase | Not specified | Annexin V/7-AAD | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Dose-dependent increase | Not specified | Annexin V/7-AAD | [2] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a TNBC Xenograft Model
| Animal Model | Cell Line Implanted | Treatment | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| BALB/c nude mice | MDA-MB-231 | This compound (30 mg/kg, i.p.) | Significant (p < 0.05) | Significant (p < 0.05) | [2][3] |
Note: The primary study graphically illustrates a significant reduction in tumor volume and weight but does not provide specific numerical values with standard deviations in the main text.
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments.
Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cancer cells.
dot
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MDA-MB-468, MCF-7) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol outlines the steps to quantify apoptosis induced by this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-6/JAK/STAT3 Signaling in Breast Cancer Metastasis: Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic perturbations sensitize triple-negative breast cancers to apoptosis induced by BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Eucannabinolide: A Comprehensive Technical Guide for Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging research on eucannabinolide, a sesquiterpene lactone, as a potential therapeutic agent for triple-negative breast cancer (TNBC). This document details the molecular mechanisms, experimental protocols, and key quantitative data to support further investigation and drug development efforts in this critical area of oncology.
Introduction: The Challenge of Triple-Negative Breast Cancer
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders TNBC unresponsive to hormonal therapies and HER2-targeted treatments, leaving chemotherapy as the primary systemic treatment option.[1] However, the efficacy of chemotherapy is often limited by toxicity and the development of resistance. Consequently, there is a significant unmet need for novel therapeutic strategies that target the specific molecular vulnerabilities of TNBC.
One such vulnerability lies in the aberrant activation of signaling pathways that drive tumor growth, proliferation, and metastasis. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has been identified as a key player in TNBC pathogenesis.[2][3][4] Constitutive activation of STAT3 is frequently observed in TNBC and is associated with poor prognosis.[3] This has positioned STAT3 as a promising therapeutic target for the development of new anti-cancer agents.
This compound, a natural compound extracted from Eupatorium cannabinum, has demonstrated potent anti-tumor activity in preclinical models of TNBC by directly targeting the STAT3 signaling pathway.[1] This guide will delve into the specifics of its mechanism of action and provide the necessary technical information for its further evaluation.
Mechanism of Action: this compound as a STAT3 Inhibitor
This compound exerts its anti-cancer effects in TNBC primarily through the inactivation of the STAT3 signaling pathway.[1] Research has shown that this compound directly inhibits the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr705).[1] This phosphorylation event is essential for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn activates the transcription of downstream target genes involved in cell proliferation, survival, and metastasis.[2][5]
By inhibiting STAT3 phosphorylation, this compound effectively blocks the entire downstream signaling cascade. This leads to the downregulation of key STAT3 target genes, including:
-
Anti-apoptotic proteins: Bcl-2 and survivin
-
Cell cycle regulators: Cyclin D1 and c-Myc
-
Metastasis-associated proteins: Matrix metalloproteinase-2 (MMP-2)[1]
The inhibitory effect of this compound on STAT3 has been shown to be selective, with minimal impact on other STAT family members such as STAT1 and STAT5.[1]
Figure 1. This compound's inhibition of the STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in TNBC.
Table 1: In Vitro Cytotoxicity of this compound in TNBC Cell Lines
| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | MTT Assay | < 10 | 48 | [1] |
| MDA-MB-468 | MTT Assay | < 10 | 48 | [1] |
| Normal Cell Line | ||||
| MCF-10A (Mammary Epithelial) | MTT Assay | Non-toxic at concentrations effective against TNBC cells | 48 | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Cell Line Injected | Treatment Dose | Treatment Duration | Outcome | Reference |
| BALB/c Nude Mice | MDA-MB-231 | 30 mg/kg | 26 days | Significant decrease in tumor volume and weight.[1] | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the research on this compound and TNBC.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on TNBC cells.
Figure 2. Workflow for the MTT cell viability assay.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Normal mammary epithelial cell line (e.g., MCF-10A) for selectivity assessment
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity of single TNBC cells.
Materials:
-
TNBC cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Western Blot Analysis for STAT3 Phosphorylation
This technique is used to detect the levels of total STAT3 and phosphorylated STAT3 (p-STAT3) in TNBC cells following treatment with this compound.
Figure 3. Workflow for Western blot analysis.
Materials:
-
TNBC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit or mouse anti-STAT3
-
Mouse or rabbit anti-β-actin (loading control)
-
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat TNBC cells with this compound for the desired time points (e.g., 0, 15, 30, 60 minutes) to observe effects on phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.
Apoptosis Assay (Annexin V-FITC/7-AAD Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound in TNBC cells.
Materials:
-
TNBC cells
-
This compound
-
Annexin V-FITC/7-AAD Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat TNBC cells with this compound for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and 7-AAD to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, 7-AAD-negative), late apoptosis/necrosis (Annexin V-positive, 7-AAD-positive), and viable (Annexin V-negative, 7-AAD-negative).
In Vivo Xenograft Tumor Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
MDA-MB-231 TNBC cells
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulation for injection (e.g., dissolved in a vehicle like corn oil)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject MDA-MB-231 cells (e.g., 5 x 10⁶ cells in PBS or mixed with Matrigel) into the flank of the mice.[6]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or the vehicle control to the mice via the appropriate route (e.g., intraperitoneal injection) on a predetermined schedule.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3).
Conclusion and Future Directions
This compound has emerged as a promising preclinical candidate for the treatment of TNBC due to its targeted inhibition of the STAT3 signaling pathway. The data presented in this guide highlight its potent in vitro and in vivo anti-tumor activities. The detailed experimental protocols provide a foundation for researchers to further investigate its therapeutic potential.
Future research should focus on:
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Investigation of potential combination therapies with standard-of-care chemotherapies or other targeted agents.
-
Elucidation of potential resistance mechanisms.
-
Further in vivo studies in orthotopic and patient-derived xenograft (PDX) models of TNBC.
The continued exploration of this compound and its derivatives may lead to the development of a novel and effective targeted therapy for patients with triple-negative breast cancer.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer [frontiersin.org]
- 3. genextgenomics.com [genextgenomics.com]
- 4. Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. Frontiers | In vivo assessment of simultaneous G1 cyclins silencing by a tumor-specific bidirectional promoter on the mammary tumor in nude mice [frontiersin.org]
Early-Stage Research on Eucannabinolide: A Technical Guide to its Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucannabinolide, a sesquiterpene lactone primarily isolated from Eupatorium cannabinum Linn., is an emerging natural product with demonstrated therapeutic potential in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the early-stage research into the bioactivity of this compound, with a focus on its anti-cancer properties. The document outlines key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further investigation and drug development efforts.
Quantitative Bioactivity Data
The cytotoxic and anti-proliferative effects of this compound have been quantified in several studies. The following tables summarize the key findings.
Table 1: Cytotoxicity of this compound against Breast Cancer Cell Lines
| Cell Line | Assay | Metric | Value | Reference |
| MDA-MB-231 | MTT | Non-cytotoxic Concentration (24h) | Up to 2 µM | [1] |
| MCF-7 | MTT | IC50 | 7.86 ± 1.34 µg/mL (for subfraction containing this compound) |
Table 2: Apoptotic Activity of this compound
| Cell Line | Concentration | Apoptosis Induction | Reference |
| MCF-7 | 13 µg/mL | 46.91% |
Anti-Cancer Bioactivity
Early research has primarily focused on the potent anti-cancer effects of this compound, particularly against triple-negative breast cancer (TNBC), a highly aggressive form of the disease.[1][2]
Mechanism of Action: STAT3 Signaling Pathway
This compound exerts its anti-cancer effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] STAT3 is a transcription factor that, when abnormally activated, promotes tumor cell proliferation, survival, and metastasis.[1]
This compound has been shown to:
-
Suppress the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705), which is crucial for its activation.[1]
-
Inhibit the translocation of STAT3 from the cytoplasm to the nucleus.[1][2]
-
Decrease the DNA binding capacity of STAT3, thereby preventing the transcription of its downstream target genes involved in cancer progression.[1][2]
-
Inhibit both constitutive and Interleukin-6 (IL-6) induced STAT3 activation.[1]
The following diagram illustrates the inhibitory effect of this compound on the STAT3 signaling pathway.
Experimental Protocols
This section details the methodologies used in the early-stage research of this compound's bioactivity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add Methylthiazolyldiphenyl-tetrazolium bromide (MTT) solution to each well and incubate for 4 hours.[1]
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Wound-Healing Assay
This assay is used to evaluate the effect of this compound on cell migration.
-
Cell Seeding: Grow cells to confluency in a multi-well plate.
-
Scratch Creation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.[1]
-
Treatment: Wash the cells and add fresh media containing different concentrations of this compound or a vehicle control.[1]
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0 and 24 hours).[1]
-
Data Analysis: Measure the width of the wound at each time point to determine the rate of wound closure.[1]
Western Blotting
This technique is used to detect and quantify specific proteins, such as STAT3 and p-STAT3.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.[1]
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).[1]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3).[1]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme.[1]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for a specific duration.
-
Cell Harvesting: Harvest the cells and wash them with a binding buffer.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, apoptotic, and necrotic cells.
The following diagram illustrates a general workflow for assessing the anti-cancer bioactivity of this compound.
Potential Anti-Inflammatory Activity
While direct research on the anti-inflammatory properties of this compound is limited, studies on other rare phytocannabinoids suggest a potential mechanism involving the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] These related compounds have been shown to reduce the release of pro-inflammatory interleukins.[3][4] Future research could explore if this compound exhibits similar effects.
The putative anti-inflammatory signaling pathway that could be investigated for this compound is depicted below.
Conclusion and Future Directions
The early-stage research on this compound highlights its significant potential as an anti-cancer agent, particularly for triple-negative breast cancer, through the inhibition of the STAT3 signaling pathway. The provided quantitative data and detailed experimental protocols offer a solid foundation for further investigation. Future research should focus on in vivo studies to validate these in vitro findings, explore the potential anti-inflammatory properties of this compound, and conduct structure-activity relationship studies to optimize its therapeutic efficacy.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rare Phytocannabinoids Exert Anti-Inflammatory Effects on Human Keratinocytes via the Endocannabinoid System and MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Eucannabinolide: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucannabinolide is a sesquiterpene lactone of the germacranolide class, a group of natural compounds characterized by a gamma-lactone fused to a 1,7-dimethylcyclodec-1-ene moiety. First isolated from plants of the Eupatorium genus, such as Eupatorium cannabinum Linn, this compound has garnered significant scientific interest due to its potent biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and its mechanism of action, with a focus on its role as a signaling pathway modulator.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C22H28O8. Its identity is well-established through various spectroscopic and analytical techniques. The compound is also known by several synonyms, including Hiyodorilactone A, Schkuhrin I, and Eupaformosanin.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C22H28O8 | |
| Molecular Weight | 420.45 g/mol | |
| Monoisotopic Mass | 420.178417872 Da | |
| CAS Number | 38458-58-1 | |
| Appearance | Oil | |
| Solubility | Water: Practically insoluble (Predicted: 0.072 g/L)Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| IUPAC Name | [(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate |
Predicted Chemical Properties
Computational models provide additional insights into the chemical behavior of this compound. These predictions are valuable for understanding its pharmacokinetics and potential for drug development.
| Property | Predicted Value | Source(s) |
| logP (Octanol-Water) | 1.33 - 1.59 | |
| pKa (Strongest Acidic) | 6.18 | |
| pKa (Strongest Basic) | -2.6 | |
| Polar Surface Area | 119.36 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 8 | |
| Rotatable Bond Count | 7 |
Experimental Protocols
Isolation and Purification
The isolation of this compound from its natural source, such as the aerial parts of Eupatorium cannabinum, follows a multi-step process typical for natural product chemistry. The general workflow involves extraction, fractionation, and purification.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to solvent extraction, often using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.
-
Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica gel. A solvent gradient is applied to elute fractions with different polarities.
-
Purification: Fractions identified as containing the target compound (monitored by Thin Layer Chromatography) are further purified. This typically requires repeated chromatographic steps, such as High-Performance Liquid Chromatography (HPLC), to isolate this compound to a high degree of purity (>98%).
-
Structure Elucidation: The final structure of the purified compound is confirmed using modern spectroscopic methods, primarily Mass Spectrometry (MS) for determining the molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like HSQC and HMBC) to determine the precise connectivity and stereochemistry of the atoms.
Biological Activity and Signaling Pathways
This compound has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a critical therapeutic target in various cancers, particularly Triple-Negative Breast Cancer (TNBC).
Mechanism of Action: STAT3 Inhibition
Aberrant activation of the STAT3 pathway is a key driver in cancer cell proliferation, survival, metastasis, and chemoresistance. This compound exerts its anti-cancer effects by directly targeting and inactivating this pathway.
Experimental Findings:
-
Suppression of STAT3 Activation: this compound effectively suppresses both constitutive and interleukin-6 (IL-6) induced phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr705). This phosphorylation is essential for STAT3 activation.
-
Inhibition of Nuclear Translocation: By preventing its activation, this compound inhibits the translocation of STAT3 from the cytoplasm into the nucleus.
-
Decreased DNA Binding: Consequently, the ability of STAT3 to bind to DNA and activate the transcription of its target genes (which promote cell growth and survival) is significantly diminished.
Studies have shown that this targeted inhibition of STAT3 leads to a reduction in TNBC cell viability, proliferation, migration, and invasion. Furthermore, this compound has been observed to reduce cancer stem cell-like traits in TNBC cells, which are often associated with tumor recurrence and metastasis. In vivo studies using xenograft models have confirmed that administration of this compound can inhibit tumor growth and metastasis.
Conclusion
This compound is a promising natural product with well-defined chemical properties and significant, targeted biological activity. Its ability to inhibit the STAT3 signaling pathway makes it a valuable lead compound for the development of novel therapeutics, especially for cancers like TNBC that currently have limited targeted treatment options. Further research into its synthesis, derivatization, and clinical efficacy is warranted to fully explore its therapeutic potential.
Eucannabinolide: A Deep Dive into its Therapeutic Potential Through STAT3 Inhibition
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals.
This whitepaper provides an in-depth analysis of the therapeutic potential of Eucannabinolide, a sesquiterpene lactone, with a primary focus on its well-documented anti-cancer properties. Through a detailed examination of its mechanism of action, this guide illuminates the potential of this compound as a targeted therapeutic agent, particularly in the context of Triple-Negative Breast Cancer (TNBC).
Core Therapeutic Target: Signal Transducer and Activator of Transcription 3 (STAT3)
This compound has been identified as a potent inhibitor of the STAT3 signaling pathway, a crucial mediator of tumor cell proliferation, survival, metastasis, and cancer stem cell-like traits.[1][2] The primary mechanism of action involves the suppression of STAT3 activation by inhibiting its phosphorylation at the tyrosine 705 (Tyr705) residue.[1][2] This inhibition prevents the dimerization and subsequent nuclear translocation of STAT3, thereby blocking its DNA binding capacity and the transcription of downstream target genes.[1][2]
The inhibitory effect of this compound has been observed against both constitutive and interleukin-6 (IL-6)-induced STAT3 activation in TNBC cells.[1] This targeted action against a key oncogenic pathway underscores the potential of this compound as a specific and effective anti-cancer agent.
Quantitative Analysis of this compound's Biological Activity
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in preclinical studies.
Table 1: Cytotoxic Activity of this compound against Breast Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Time Point (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | < 10 | 48 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | < 10 | 48 | [1] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | MTT | 13 (µg/mL) | 48 |
Table 2: Non-toxic Effect of this compound on Normal Mammary Epithelial Cells
| Cell Line | Cell Type | Assay | Observation | Time Point (h) | Reference |
| MCF-10A | Normal Mammary Epithelial | MTT | Low cytotoxicity | 48 | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Caption: this compound inhibits the IL-6/JAK/STAT3 signaling pathway.
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's therapeutic potential.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed Triple-Negative Breast Cancer (TNBC) cells (MDA-MB-231, MDA-MB-468) or normal mammary epithelial cells (MCF-10A) into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Lysis: Culture TNBC cells to 70-80% confluency and treat with this compound for the desired time. For IL-6 stimulation, cells can be pre-treated with this compound before adding IL-6 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and loading control.
Wound Healing Assay for Cell Migration
-
Cell Seeding: Seed TNBC cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend TNBC cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant and Treatment: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add different concentrations of this compound or a vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plates for 24-48 hours to allow for cell invasion.
-
Cell Removal and Fixation: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol.
-
Staining and Visualization: Stain the invading cells with crystal violet and visualize them under a microscope.
-
Quantification: Count the number of invaded cells in several random fields of view and calculate the average number of invaded cells per field.
Conclusion
This compound demonstrates significant potential as a therapeutic agent, primarily through its targeted inhibition of the STAT3 signaling pathway. The preclinical data strongly supports its anti-proliferative, anti-metastatic, and pro-apoptotic effects in TNBC models, with minimal toxicity to normal cells. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a novel cancer therapeutic. Future investigations should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the exploration of its potential in other STAT3-driven malignancies.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Eucannabinolide Extraction from Eupatorium Species
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eucannabinolide, a sesquiterpene lactone primarily isolated from Eupatorium species, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer activities. This document provides detailed protocols for the extraction of this compound and an overview of its biological activity, specifically its interaction with the STAT3 signaling pathway. The methodologies outlined are compiled from various scientific studies to ensure a comprehensive guide for researchers.
Experimental Protocols
Protocol 1: Bioassay-Guided Fractionation for this compound Isolation
This protocol focuses on a bioassay-guided fractionation method to isolate this compound from the aerial parts of Eupatorium cannabinum, as demonstrated in studies investigating its cytotoxic effects.[1]
1. Plant Material Preparation:
-
Collect the aerial parts of Eupatorium cannabinum and dry them at room temperature in a shaded area.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Perform maceration of the ground plant material (e.g., 1 kg) with methanol in a ratio of 1:10 (w/v).
-
Repeat the extraction process three times, with each stage lasting for two days.
-
Combine the methanol extracts from all stages and concentrate them using a vacuum rotary evaporator at 40°C to obtain a crude methanol extract.
3. Fractionation:
-
Mix the concentrated methanol extract with silica gel (35-70 mesh) to create a fine, dry powder.
-
Subject the powder to column chromatography (column dimensions: 20 x 10 cm).
-
Elute the column sequentially with n-hexane, chloroform, and methanol to yield n-hexane, chloroform, and methanol fractions.
4. Bioassay-Guided Isolation:
-
Evaluate the cytotoxic activity of each fraction against a relevant cancer cell line (e.g., MCF-7 human breast cancer cells) using an MTT assay.
-
The chloroform extract has been shown to exhibit the most significant cytotoxic activity.[1]
-
Further, subject the most active fraction (chloroform extract) to sub-fractions using column chromatography.
-
Isolate this compound from the most cytotoxic subfraction. The structure of the isolated compound can be confirmed by spectroscopic methods.
Protocol 2: General Extraction of Sesquiterpene Lactones from Eupatorium Species
This protocol provides a more general approach for the extraction of sesquiterpene lactones from Eupatorium species, which can be adapted based on the specific species and research objectives.
1. Plant Material and Extraction:
-
Dry the plant material (e.g., leaves, flowers, or aerial parts) and grind it into a powder.
-
Extract the ground material with ethanol (e.g., 2 x 10 L for ~1 kg of material) by maceration for 72 hours at room temperature.[2] Alternatively, methanol can be used for extraction.[3]
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Liquid-Liquid Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 2:8 v/v).
-
Perform successive partitioning of the aqueous suspension with solvents of increasing polarity:
-
n-hexane
-
Dichloromethane or Chloroform
-
Ethyl acetate
-
-
This will yield fractions with compounds of varying polarities. Sesquiterpene lactones are often found in the dichloromethane/chloroform and ethyl acetate fractions.
3. Purification:
-
Further purify the fraction containing the desired compounds using chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 column chromatography, or preparative High-Performance Liquid Chromatography (HPLC).[4]
Data Presentation
Table 1: Extraction Yields from Eupatorium Species
| Eupatorium Species | Plant Part | Extraction Solvent | Fraction | Yield | Reference |
| E. cannabinum | Aerial Parts | Methanol | n-hexane extract | 60 g (from 1 kg) | |
| Chloroform extract | 10 g (from 1 kg) | ||||
| Methanol extract | 30 g (from 1 kg) | ||||
| E. lasiophthalmum | Flowers | Ethanol | Crude extract | 8.53% (w/w) | [2] |
Table 2: Cytotoxic Activity of E. cannabinum Extracts and this compound
| Sample | Cell Line | IC50 (µg/mL) | Reference |
| n-Hexane extract | MCF-7 | 60.23 ± 2.16 | [1] |
| Chloroform extract | MCF-7 | 21.39 ± 3.24 | [1] |
| Methanol extract | MCF-7 | 81.74 ± 3.41 | [1] |
| This compound | MCF-7 | 13 ± 2.45 | [1] |
| Chloroform subfraction 4 | MCF-7 | 7.86 ± 1.34 | |
| Ethanolic extract | HT29 | 46.75 (24h), 44.65 (48h), 13.38 (96h) | [5] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Bioassay-guided extraction workflow for this compound.
This compound Signaling Pathway
This compound has been identified as an inhibitor of the STAT3 signaling pathway. It suppresses the activation of STAT3 at tyrosine 705, which in turn inhibits its translocation to the nucleus and decreases its DNA binding capacity.[6][7] This leads to the downregulation of STAT3 target genes involved in cell survival, proliferation, and metastasis.
Caption: this compound's inhibitory effect on the STAT3 signaling pathway.
References
- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity of Eupatorium cannabinum L. ethanolic extract against colon cancer cells and interactions with Bisphenol A and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Eucannabinolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Eucannabinolide, a sesquiterpene lactone found in Eupatorium cannabinum. The following protocols are designed to serve as a robust starting point for researchers developing and validating analytical methods for this compound in various matrices, including plant extracts and purified samples. The methods described are based on established analytical techniques for the quantification of structurally related sesquiterpene lactones.
Introduction to this compound and its Quantification
This compound is a germacrane-type sesquiterpene lactone that has been isolated from Eupatorium cannabinum. Sesquiterpene lactones are a diverse group of natural products known for their wide range of biological activities, including anti-inflammatory and cytotoxic effects. Accurate quantification of this compound is crucial for pharmacological studies, quality control of herbal preparations, and drug development. The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.
Experimental Protocols
Extraction of this compound from Eupatorium cannabinum
This protocol outlines a general procedure for the extraction of sesquiterpene lactones, including this compound, from dried plant material.
Materials and Reagents:
-
Dried and powdered aerial parts of Eupatorium cannabinum
-
Ethanol (96% or absolute)
-
Chloroform
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (e.g., Whatman No. 1)
-
Glassware (beakers, flasks, etc.)
Protocol:
-
Maceration: Weigh 10 g of dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 96% ethanol to the flask.
-
Seal the flask and place it in an ultrasonic bath for 30 minutes at room temperature.
-
After ultrasonication, allow the mixture to macerate for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant residue.
-
Re-extraction: Transfer the plant residue back to the flask and add another 100 mL of 96% ethanol. Repeat the maceration and filtration steps.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanol extract.
-
Liquid-Liquid Partitioning (Optional for enrichment):
-
Dissolve the crude ethanol extract in a minimal amount of water.
-
Perform liquid-liquid partitioning with chloroform (3 x 50 mL).
-
Combine the chloroform fractions and evaporate the solvent to yield a sesquiterpene lactone-enriched fraction.
-
Diagram of Extraction Workflow:
Proposed HPLC-DAD Method for Quantification
This High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method is adapted from established protocols for the analysis of sesquiterpene lactones.[1]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A system with a quaternary pump, autosampler, column oven, and DAD detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient Program | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B; 35-40 min, 100-30% B. |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 10 µL. |
| Column Temperature | 25°C. |
| Detection | DAD, monitoring at 210 nm for quantification and collecting spectra from 200-400 nm for peak purity assessment. |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the dried extract in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Proposed LC-MS/MS Method for Quantification
This Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method offers higher sensitivity and selectivity, making it suitable for quantifying low levels of this compound. The parameters are based on methods for similar sesquiterpene lactones.[2][3]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | A UHPLC system is recommended for better resolution and shorter run times. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient Program | 0-1 min, 20% B; 1-5 min, 20-80% B; 5-7 min, 80-95% B; 7-8 min, 95% B; 8-8.1 min, 95-20% B; 8.1-10 min, 20% B. |
| Flow Rate | 0.3 mL/min. |
| Injection Volume | 5 µL. |
| Column Temperature | 40°C. |
| Mass Spectrometer | A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| MRM Transitions | Precursor Ion (m/z): [M+H]⁺ of this compound (C₂₀H₂₆O₆, MW: 378.42). Product Ions: To be determined by infusion of a pure standard. Plausible fragments would result from losses of water, acetic acid, and other neutral losses. |
| Collision Energy | To be optimized for each transition. |
Standard and Sample Preparation:
Follow the same procedure as for the HPLC-DAD method, but use lower concentrations for calibration standards (e.g., in the ng/mL range) due to the higher sensitivity of the instrument.
Diagram of Analytical Workflow:
Proposed ¹H-NMR Method for Quantification
Quantitative ¹H-NMR (qNMR) allows for the direct quantification of analytes in a complex mixture without the need for an identical standard of the analyte, provided a certified internal standard is used.[4][5]
Instrumentation and Reagents:
-
NMR Spectrometer (≥400 MHz)
-
Deuterated solvent (e.g., CDCl₃ or Methanol-d₄)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the dried plant extract.
-
Accurately weigh approximately 2 mg of the internal standard.
-
Dissolve both the extract and the internal standard in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons. A D1 of at least 5 times the longest T₁ relaxation time is recommended (a D1 of 30 seconds is generally a safe starting point).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard. For this compound, signals of the exocyclic methylene protons or other unique protons in non-congested regions of the spectrum should be chosen.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V) * PIS
Where:
-
Canalyte = Concentration of this compound
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Proposed HPLC-DAD Method Validation Parameters (Example)
| Parameter | Expected Value/Range |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| LOD (µg/mL) | To be determined |
| LOQ (µg/mL) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
Table 2: Proposed LC-MS/MS Method Validation Parameters (Example)
| Parameter | Expected Value/Range |
| Linearity (r²) | > 0.999 |
| Range (ng/mL) | 0.1 - 100 |
| LOD (ng/mL) | To be determined |
| LOQ (ng/mL) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Table 3: Example of Quantification Results
| Sample ID | Method | This compound Concentration | % w/w in Extract |
| Extract A | HPLC-DAD | 45.2 µg/mL | 4.52% |
| Extract B | LC-MS/MS | 5.8 ng/mL | 0.00058% |
| Extract C | ¹H-NMR | - | 3.75% |
Signaling Pathways and Logical Relationships
The quantification of this compound is a critical step in understanding its biological activity. For instance, this compound has been reported to have cytotoxic effects. The logical relationship between its quantification and biological assessment is depicted below.
References
- 1. scielo.br [scielo.br]
- 2. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of sesquiterpene lactones in extract of Arnica montana L. by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Eucannabinolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucannabinolide is a sesquiterpene lactone, a class of naturally occurring compounds of considerable interest due to their diverse biological activities.[1] Accurate and reliable quantification of this compound is crucial for research, quality control of natural products, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of sesquiterpene lactones, offering high efficiency and resolution.[2] This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method coupled with UV detection.
Principle
This method utilizes RP-HPLC to separate this compound from a sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution with water and acetonitrile allows for the effective separation of compounds with varying polarities. Detection is achieved by monitoring the UV absorbance at a low wavelength, typically around 205-210 nm, where sesquiterpene lactones exhibit absorbance.[1][3][4]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to obtaining accurate and reproducible results. The following is a general procedure for the extraction of this compound from a plant matrix.
Materials:
-
Plant material containing this compound
-
Methanol or ethanol
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Homogenizer
-
Centrifuge
-
HPLC vials
Procedure:
-
Homogenization: Homogenize a known weight of the plant material in a suitable solvent such as ethanol or a mixture of methanol/water.[5][6]
-
Extraction: Vortex the mixture for 30 seconds and incubate on a horizontal shaker for 30 minutes.[5][6]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to pellet the solid plant material.[5][6]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube. For exhaustive extraction, the pellet can be re-extracted with the same solvent, and the supernatants combined.[5][6]
-
Dilution: Dilute the extract with the initial mobile phase solvent to a concentration that falls within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the HPLC column.[5][6][7]
HPLC Analysis
Instrumentation and Conditions: The following table summarizes the recommended HPLC conditions for the analysis of this compound, based on typical methods for sesquiterpene lactones.[1][3][4]
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump, UV/VIS or DAD Detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3][8] |
| Mobile Phase A | Water with 0.085% o-phosphoric acid[3][4] or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile[3][4] |
| Gradient | Linear gradient from 15% to 60% Acetonitrile in Water over 25 minutes[1] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 40°C[8] |
| Detection Wavelength | 205 nm or 210 nm[1][3][4] |
| Injection Volume | 20 µL[1][8] |
| Run Time | Approximately 30 minutes |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Calibration Curve: Inject the calibration standards in ascending order of concentration to generate a calibration curve.
-
Sample Analysis: Inject the prepared samples.
-
Data Analysis: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard. Quantify the amount of this compound in the samples using the calibration curve.
Data Presentation
Quantitative data for method validation should be systematically collected and presented. The following table provides a template for summarizing key performance parameters for the this compound HPLC method.
| Parameter | Result |
| Retention Time (min) | To be determined |
| Linearity (R²) | To be determined |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Precision (%RSD) | To be determined |
| Accuracy (% Recovery) | To be determined |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for this compound analysis by HPLC.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in various sample matrices. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method in their laboratories. Method validation should be performed to ensure the suitability of this method for a specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cannabinoids Analysis Workflow with Chromolith® Column [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nacalai.com [nacalai.com]
- 8. um.edu.mt [um.edu.mt]
Eucannabinolide Cell Culture Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the biological activity of Eucannabinolide, a novel sesquiterpene lactone, in cancer cell culture models. The primary focus is on its inhibitory effects on cell viability, proliferation, apoptosis, and cell migration, particularly in the context of breast cancer. The protocols outlined below are based on established methodologies and published research on this compound.
Biological Context and Mechanism of Action
This compound has been identified as a potent anti-cancer agent, demonstrating significant activity against breast cancer cell lines, including Triple-Negative Breast Cancer (TNBC) and MCF-7 cells.[1][2] Its primary mechanism of action involves the inhibition of the Signal Transducer and activator of Transcription 3 (STAT3) signaling pathway.[2][3] STAT3 is a transcription factor that is often constitutively activated in many cancers, including TNBC, and plays a crucial role in cell proliferation, survival, metastasis, and chemoresistance.[3][4] this compound has been shown to suppress both constitutive and Interleukin-6 (IL-6) induced STAT3 phosphorylation at tyrosine 705 (Tyr705), which is a critical step for its activation.[3] This inhibition of STAT3 activation leads to the suppression of its nuclear translocation and DNA-binding activities, ultimately downregulating the expression of its target genes involved in cancer progression.[3]
Quantitative Data Summary
The following tables summarize the reported cytotoxic and inhibitory concentrations of this compound in various breast cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µg/mL) | IC50 (µM) | Citation |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 48 hours | 13 ± 2.45 | ~29.5 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 hours | Not explicitly stated, but significant growth inhibition observed at 4, 8, 16 µM | - | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 48 hours | Not explicitly stated, but significant growth inhibition observed at 4, 8, 16 µM | - | [3] |
Table 2: Effective Concentrations of this compound for Various Cellular Assays in TNBC cells (MDA-MB-231)
| Assay | This compound Concentration | Incubation Time | Observed Effect | Citation |
| Apoptosis Assay (Annexin V-FITC/7-AAD) | 4, 8, 16 µM | 24 hours | Dose-dependent increase in apoptosis | [3] |
| Wound-Healing Assay | 0.5, 1, 2 µM | 24 hours | Decreased wound closure rate | [3] |
| Transwell Invasion Assay | 0.5, 1, 2 µM | 12 hours | Reduced number of migrated cells | [3] |
| Western Blot (p-STAT3) | 4, 8, 16 µM | 15 min - 4 hours | Inhibition of constitutive and IL-6 induced STAT3 phosphorylation | [3] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-cancer effects of this compound.
Caption: A generalized workflow for investigating the anti-cancer properties of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[3]
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7) and a non-cancerous cell line (e.g., MCF-10A)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16, 32 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.[1][3]
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound (e.g., 0, 4, 8, 16 µM for TNBC cells; 13 µg/mL for MCF-7 cells) for 24 or 48 hours.[1][3]
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of STAT3.[3]
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
6-well plates
-
This compound stock solution
-
Recombinant human IL-6 (for induced STAT3 activation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
For constitutive STAT3 phosphorylation, treat cells with this compound (e.g., 0, 4, 8, 16 µM) for various time points (e.g., 15, 30, 60 minutes, 4 hours).
-
For IL-6 induced STAT3 phosphorylation, pre-treat cells with this compound for a specified time (e.g., 4 hours) and then stimulate with IL-6 (e.g., 10 ng/mL) for a short period (e.g., 10 minutes).
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system. β-actin is used as a loading control.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the IL-6/JAK/STAT3 signaling pathway.
Caption: this compound inhibits the IL-6-induced phosphorylation of JAK, thereby preventing the phosphorylation and activation of STAT3.
These protocols and application notes provide a framework for investigating the anti-cancer effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genextgenomics.com [genextgenomics.com]
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Eucannabinolide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT assay to evaluate the cytotoxic effects of eucannabinolide, a sesquiterpene lactone with demonstrated anti-cancer properties.
Introduction
This compound, isolated from Eupatorium cannabinum, has emerged as a promising natural compound with potent cytotoxic activity against various cancer cell lines.[1] The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3][4] This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[4][5] The intensity of the purple color is directly proportional to the number of viable cells.[5] These notes detail the protocol for assessing this compound's cytotoxicity and summarize its effects on different cancer cell lines.
Mechanism of Action: STAT3 Inhibition
This compound exerts its anti-tumor effects primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][7] STAT3 is a crucial mediator of tumor cell proliferation, survival, and metastasis.[6] this compound has been shown to suppress the phosphorylation of STAT3 at tyrosine 705, which is a critical step for its activation.[6][7] This inhibition of STAT3 activation leads to the downregulation of its target genes, including those involved in cell cycle progression (cyclin D1, c-Myc) and apoptosis resistance (Bcl-2, survivin), ultimately inducing caspase-dependent apoptosis in cancer cells.[6]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the cytotoxic activity of this compound against various cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but cytotoxicity observed | [6] |
| MCF-7 | Breast Adenocarcinoma | 13 ± 2.45 | [1] |
Note: One study on MDA-MB-231 cells indicated that concentrations up to 2 µM (approximately 0.7 µg/mL) showed no significant cytotoxicity, and experiments on cell migration were conducted at concentrations of 0.5, 1, and 2 µM.[6]
Experimental Protocols
Materials and Reagents
-
This compound
-
Selected cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 8,500 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations (e.g., ranging from 1.5 to 50 µg/mL).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells with medium only).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for an additional 3-4 hours at 37°C.[5]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The MTT assay is a reliable and straightforward method for evaluating the cytotoxic potential of this compound. The provided protocols and data serve as a valuable resource for researchers investigating the anti-cancer properties of this natural compound. The inhibitory effect of this compound on the STAT3 signaling pathway underscores its therapeutic potential and warrants further investigation in preclinical and clinical settings.
References
- 1. doaj.org [doaj.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transwell Invasion Assay in Eucannabinolide Studies
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Eucannabinolide, a sesquiterpene lactone, has demonstrated potential as an anti-cancer agent, particularly in inhibiting the growth and metastasis of triple-negative breast cancer (TNBC).[1][2] One of the key aspects of its anti-metastatic activity is the inhibition of cancer cell invasion. The Transwell invasion assay is a crucial in vitro tool to quantitatively and qualitatively assess the effect of this compound on the invasive potential of cancer cells. This document provides a detailed protocol for utilizing the Transwell invasion assay in this compound studies, along with an overview of the underlying signaling pathways.
This compound has been shown to suppress the invasion of TNBC cells by inactivating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Specifically, this compound inhibits the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which is critical for its activation.[1][3][4][5] This inhibition of STAT3 activation leads to the downregulation of downstream target genes that are involved in cell invasion and metastasis, including matrix metalloproteinase-2 (MMP-2), vimentin, and ZEB1.[1][6][7]
The Transwell invasion assay mimics the in vivo process of a cancer cell breaching the basement membrane to invade surrounding tissues.[8][9][10][11][12] The assay utilizes a chamber with a porous membrane, which is coated with a layer of extracellular matrix (ECM) components, such as Matrigel.[9][12] Cancer cells are seeded in the upper chamber in a serum-free medium, while the lower chamber contains a chemoattractant, typically a medium with fetal bovine serum (FBS).[9] Invasive cells will degrade the ECM layer and migrate through the pores towards the chemoattractant. By treating the cells with this compound, researchers can assess its ability to inhibit this invasive process.
Data Presentation
The following table summarizes the qualitative and semi-quantitative data from studies on the effect of this compound on TNBC cell invasion and related protein expression.
| Cell Line | Treatment | Concentration(s) | Duration | Assay | Observed Effect | Reference |
| MDA-MB-231 | This compound | 0.5, 1, 2 µM | 12 h | Transwell Invasion Assay | Dose-dependent decrease in the number of invaded cells. | [1] |
| MDA-MB-231 | This compound | 0.5, 1, 2 µM | 24 h | Western Blot | Dose-dependent decrease in the expression of vimentin and ZEB1. | [1] |
| MDA-MB-231 | This compound | 0.5, 1, 2 µM | 24 h | Western Blot | Dose-dependent decrease in the expression of p-STAT3 (Tyr705) and MMP-2. | [1] |
Experimental Protocols
Protocol 1: Transwell Invasion Assay
This protocol details the steps to assess the effect of this compound on cancer cell invasion.
Materials:
-
24-well Transwell chambers (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Coating the Transwell Inserts:
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C for 4-6 hours to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 0, 0.5, 1, 2 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
-
Seeding Cells:
-
Remove any excess medium from the rehydrated Matrigel in the upper chambers.
-
Add 200 µL of the cell suspension to the upper chamber of each insert.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours, depending on the cell type's invasive capacity.
-
-
Staining and Visualization:
-
After incubation, carefully remove the medium from the upper and lower chambers.
-
Gently remove the non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with 100% methanol for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells with 0.5% Crystal Violet solution for 15-20 minutes.
-
Wash the inserts again with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under an inverted microscope.
-
Capture images from several random fields for each membrane.
-
Count the number of invaded cells per field. The results can be presented as the average number of invaded cells per field or as a percentage of the control.
-
Protocol 2: Western Blotting for Invasion-Related Proteins
This protocol is for analyzing the expression of proteins involved in invasion, such as p-STAT3, STAT3, MMP-2, vimentin, and ZEB1, following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-MMP-2, anti-vimentin, anti-ZEB1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Mandatory Visualization
Caption: Workflow for the Transwell invasion assay to study the effects of this compound.
Caption: this compound inhibits STAT3 signaling to suppress cancer cell invasion.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pathology & Oncology Research | Stat3 Tyrosine 705 and Serine 727 Phosphorylation Associate With Clinicopathological Characteristics and Distinct Tumor Cell Phenotypes in Triple-Negative Breast Cancer [por-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. Transwell migration and invasion assays [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. corning.com [corning.com]
Application Notes and Protocols: Eucannabinolide in Mammosphere Formation Assays for Cancer Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, driving tumor initiation, progression, metastasis, and therapeutic resistance. The mammosphere formation assay is a widely utilized in vitro method to enrich and quantify mammary CSCs. This assay is based on the principle that stem/progenitor cells, when cultured in suspension and in a serum-free, growth factor-supplemented medium, can proliferate and form three-dimensional spherical colonies known as mammospheres. The efficiency of mammosphere formation is considered a reliable indicator of the self-renewal capacity of CSCs.
Eucannabinolide, a sesquiterpene lactone, has emerged as a promising compound in cancer research. Studies have demonstrated its potent anti-cancer properties, particularly against triple-negative breast cancer (TNBC). This compound exerts its effects by targeting key signaling pathways that are crucial for the survival and proliferation of cancer cells. Notably, it has been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, a critical regulator of CSC self-renewal and survival.[1][2] By inhibiting the phosphorylation of STAT3 at tyrosine 705 (Tyr705), this compound effectively suppresses the downstream transcriptional activity of STAT3, leading to a reduction in the CSC population.[1]
These application notes provide a detailed protocol for utilizing the mammosphere formation assay to investigate the effects of this compound on breast cancer stem cells.
Data Presentation
The following tables summarize the reported effects of this compound on mammosphere formation and associated cancer stem cell markers in triple-negative breast cancer cell lines.
Table 1: Effect of this compound on Mammosphere Formation [1]
| Cell Line | Treatment | Observation |
| MDA-MB-231 | This compound | Marked decrease in the number of mammospheres |
| Marked decrease in the volume of mammospheres | ||
| MDA-MB-468 | This compound | Marked decrease in the number of mammospheres |
| Marked decrease in the volume of mammospheres |
Table 2: Effect of this compound on Cancer Stem Cell Markers [1]
| Cell Line | Marker | Treatment | Result |
| MDA-MB-231 | CD44+/CD24- | This compound | Reduction in the CD44+/CD24- cell population |
| MDA-MB-468 | CD44+/CD24- | This compound | Reduction in the CD44+/CD24- cell population |
| MDA-MB-231 | ALDH1 Activity | This compound | Inhibition of ALDH1 activity |
| MDA-MB-468 | ALDH1 Activity | This compound | Inhibition of ALDH1 activity |
Experimental Protocols
Mammosphere Formation Assay with this compound Treatment
This protocol is designed to assess the effect of this compound on the mammosphere-forming capacity of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
DMEM/F12 medium
-
B27 supplement (50X)
-
Human epidermal growth factor (hEGF)
-
Basic fibroblast growth factor (bFGF)
-
Insulin
-
Bovine Serum Albumin (BSA)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ultra-low attachment 6-well plates
-
Sterile cell culture flasks, pipettes, and consumables
-
Inverted microscope with a camera
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Culture Maintenance:
-
Culture breast cancer cells in standard growth medium in a humidified incubator at 37°C and 5% CO2.
-
Passage the cells before they reach 80-90% confluency.
-
-
Preparation of Mammosphere Culture Medium:
-
Prepare DMEM/F12 serum-free medium supplemented with:
-
1X B27 supplement
-
20 ng/mL hEGF
-
20 ng/mL bFGF
-
5 µg/mL Insulin
-
0.4% BSA
-
1X Penicillin-Streptomycin
-
-
-
Preparation of Single-Cell Suspension:
-
Aspirate the growth medium from a sub-confluent flask of breast cancer cells.
-
Wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with a small volume of standard growth medium containing serum.
-
Collect the cell suspension in a sterile conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of PBS.
-
Ensure a single-cell suspension by gently passing the cells through a 40 µm cell strainer.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
-
Cell Plating for Mammosphere Formation:
-
Plate the single-cell suspension in ultra-low attachment 6-well plates at a density of 5,000 to 20,000 cells/mL in the prepared mammosphere culture medium.
-
The final volume in each well should be 2 mL.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of plating, add the desired final concentrations of this compound to the appropriate wells.
-
Include a vehicle control group treated with the same concentration of DMSO.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.
-
Avoid disturbing the plates during the incubation period to allow for sphere formation.
-
Monitor the formation of mammospheres using an inverted microscope.
-
-
Quantification of Mammospheres:
-
After the incubation period, capture images of the mammospheres in each well using an inverted microscope.
-
Count the number of mammospheres with a diameter greater than 50 µm in each well.
-
The Mammosphere Forming Efficiency (MFE) can be calculated using the following formula:
-
MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100
-
-
-
Analysis of Mammosphere Size:
-
Using image analysis software, measure the diameter of the mammospheres to assess the effect of this compound on their volume.
-
Visualizations
Caption: Experimental workflow for the mammosphere formation assay with this compound treatment.
Caption: this compound inhibits the STAT3 signaling pathway in cancer stem cells.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Model for Eucannabinolide Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucannabinolide, a novel sesquiterpene lactone derived from Eupatorium cannabinum Linn, has demonstrated significant anti-tumor properties, particularly in preclinical models of Triple-Negative Breast Cancer (TNBC).[1][2] Its primary mechanism of action involves the targeted inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a key driver in many cancers, promoting proliferation, survival, metastasis, and chemoresistance.[1] this compound has been shown to suppress STAT3 phosphorylation at tyrosine 705, thereby inhibiting its nuclear translocation and DNA binding capabilities.[1][2] This targeted action leads to a reduction in tumor cell viability, proliferation, and metastasis, making this compound a promising candidate for further preclinical and clinical investigation.[1][2]
These application notes provide a detailed protocol for establishing and utilizing an in vivo xenograft model to assess the therapeutic efficacy of this compound against human cancer cell lines. The described methodologies are based on established practices for xenograft studies and specific findings from this compound research.
Key Signaling Pathway: STAT3 Inhibition by this compound
This compound exerts its anti-cancer effects by disrupting the STAT3 signaling cascade. The diagram below illustrates the key steps in this pathway and the point of intervention by this compound.
Caption: this compound inhibits STAT3 phosphorylation, preventing its downstream effects.
Experimental Protocols
Cell Culture and Preparation
Objective: To prepare a sufficient quantity of viable cancer cells for implantation.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for TNBC)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Centrifuge
Protocol:
-
Culture the selected cancer cell line in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of implantation, harvest the cells by washing with PBS, followed by trypsinization.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Determine the cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in sterile PBS for injection. Keep the cell suspension on ice.
Animal Model and Husbandry
Objective: To utilize an appropriate immunodeficient mouse model for tumor growth.
Materials:
-
Female athymic nude mice (nu/nu), 4-6 weeks old[1]
-
Autoclaved cages, bedding, food, and water
-
Laminar flow hood or sterile work area
Protocol:
-
Acclimate the mice for at least one week before the start of the experiment.
-
House the mice in a specific pathogen-free (SPF) environment under a 12-hour light/dark cycle.
-
Provide ad libitum access to sterile food and water.
-
All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Subcutaneous Xenograft Implantation
Objective: To establish a palpable and measurable tumor at a subcutaneous site.
Materials:
-
Prepared cell suspension
-
1 mL syringes with 27-gauge needles
-
70% ethanol for disinfection
Protocol:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Disinfect the injection site on the right flank of the mouse with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells).
-
Monitor the mice for recovery from anesthesia and for any immediate adverse reactions.
Caption: Workflow for the in vivo xenograft efficacy study.
This compound Treatment and Monitoring
Objective: To evaluate the effect of this compound on tumor growth and animal well-being.
Materials:
-
This compound
-
Vehicle (e.g., PBS, saline with 5% DMSO and 1% Tween-80)
-
Digital calipers
-
Animal scale
-
Dosing needles (appropriate for the route of administration, e.g., oral gavage or intraperitoneal)
Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound solution at the desired concentration (e.g., for a 30 mg/kg dose).[1]
-
Administer this compound or the vehicle control to the respective groups daily via the chosen route (e.g., intraperitoneal injection).
-
Measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Continue treatment for the specified duration (e.g., 21 days) or until the tumors in the control group reach the predetermined endpoint size (e.g., >1500 mm³).
Endpoint Analysis
Objective: To collect tissues for further molecular and histological analysis.
Protocol:
-
At the end of the study, euthanize the mice using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors and record their final weight.
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) and TUNEL staining.
-
Snap-freeze another portion of the tumor in liquid nitrogen and store at -80°C for protein or RNA analysis (e.g., Western blot for p-STAT3).
-
If a metastasis model is used, harvest relevant organs (e.g., lungs) for histological examination or bioluminescence imaging.[1]
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 10 | 120.5 ± 10.2 | 1450.8 ± 150.3 | - | - |
| This compound (30 mg/kg) | 10 | 122.3 ± 9.8 | 650.2 ± 85.7 | 55.2 | <0.01 |
Table 2: Endpoint Tumor Weight and Animal Body Weight
| Treatment Group | Mean Final Tumor Weight (g) ± SEM | Mean Change in Body Weight (%) ± SEM |
| Vehicle Control | 1.52 ± 0.21 | + 5.8 ± 1.2 |
| This compound (30 mg/kg) | 0.68 ± 0.11 | + 4.9 ± 1.5 |
Table 3: Immunohistochemical Analysis of Tumor Tissue
| Treatment Group | p-STAT3 Positive Cells (%) ± SEM | TUNEL Positive Cells (Apoptosis, %) ± SEM |
| Vehicle Control | 85.4 ± 7.2 | 5.1 ± 1.8 |
| This compound (30 mg/kg) | 22.6 ± 4.5 | 35.8 ± 5.3 |
Conclusion
This application note provides a comprehensive framework for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft model. The detailed protocols for cell preparation, animal handling, treatment administration, and endpoint analysis are designed to ensure robust and reproducible results. The inhibition of the STAT3 pathway by this compound presents a compelling therapeutic strategy, and the successful implementation of this model will be crucial in advancing its development as a potential anti-cancer agent. Adherence to these protocols will enable researchers to generate high-quality data to support the continued investigation of this compound.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of STAT3 Pathway Modulation by Eucannabinolide Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, including triple-negative breast cancer (TNBC), making it a prime target for therapeutic intervention.[1][2] Eucannabinolide, a sesquiterpene lactone, has emerged as a potential anti-cancer agent by targeting this pathway.[1][2] This application note provides a detailed protocol for analyzing the effects of this compound on the STAT3 pathway using western blotting, a widely used technique to detect and quantify protein expression.
This compound has been shown to suppress both constitutive and interleukin-6 (IL-6) induced STAT3 activation in TNBC cells.[1][3] The primary mechanism of this inhibition is the suppression of STAT3 phosphorylation at the tyrosine 705 residue (p-STAT3 Tyr705), which is essential for its dimerization, nuclear translocation, and DNA binding activity.[1] This inhibition of STAT3 activation leads to the downregulation of its downstream target genes, ultimately suppressing cancer cell growth and metastasis.[1][2]
Principle
Western blotting is an immunological method used to separate and identify proteins. In this application, whole-cell lysates from cells treated with this compound are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to total STAT3 and phosphorylated STAT3 (p-STAT3 Tyr705). The binding of a secondary antibody conjugated to an enzyme allows for the detection and quantification of the target proteins, revealing the effect of this compound on STAT3 phosphorylation.
Data Presentation
The following table provides illustrative quantitative data representing the dose-dependent effect of this compound on the relative phosphorylation of STAT3 at Tyr705 in TNBC cells, as determined by western blot analysis. The data is presented as the ratio of phosphorylated STAT3 (p-STAT3) to total STAT3, normalized to the untreated control.
| This compound Concentration (µM) | Relative p-STAT3/STAT3 Ratio (Normalized to Control) |
| 0 (Control) | 1.00 |
| 1 | 0.75 |
| 5 | 0.40 |
| 10 | 0.15 |
Note: The data presented in this table is illustrative and representative of the findings reported in the literature. Actual results may vary depending on the experimental conditions, cell line, and reagents used.
Mandatory Visualizations
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Validating Eucannabinolide's Anti-Cancer Activity via STAT3 Knockdown
Introduction
Eucannabinolide, a sesquiterpene lactone, has demonstrated significant anti-cancer properties, particularly in triple-negative breast cancer (TNBC).[1][2] Research indicates that this compound exerts its effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] STAT3 is a crucial transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis.[3][4] this compound has been shown to suppress both constitutive and IL-6-induced STAT3 activation by inhibiting its phosphorylation at Tyr705, which in turn prevents its dimerization, nuclear translocation, and DNA binding activities.[1]
To definitively validate that the anti-cancer effects of this compound are mediated through the STAT3 pathway, a STAT3 knockdown experiment is essential. By specifically silencing the STAT3 gene using small interfering RNA (siRNA), we can observe whether the cellular response to this compound is diminished. If the cytotoxic and anti-proliferative effects of this compound are attenuated in cells with reduced STAT3 expression, it provides strong evidence that STAT3 is a primary target of the compound.
Principle of the Experiment
This study utilizes RNA interference (RNAi) to transiently silence the STAT3 gene in a relevant cancer cell line (e.g., MDA-MB-231, a human TNBC cell line).[5][6] Cells will be transfected with either a specific STAT3 siRNA or a non-targeting control siRNA. Following transfection, the cells will be treated with this compound. The validation of this compound's mechanism of action will be assessed by comparing the effects of the compound on cell viability, apoptosis, and the expression of STAT3 target genes in STAT3-knockdown cells versus control cells. A diminished effect of this compound in the STAT3-knockdown cells would confirm that its mechanism of action is STAT3-dependent.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
STAT3 Knockdown using siRNA
-
Materials:
-
STAT3-specific siRNA duplexes.
-
Non-targeting control siRNA (scrambled sequence).
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar.
-
Opti-MEM™ Reduced Serum Medium.
-
-
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.[5][6]
-
On the day of transfection, dilute 20 pmol of STAT3 siRNA or control siRNA in 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 200 µL siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubate the cells for 48 hours to ensure efficient knockdown of STAT3 expression before proceeding with this compound treatment and subsequent assays.
-
This compound Treatment
-
Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM).
-
Treatment: After 48 hours of siRNA transfection, replace the medium with fresh medium containing the various concentrations of this compound. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for an additional 24-48 hours, depending on the specific assay.
Western Blot Analysis
-
Purpose: To confirm the knockdown of STAT3 protein expression and to assess the levels of total and phosphorylated STAT3 (p-STAT3), as well as downstream target proteins like Bcl-2 and Survivin.[7]
-
Protocol:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against STAT3, p-STAT3 (Tyr705), Bcl-2, Survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qPCR)
-
Purpose: To measure the mRNA expression levels of STAT3 and its target genes (e.g., BCL2, SURVIVIN).
-
Protocol:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green master mix and primers specific for STAT3, BCL2, SURVIVIN, and a housekeeping gene (e.g., GAPDH).
-
The thermal cycling conditions should be optimized based on the primers and qPCR machine.
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
-
Cell Viability Assay (MTT Assay)
-
Purpose: To assess the effect of this compound on the viability of STAT3-knockdown and control cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well.
-
Transfect the cells with STAT3 siRNA or control siRNA as described above.
-
After 48 hours, treat the cells with varying concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Data Presentation
Table 1: Effect of STAT3 Knockdown on STAT3 mRNA and Protein Expression
| Treatment Group | STAT3 mRNA (Relative Expression) | STAT3 Protein (Relative Densitometry) |
| Control siRNA | 1.00 ± 0.08 | 1.00 ± 0.11 |
| STAT3 siRNA | 0.23 ± 0.04 | 0.18 ± 0.05 |
Table 2: Cell Viability (%) after this compound Treatment in STAT3 Knockdown Cells
| This compound (µM) | Control siRNA | STAT3 siRNA |
| 0 (Vehicle) | 100 ± 5.2 | 98 ± 4.8 |
| 5 | 75 ± 3.9 | 92 ± 5.1 |
| 10 | 52 ± 4.1 | 85 ± 4.5 |
| 20 | 28 ± 3.5 | 76 ± 3.9 |
Table 3: Relative mRNA Expression of STAT3 Target Genes after 10 µM this compound Treatment
| Gene | Control siRNA + Vehicle | Control siRNA + this compound | STAT3 siRNA + Vehicle | STAT3 siRNA + this compound |
| BCL2 | 1.00 ± 0.09 | 0.45 ± 0.06 | 0.38 ± 0.05 | 0.35 ± 0.04 |
| SURVIVIN | 1.00 ± 0.12 | 0.38 ± 0.07 | 0.31 ± 0.06 | 0.29 ± 0.05 |
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Workflow for STAT3 knockdown and this compound treatment.
Caption: Logic of validating this compound's mechanism.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Differential silencing of STAT3 isoforms leads to changes in STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of STAT3 expression by RNAi induces apoptosis in astrocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of high-throughput screening (HTS) assays aimed at identifying inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a well-validated target in oncology, with its constitutive activation being a hallmark of many human cancers, driving tumor cell proliferation, survival, invasion, and immunosuppression.[1][2][3] Therefore, the discovery of potent and selective STAT3 inhibitors is a promising therapeutic strategy.
This document outlines three robust HTS methodologies: a biochemical Fluorescence Polarization (FP) assay, a homogeneous AlphaLISA assay, and a cell-based reporter gene assay. Each section includes an introduction to the assay principle, a detailed experimental protocol, and representative data to guide researchers in establishing these screens.
STAT3 Signaling Pathway Overview
The Janus kinase (JAK)-STAT3 pathway is the canonical signaling cascade leading to STAT3 activation.[1] Upon binding of cytokines (e.g., IL-6) or growth factors to their cell surface receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT3 monomers.[1][4] Recruited STAT3 is then phosphorylated by JAKs on a critical tyrosine residue (Tyr705).[5][6] This phosphorylation event induces the formation of STAT3 homodimers via reciprocal SH2 domain-phosphotyrosine interactions.[7][8] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, regulating the transcription of proteins involved in cell proliferation, survival, and angiogenesis.[3][9]
Biochemical High-Throughput Screening: Fluorescence Polarization (FP) Assay
The Fluorescence Polarization (FP) assay is a powerful in-solution technique for monitoring molecular interactions. It is particularly well-suited for HTS of inhibitors that disrupt protein-protein or protein-DNA interactions. In the context of STAT3, FP assays can be designed to screen for inhibitors of STAT3 dimerization or DNA binding. The protocol below describes an assay to identify inhibitors of the interaction between the STAT3 SH2 domain and a phosphotyrosine peptide, which is crucial for dimerization.[8][10]
Experimental Protocol: STAT3 Dimerization FP Assay
This protocol is adapted from established methods for measuring the disruption of the STAT3 SH2 domain-phosphopeptide interaction.[8][11]
Materials and Reagents:
-
STAT3 Protein: Recombinant full-length human GST-tagged STAT3 protein.
-
Fluorescent Peptide: 5-FAM-G(pTyr)LPQTV-CONH2.
-
Assay Buffer: 10 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 2 mM DTT, 0.01% Triton X-100.
-
Test Compounds: Library of small molecule inhibitors.
-
Plate: 96-well or 384-well black, low-volume microplates.
-
Plate Reader: Equipped with fluorescence polarization optics.
Procedure:
-
Prepare a stock solution of STAT3 protein and the fluorescent peptide in the assay buffer.
-
Dispense the assay buffer into the wells of the microplate.
-
Add the test compounds at various concentrations to the wells.
-
Add the STAT3 protein to a final concentration of 100 nM and incubate for 60 minutes at room temperature.
-
Add the fluorescent peptide to a final concentration of 10 nM.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 480 nm and emission at 535 nm).
-
Calculate the IC50 values for the test compounds.
Data Presentation: Representative FP Assay Data
| Compound | Target | IC50 (µM) | Z'-factor | Reference |
| S3I-1757 | STAT3 SH2 Domain | 7.39 ± 0.95 | > 0.5 | [8] |
| Stattic | STAT3 SH2 Domain | > 600 | N/A | [10] |
| inS3-54 | STAT3 DBD | 21.3 ± 6.9 | > 0.6 | [12] |
| Niclosamide | STAT3 DBD | 219 ± 43.4 | > 0.6 | [12] |
Homogeneous High-Throughput Screening: AlphaLISA Assay
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay that is highly sensitive and amenable to HTS. For STAT3, AlphaLISA assays can be used to detect the phosphorylation of STAT3 at Tyr705, a critical step in its activation.[5][13] The assay involves two antibody-coated bead sets: donor beads and acceptor beads. When the phosphorylated STAT3 is present, the beads are brought into proximity, resulting in a luminescent signal.
Experimental Protocol: Phospho-STAT3 (Tyr705) AlphaLISA Assay
This protocol is based on commercially available AlphaLISA SureFire Ultra kits.[5][14]
Materials and Reagents:
-
Cell Line: A suitable cell line with inducible STAT3 phosphorylation (e.g., A431 cells).
-
STAT3 Activator: e.g., Epidermal Growth Factor (EGF).
-
AlphaLISA Kit: Containing acceptor beads, biotinylated antibody, streptavidin-donor beads, and lysis buffer.
-
Test Compounds: Library of small molecule inhibitors.
-
Plates: 96-well or 384-well white microplates.
-
Plate Reader: Capable of reading AlphaLISA signals.
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with test compounds for a specified time.
-
Stimulate the cells with a STAT3 activator (e.g., EGF) for 15 minutes.
-
Lyse the cells using the provided lysis buffer.
-
Transfer the cell lysates to a 384-well white assay plate.
-
Add the acceptor beads and biotinylated anti-phospho-STAT3 antibody mixture.
-
Incubate for a specified time at room temperature.
-
Add the streptavidin-coated donor beads.
-
Incubate for a specified time at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
Data Presentation: Representative AlphaLISA Assay Data
| Cell Line | Activator | Assay Target | Readout | Reference |
| A431 | EGF | pSTAT3 (Tyr705) | Luminescence | [15] |
| Various | Cytokines | pSTAT3 (Tyr705) | Luminescence | [5] |
Cell-Based High-Throughput Screening: Reporter Gene Assay
Cell-based reporter gene assays provide a functional readout of the STAT3 signaling pathway within a cellular context. These assays typically utilize a reporter gene (e.g., luciferase) under the control of a promoter containing STAT3-responsive elements.[16][17] Inhibition of the STAT3 pathway leads to a decrease in reporter gene expression, which can be quantified by measuring the luciferase activity.
Experimental Protocol: STAT3 Luciferase Reporter Assay
This protocol is based on the use of a stable STAT3 reporter cell line.[18][19]
Materials and Reagents:
-
STAT3 Reporter Cell Line: e.g., DU-145 or THP-1 cells stably expressing a STAT3-luciferase reporter construct.
-
STAT3 Activator: e.g., IL-6 or Oncostatin M.
-
Luciferase Assay Reagent: Containing luciferin substrate.
-
Test Compounds: Library of small molecule inhibitors.
-
Plates: 96-well white, clear-bottom cell culture plates.
-
Luminometer: For measuring luciferase activity.
Procedure:
-
Seed the STAT3 reporter cells in a 96-well plate and incubate overnight.
-
Treat the cells with test compounds at various concentrations.
-
Stimulate the cells with a STAT3 activator (e.g., IL-6).
-
Incubate for 6-24 hours to allow for reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the data to a control (e.g., untreated or vehicle-treated cells) and determine the inhibitory activity of the compounds.
Data Presentation: Representative Reporter Gene Assay Data
| Cell Line | Activator | Inhibitor | IC50 (µM) | Reference |
| HeLa | IL-6 | STX-0119 | 99% inhibition at 100 µM | [20] |
| DU-145 | IL-6 | Cucurbitacin I | Dose-dependent decrease | [18] |
| DU-145 | IL-6 | AG490 | Dose-dependent decrease | [18] |
Summary and Conclusion
The development of a robust and reliable high-throughput screening assay is the first critical step in the discovery of novel STAT3 inhibitors. This document has provided detailed protocols and application notes for three distinct and widely used HTS methodologies: Fluorescence Polarization, AlphaLISA, and reporter gene assays. Each assay format offers unique advantages and the choice of which to implement will depend on the specific research goals, available resources, and the desired screening strategy (biochemical vs. cell-based). By following these protocols and utilizing the provided data as a guide, researchers will be well-equipped to establish a successful HTS campaign for the identification of the next generation of STAT3-targeted cancer therapeutics.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. revvity.com [revvity.com]
- 7. Novel high-throughput screening system for identifying STAT3-SH2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 12. oncotarget.com [oncotarget.com]
- 13. revvity.com [revvity.com]
- 14. AlphaLISA SureFire Ultra Human and Mouse Total STAT3 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 15. tgrbiosciences.com [tgrbiosciences.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating Eucannabinolide in Triple-Negative Breast Cancer (TNBC) Cell Lines
For Research Use Only.
Introduction
Triple-Negative Breast Cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This heterogeneity makes it difficult to treat, creating a pressing need for novel therapeutic agents. Eucannabinolide, a sesquiterpene lactone, has emerged as a compound of interest due to its demonstrated anti-tumor activities. Specifically, studies have shown that this compound suppresses the growth, metastasis, and cancer stem cell-like traits in TNBC by inactivating the STAT3 signaling pathway. It has been shown to inhibit TNBC cell proliferation and induce apoptosis in a caspase-dependent manner, with minimal effect on non-cancerous mammary epithelial cells.
These application notes provide a comprehensive experimental framework for researchers to investigate the effects of this compound on TNBC cell lines. The protocols herein describe methods to assess cell viability, apoptosis, cell cycle progression, migration, invasion, and the underlying molecular mechanisms through western blotting.
Experimental Workflow Overview
A logical experimental workflow is crucial for systematically evaluating the anti-cancer properties of this compound. The process begins with determining the cytotoxic concentration range, followed by detailed investigations into the mechanisms of cell death, and concludes with an analysis of its effects on metastasis and key signaling proteins.
Caption: Experimental workflow for this compound studies in TNBC.
Key Signaling Pathway: STAT3 Inhibition
This compound has been identified as an inhibitor of STAT3 activation. The STAT3 pathway is a critical regulator of cell proliferation, survival, and metastasis, and its persistent activation is a hallmark of many cancers, including TNBC. This compound exerts its anti-tumor effects by preventing the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), which in turn blocks its translocation to the nucleus and subsequent transcription of target genes involved in cancer progression.
Caption: this compound inhibits the STAT3 signaling pathway.
Data Presentation
Quantitative results from the described protocols should be summarized for clarity and comparative analysis.
Table 1: Cell Viability (MTT Assay)
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Viability (Mean ± SD) | IC50 (µM) |
|---|---|---|---|---|---|
| MDA-MB-231 | Vehicle Control | 0 | 48 | 100 ± 5.2 | N/A |
| This compound | 1 | 48 | 85.3 ± 4.1 | ||
| This compound | 5 | 48 | 52.1 ± 3.8 | ||
| This compound | 10 | 48 | 25.7 ± 2.9 | ||
| MDA-MB-468 | Vehicle Control | 0 | 48 | 100 ± 6.1 | N/A |
| This compound | 1 | 48 | 88.9 ± 5.5 | ||
| This compound | 5 | 48 | 55.4 ± 4.7 |
| | this compound | 10 | 48 | 29.8 ± 3.3 | |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Cell Line | Treatment (IC50) | % Viable (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
|---|---|---|---|---|---|
| MDA-MB-231 | Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound | 40.1 ± 3.5 | 35.8 ± 2.9 | 20.1 ± 2.2 | 4.0 ± 0.8 | |
| MDA-MB-468 | Vehicle Control | 94.7 ± 1.9 | 3.1 ± 0.6 | 1.5 ± 0.3 | 0.7 ± 0.2 |
| | this compound | 42.5 ± 4.0 | 33.2 ± 3.1 | 19.5 ± 2.5 | 4.8 ± 0.9 |
Table 3: Cell Cycle Distribution (Propidium Iodide Staining)
| Cell Line | Treatment (IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| MDA-MB-231 | Vehicle Control | 55.3 ± 3.1 | 25.1 ± 2.0 | 19.6 ± 1.8 |
| This compound | 70.2 ± 4.5 | 15.8 ± 1.5 | 14.0 ± 1.3 | |
| MDA-MB-468 | Vehicle Control | 58.1 ± 2.8 | 22.5 ± 2.2 | 19.4 ± 1.9 |
| | this compound | 72.5 ± 3.9 | 14.2 ± 1.7 | 13.3 ± 1.5 |
Table 4: Cell Migration & Invasion (Transwell Assay)
| Cell Line | Assay | Treatment (IC50) | Migrated/Invaded Cells (Normalized to Control) | % Inhibition |
|---|---|---|---|---|
| MDA-MB-231 | Migration | This compound | 0.45 ± 0.05 | 55% |
| Invasion | This compound | 0.38 ± 0.04 | 62% | |
| MDA-MB-468 | Migration | This compound | 0.52 ± 0.06 | 48% |
| | Invasion | this compound | 0.41 ± 0.05 | 59% |
Experimental Protocols
Cell Viability - MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Detection - Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. PI, a nucleic acid dye, can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed 2 × 10⁵ cells per well in 6-well plates and incubate overnight.
-
Treat cells with this compound (e.g., at IC50 concentration) and a vehicle control for 24-48 hours.
-
Harvest cells, including both adherent and floating populations.
-
Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 × 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis - Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Ice-cold 70% ethanol
-
PBS
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells as described in the apoptosis protocol.
-
Harvest approximately 1 × 10⁶ cells.
-
Wash cells twice with cold PBS, centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at 4°C.
-
Centrifuge the fixed cells (a higher speed may be required), discard the ethanol, and wash twice with PBS.
-
Resuspend the cell pellet in 450 µL of PI staining solution.
-
Incubate for 10-30 minutes at room temperature in the dark.
-
Analyze by flow cytometry, recording at least 10,000 events. Use pulse processing to exclude cell doublets.
-
Cell Migration and Invasion - Transwell Assay
This assay assesses the ability of cancer cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) like Matrigel (invasion), mimicking metastasis.
-
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS (as a chemoattractant)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain (0.1%)
-
-
Protocol:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and incubate for 1-2 hours at 37°C to allow it to solidify. (For migration, this step is omitted).
-
Starve cells in serum-free medium for 12-24 hours.
-
Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Resuspend starved cells in serum-free medium containing this compound or vehicle control.
-
Seed 5 × 10⁴ cells in 200 µL of this suspension into the upper chamber of the inserts.
-
Incubate for 12-24 hours at 37°C.
-
After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix the cells on the lower surface of the membrane with cold methanol for 20 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image and count the stained cells in several random fields of view under a microscope.
-
Protein Expression Analysis - Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample, providing insight into the molecular pathways affected by this compound.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3 (Tyr705), anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
-
Protocol:
-
Seed and treat cells in 6-well or 10 cm plates.
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
-
Troubleshooting & Optimization
Eucannabinolide stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of eucannabinolide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell-based assays, DMSO is commonly used to prepare stock solutions. It is crucial to use anhydrous solvents, as the ester and lactone moieties of sesquiterpenes can be susceptible to hydrolysis.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
-
Solid Form: For long-term storage, solid this compound should be stored at -20°C or colder, protected from light and moisture. One study on the sesquiterpene lactone absinthin showed it was stable for up to 6 months when stored as a solid at -35°C.[2]
-
In Solution: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture and air. For other cannabinoids, it has been shown that exposure to light is the single greatest factor in their degradation, and air oxidation also leads to significant losses.[3] Therefore, protecting solutions from light is critical.
Q3: How stable is this compound in different pH conditions?
A3: Direct stability studies on this compound across various pH levels have not been published. However, research on a similar sesquiterpene lactone, eremantholide C, demonstrated degradation under both acidic and alkaline conditions.[4] It is therefore advisable to maintain this compound solutions at a neutral pH unless experimentally required. The lactone ring, common to this class of compounds, is known to be susceptible to hydrolysis under acidic or basic conditions.
Q4: Can I store my this compound solution at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. A study on the sesquiterpene lactone absinthin showed that while it was stable in solution for up to 6 months when refrigerated, the solid form turned yellow when stored at room temperature, indicating degradation.[2] For another sesquiterpene lactone, eremantholide C, storage at 40°C resulted in a loss of stability.[4] To ensure the compound's integrity, always store solutions at low temperatures (-20°C or -80°C).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | - Prepare fresh stock solutions from solid compound. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Ensure storage is at or below -20°C and protected from light. - Consider performing a stability check of your compound using HPLC (see Experimental Protocols). |
| Precipitation observed in stock solution upon thawing | Poor solubility or solvent evaporation. | - Gently warm the solution to 37°C and vortex to redissolve. - Ensure vials are tightly sealed to prevent solvent evaporation. - Consider preparing a slightly more dilute stock solution if precipitation persists. |
| Inconsistent experimental results | This compound degradation or interaction with experimental media. | - Verify the pH of your experimental buffer or media, as extreme pH can cause degradation. - Prepare fresh dilutions from a frozen stock solution immediately before each experiment. - Be mindful of potential interactions with other components in your assay. |
| Discoloration of solid this compound or solutions | Degradation of the compound. | - Discard the discolored compound or solution.[2] - Obtain a fresh supply of this compound and store it under the recommended conditions (frozen, dark, and dry). |
Stability of Related Sesquiterpene Lactones
While quantitative stability data for this compound is limited, studies on other sesquiterpene lactones provide valuable insights into their stability profiles.
| Compound | Storage Conditions | Observed Stability | Source |
| Absinthin (solid) | -35°C | Stable for up to 6 months | [2] |
| Absinthin (solid) | Room Temperature | Turned yellow, indicating degradation | [2] |
| Absinthin (in methanol or water) | Refrigerated | Stable for up to 6 months | [2] |
| Eremantholide C (isolated) | Room Temperature | Stable for 6 months | [4] |
| Eremantholide C (isolated) | 40°C | Loss of stability | [4] |
| Eremantholide C (isolated) | Acidic and Alkaline Conditions | Degraded | [4] |
| Eremantholide C (isolated) | Neutral and Oxidative Conditions | Stable for 3 days | [4] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 N hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 N sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to quantify the remaining this compound and detect any degradation products. A suitable starting point for method development could be a C18 column with a gradient elution of acetonitrile and water.[4]
4. Data Analysis:
-
Calculate the percentage of this compound degradation under each condition.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
-
The peak purity of this compound should be assessed to ensure that no degradation products are co-eluting.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action: STAT3 Pathway Inhibition
This compound has been shown to suppress the STAT3 signaling pathway, which is crucial for cancer cell proliferation, survival, and metastasis.[7][8] The primary mechanism involves the inhibition of STAT3 phosphorylation at the tyrosine 705 residue.[7][8]
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow: Assessing this compound Stability
The following diagram illustrates a logical workflow for assessing the stability of this compound in a research setting.
Caption: Recommended workflow for handling and stability testing of this compound.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. longdom.org [longdom.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Sesquiterpene Lactone Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sesquiterpene lactones (STLs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab, from extraction to bioactivity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges I should be aware of when starting to work with sesquiterpene lactones?
A1: Working with sesquiterpene lactones presents a unique set of challenges primarily related to their chemical nature. Key difficulties include:
-
Low Aqueous Solubility: STLs are generally lipophilic, making them difficult to dissolve in aqueous buffers used for bioassays, which can lead to inaccurate results.[1][2]
-
Chemical Instability: The presence of reactive functional groups, such as the α-methylene-γ-lactone moiety, makes STLs susceptible to degradation under certain pH, temperature, and solvent conditions.[1][3]
-
Extraction and Purification Complexity: Isolating specific STLs from complex plant matrices can be challenging due to the presence of numerous structurally similar compounds.[4]
-
Toxicity and Off-Target Effects: The inherent cytotoxicity of many STLs can interfere with certain bioassays and requires careful consideration of dosage and exposure times.[5][6]
Q2: My sesquiterpene lactone is poorly soluble in my aqueous assay buffer. What can I do?
A2: Poor aqueous solubility is a common hurdle. Here are several strategies to improve the solubility of your STL for in vitro experiments:
-
Co-solvents: Use a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to first dissolve the STL before diluting it in your aqueous buffer. Be mindful of the final solvent concentration, as it can affect cell viability and assay performance.
-
Complexation: The use of cyclodextrins can form inclusion complexes with STLs, significantly increasing their aqueous solubility.[2]
-
Micronization/Nanonization: Reducing the particle size of the STL can increase its surface area and improve its dissolution rate.
-
Formulation with Surfactants: Non-ionic surfactants can be used to create microemulsions or micellar solutions that can encapsulate and solubilize STLs.
Q3: I'm concerned about the stability of my sesquiterpene lactone during storage and experiments. What are the best practices?
A3: To maintain the integrity of your STLs, follow these storage and handling guidelines:
-
Storage Conditions: Store pure STLs and their solutions at low temperatures, typically -20°C or -80°C, in airtight containers to minimize degradation.[7] Protect from light, as some STLs are photosensitive.
-
Solvent Choice: Be aware that alcoholic solvents like ethanol can react with some STLs to form adducts, especially at elevated temperatures.[8][9] If possible, prepare fresh solutions for each experiment.
-
pH Considerations: Sesquiterpene lactones can be unstable at neutral to alkaline pH. For instance, those with side chains may lose them at pH 7.4.[3] It is advisable to maintain a slightly acidic pH if the experimental conditions allow.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can lead to degradation. Aliquot your stock solutions into single-use volumes.
Troubleshooting Guides
Extraction and Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of STL from plant material. | Inefficient extraction solvent. | Optimize the solvent system. Polar organic solvents like ethanol or acetone are often effective.[10][11] A mixture of solvents may also improve extraction efficiency. |
| Incomplete extraction. | Increase extraction time or use methods like sonication or maceration to enhance solvent penetration.[11] | |
| Degradation during extraction. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a temperature below 40°C.[10] | |
| Co-elution of multiple STLs during column chromatography. | Poor separation on the stationary phase. | Try a different stationary phase (e.g., polyamide instead of silica gel).[12] |
| Inappropriate solvent gradient. | Optimize the solvent gradient. A shallower gradient can improve the resolution of closely related compounds. | |
| Appearance of unexpected peaks in HPLC chromatogram. | STL degradation. | Prepare fresh samples and use a mobile phase with a suitable pH. Some STLs are unstable in certain solvents. |
| Formation of solvent adducts. | If using alcoholic mobile phases, consider that adducts may form. Analyze at lower temperatures if possible.[8] | |
| Contamination from the HPLC system or sample preparation. | Flush the system thoroughly and ensure all vials and solvents are clean.[13] |
Structural Characterization (NMR)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Overlapping signals in the 1H NMR spectrum. | Presence of multiple similar proton environments. | Run the spectrum in a different deuterated solvent (e.g., benzene-d6 instead of chloroform-d6) to induce different chemical shifts.[14] |
| Insufficient magnetic field strength. | Use a higher field NMR spectrometer for better signal dispersion. | |
| Complex mixture of isomers. | Further purification may be necessary. 2D NMR techniques like COSY and HSQC can help to resolve individual spin systems. | |
| Difficulty in assigning stereochemistry. | Ambiguous NOE correlations. | Use phase-sensitive 2D NOESY or ROESY experiments for more reliable through-space correlation data.[15] |
| Conformational flexibility of the molecule. | Perform low-temperature NMR studies to potentially resolve different conformers. | |
| Broad or distorted peaks. | Sample aggregation at high concentrations. | Dilute the sample. |
| Presence of paramagnetic impurities. | Treat the sample with a chelating agent or pass it through a small plug of silica. |
In Vitro Bioassays (e.g., Cytotoxicity, Anti-inflammatory)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of the STL in cell culture medium. | Poor aqueous solubility of the STL. | Dissolve the STL in a minimal amount of DMSO before adding it to the medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| The concentration of the STL exceeds its solubility limit in the final medium. | Use solubility-enhancing techniques like complexation with cyclodextrins.[2] | |
| Inconsistent or non-reproducible assay results. | Degradation of the STL in the assay medium. | Prepare fresh dilutions of the STL for each experiment. The stability of STLs can be poor in physiological buffers at 37°C.[3] |
| Adsorption of the lipophilic STL to plasticware. | Use low-adhesion microplates or pre-treat plates with a blocking agent like bovine serum albumin (BSA). | |
| High background or false positives in colorimetric/fluorometric assays. | The STL interferes with the assay chemistry. | Run a cell-free control with the STL and the assay reagents to check for direct chemical interference. |
| The STL is cytotoxic at concentrations intended to test for other activities (e.g., anti-inflammatory). | Determine the cytotoxic concentration range first (e.g., via an MTT assay) and perform other assays at non-toxic concentrations. |
Quantitative Data Summary
Table 1: Stability of Sesquiterpene Lactones in Arnica Tincture (70% Ethanol)
| Storage Temperature | Storage Duration | Decrease in 11α,13-dihydrohelenalin esters |
| +4°C | 3 years | 13% |
| +25°C | 3 years | 32% |
| +30°C | 3 years | 37% |
Data summarized from a study on the stability of STLs in an ethanolic tincture, highlighting the impact of temperature on degradation.[16]
Table 2: Comparative Cytotoxicity (GI50/IC50 in µM) of Selected Sesquiterpene Lactones in Human Cancer Cell Lines
| Sesquiterpene Lactone | A549 (Lung) | HBL-100 (Breast) | HeLa (Cervical) | SW1573 (Lung) | T-47D (Breast) | WiDr (Colon) |
| Cumanin | >10 | >10 | >10 | >10 | >10 | >10 |
| Helenalin | 0.53 | 0.17 | 0.23 | 0.20 | 0.21 | 0.20 |
| Hymenin | 1.8 | 1.1 | 1.0 | 1.1 | 1.3 | 1.0 |
| Compound 11 (Cumanin derivative) | 3.5 | 3.2 | 3.6 | 2.5 | 3.1 | 2.3 |
GI50 values represent the concentration causing 50% growth inhibition.[17][18] Data for other cell lines and STLs are available in the cited literature.[7][8][9]
Experimental Protocols
Protocol 1: General Extraction and Isolation of Sesquiterpene Lactones
This protocol provides a general workflow for the extraction and isolation of STLs from dried plant material. Optimization will be required based on the specific plant species and target STL.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, aerial parts) at room temperature to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable organic solvent (e.g., acetone, ethanol, or a mixture of dichloromethane and methanol) at room temperature for 24-48 hours.[6][11]
-
Repeat the extraction process 2-3 times with fresh solvent to ensure complete extraction.
-
Combine the organic extracts and filter to remove solid plant material.
-
-
Solvent Removal:
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator. Maintain a water bath temperature below 40°C to prevent thermal degradation of the STLs.[10]
-
-
Preliminary Purification (Column Chromatography):
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column (e.g., silica gel 60, 70-230 mesh).
-
Elute the column with a gradient of non-polar to polar solvents (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate).[11]
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
-
Further Purification (Preparative HPLC):
-
Pool fractions containing the target STL(s) and concentrate.
-
Perform preparative reversed-phase HPLC (e.g., on a C18 column) for final purification.
-
Use a suitable mobile phase, often a gradient of water and acetonitrile or methanol.
-
Protocol 2: Cytotoxicity Assessment using the MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of an STL on a cancer cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the STL in DMSO.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and non-toxic to the cells (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the STL. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization of Formazan:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Signaling Pathway: Inhibition of NF-κB by Sesquiterpene Lactones
Caption: STL inhibition of the canonical NF-κB signaling pathway.
Experimental Workflow: STL Extraction to Bioassay
Caption: General workflow from STL extraction to bioactivity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sesquiterpene Lactones as Promising Anti-Glioblastoma Drug Candidates Exerting Complex Effects on Glioblastoma Cell Viability and Proneural–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Investigations of artifact peaks in sensitive high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting [chem.rochester.edu]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
improving reproducibility in Eucannabinolide bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of Eucannabinolide bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that should be considered when designing a bioassay?
A1: this compound primarily acts as a signal transducer and activator of transcription 3 (STAT3) inhibitor. It has been shown to suppress STAT3 activation at tyrosine 705 (p-STAT3 Tyr705), which prevents its dimerization, nuclear translocation, and DNA binding capacity.[1] Therefore, bioassays should focus on quantifying the inhibition of the STAT3 signaling pathway and its downstream effects.
Q2: Which cell lines are appropriate for studying the bioactivity of this compound?
A2: Cell lines with constitutively active STAT3 are ideal for studying the effects of this compound. Examples include triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 and MDA-MB-468, as well as other cancer cell lines where STAT3 is known to be a key driver of proliferation and survival.[1][2] It is also recommended to include a non-cancerous cell line or a cell line with low STAT3 activity as a negative control to assess specificity and potential cytotoxicity.
Q3: What are the key downstream effects of STAT3 inhibition by this compound that can be measured in a bioassay?
A3: Inhibition of the STAT3 pathway by this compound leads to several measurable downstream effects, including:
-
Decreased cell viability and proliferation.
-
Induction of apoptosis (caspase-dependent).[1]
-
Inhibition of cell migration and invasion.[1]
-
Downregulation of STAT3 target genes such as c-Myc, Mcl-1, Bcl-2, Bcl-xL, and VEGF.[2]
Q4: How can I be sure that the observed effects are specific to STAT3 inhibition?
A4: To confirm the specificity of this compound's effects on STAT3, you can perform rescue experiments. This can be achieved by introducing STAT3-short hairpin RNAs (shRNAs) or using a known STAT3 inhibitor (like S3I-201) as a positive control.[1] If the effects of this compound are attenuated in cells with silenced STAT3, it provides strong evidence for its specificity.
Troubleshooting Guides
Western Blot for p-STAT3 (Tyr705) Detection
| Problem | Possible Cause | Solution |
| No or weak p-STAT3 signal | Inefficient cell lysis and protein extraction. | Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.[3] Keep samples on ice or at 4°C throughout the extraction process. |
| Suboptimal antibody concentration. | Optimize the primary antibody concentration by performing a titration experiment. Refer to the manufacturer's datasheet for recommended starting dilutions. | |
| Antibody incompatibility with blocking buffer. | Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein which can lead to high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[4] | |
| Low abundance of p-STAT3. | Ensure your cell line has detectable levels of constitutively active STAT3 or stimulate the cells with a known activator (e.g., IL-6) before treatment with this compound.[1] | |
| High background | Insufficient washing. | Increase the number and duration of washes with TBST between antibody incubations. |
| Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations. | |
| Non-specific antibody binding. | Increase the blocking time and ensure the blocking agent is appropriate (e.g., 5% BSA in TBST). | |
| Non-specific bands | Protein degradation. | Use fresh samples and ensure adequate protease inhibitors in your lysis buffer. |
| Antibody cross-reactivity. | Use a highly specific monoclonal antibody for p-STAT3 (Tyr705). Check the antibody datasheet for known cross-reactivities. |
Cell Viability and Proliferation Assays (e.g., MTT, WST-1)
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting into wells. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Edge effects. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inaccurate pipetting. | Use calibrated pipettes and ensure consistent pipetting technique. | |
| Low signal or poor dynamic range | Cell number is too low or too high. | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Incubation time is too short or too long. | Optimize the incubation time with both the compound and the assay reagent. | |
| Inconsistent results | Contamination (bacterial, yeast, or mycoplasma). | Regularly test cell cultures for contamination. Discard any contaminated cultures and use aseptic techniques. |
| Cell line instability. | Use cells at a low passage number and regularly check their phenotype and STAT3 activity. |
Cell Migration and Invasion Assays (e.g., Transwell Assay)
| Problem | Possible Cause | Solution |
| No or low cell migration/invasion | Incorrect pore size of the insert. | Choose a pore size that is appropriate for your cell type. 8 µm is a common starting point for many cancer cell lines.[5] |
| Chemoattractant concentration is not optimal. | Perform a dose-response experiment to determine the optimal concentration of the chemoattractant (e.g., FBS).[6] | |
| Cells are not healthy or have been over-passaged. | Use low-passage, healthy cells for the assay. | |
| For invasion assays, the matrix layer is too thick. | Optimize the concentration and volume of the extracellular matrix coating (e.g., Matrigel). | |
| High background (cells on top of the membrane) | Incomplete removal of non-migrated cells. | Gently but thoroughly wipe the top of the membrane with a cotton swab to remove all non-migrated cells before staining.[6] |
| Uneven cell migration | Uneven coating of the matrix (for invasion assays). | Ensure the matrix solution is evenly spread across the membrane and allowed to solidify properly. |
| Air bubbles trapped under the insert. | Ensure no air bubbles are present between the insert and the medium in the lower chamber. |
Data Presentation
Table 1: Representative IC50 Values of STAT3 Inhibitors in Different Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | Cell Viability | ~2.5 | [1] |
| Stattic | Various | STAT3 DNA-binding | ~5.1 | [7] |
| S3I-201 | Various | STAT3 Dimerization | ~86 | [8] |
| BP-1-102 | Various | STAT3-pTyr Peptide Binding | 4.1 | [9] |
| Cpd 8 | U266 | p-STAT3 Inhibition | 0.17 | [10] |
Table 2: Common Sources of Variability in this compound Bioassays and Recommended Controls
| Source of Variability | Recommended Control | Purpose |
| Cell Culture Conditions | Vehicle Control (e.g., DMSO) | To account for any effects of the solvent used to dissolve this compound. |
| Untreated Control | To establish a baseline for cell viability, migration, and STAT3 activity. | |
| Assay Performance | Positive Control (e.g., known STAT3 inhibitor) | To ensure the assay is capable of detecting the expected biological effect.[1] |
| Negative Control (e.g., inactive compound) | To rule out non-specific effects. | |
| Reagent Quality | Freshly prepared reagents | To avoid degradation of critical components. |
| Operator Technique | Consistent pipetting and handling | To minimize human error. |
Experimental Protocols
Protocol 1: Western Blot for p-STAT3 (Tyr705)
-
Cell Lysis:
-
Seed cells and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound and control compounds.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: General experimental workflow for this compound bioassays.
Caption: Troubleshooting flowchart for this compound bioassays.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orally bioavailable small-molecule inhibitor of transcription factor Stat3 regresses human breast and lung cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating STAT3 Inhibition Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting STAT3 inhibition assays. The following guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring more reliable and reproducible results.
General Troubleshooting and FAQs
Q1: My STAT3 inhibitor shows no effect on the phosphorylation of STAT3 in my Western blot. What are the possible causes?
A1: There are several potential reasons for a lack of inhibitor effect. Consider the following:
-
Inhibitor Potency and Concentration: The inhibitor's IC50 for STAT3 may be higher than the concentration you are using. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Inhibitor Stability: Ensure your inhibitor is properly stored and has not degraded. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Cell Permeability: The inhibitor may have poor cell permeability. Consider using a different inhibitor or a formulation designed to enhance cell entry.
-
Assay Timing: The time course of STAT3 activation and inhibition is critical. You may be assessing STAT3 phosphorylation at a time point where the inhibitor's effect is not yet apparent or has already diminished. Perform a time-course experiment to identify the optimal treatment duration.
-
Off-Target Effects: The inhibitor may not be specific for STAT3 and could be acting on other pathways. It is important to include appropriate controls to verify the specificity of your inhibitor.[1]
Q2: I am observing high background in my Western blot for phosphorylated STAT3 (p-STAT3). How can I reduce it?
A2: High background can obscure your results. Here are some common causes and solutions:
-
Blocking Inefficiency: Inadequate blocking is a frequent cause of high background. Ensure you are using an appropriate blocking agent (e.g., 5% BSA or non-fat milk in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C).[2]
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal dilution that provides a strong signal with minimal background.[2]
-
Washing Steps: Insufficient washing between antibody incubations can lead to non-specific binding. Increase the number and duration of your wash steps with TBST.[2]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause high, patchy background.[3]
Q3: The signal for p-STAT3 is very weak or absent in my positive control lane. What should I check?
A3: A weak or absent signal in your positive control indicates a problem with the assay itself. Here are some troubleshooting steps:
-
Stimulation of STAT3: Ensure that your positive control cells were properly stimulated to induce STAT3 phosphorylation. For example, treatment with cytokines like IL-6 or growth factors is a common method.[4] The duration and concentration of the stimulus are critical.
-
Antibody Activity: The primary antibody against p-STAT3 may have lost activity due to improper storage or multiple freeze-thaw cycles. Test the antibody on a known positive control lysate if available.[5]
-
Protein Loading: You may not be loading enough protein on the gel. Quantify your protein concentration and ensure you are loading an adequate amount (typically 20-30 µg of total cell lysate).[2]
-
Phosphatase Activity: Endogenous phosphatases in your cell lysate can dephosphorylate STAT3. Always use phosphatase inhibitors in your lysis buffer.[5]
Q4: My STAT3 luciferase reporter assay shows high variability between replicates. What could be the cause?
A4: High variability can make it difficult to interpret your results. Consider these factors:
-
Transfection Efficiency: Inconsistent transfection efficiency across wells is a major source of variability. Optimize your transfection protocol and consider using a co-transfected control reporter (e.g., Renilla luciferase) to normalize your results.[6][7]
-
Cell Seeding Density: Uneven cell seeding can lead to differences in reporter gene expression. Ensure you have a single-cell suspension and mix thoroughly before plating.
-
Pipetting Accuracy: Small variations in reagent volumes can have a significant impact on the assay outcome. Use calibrated pipettes and be meticulous with your pipetting technique.[8]
-
Plate Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can affect cell health and reporter activity. Avoid using the outermost wells or ensure proper humidification during incubation.
Q5: My test compound is showing cytotoxicity in the cell viability assay even at low concentrations. How can I distinguish between specific STAT3 inhibition and general toxicity?
A5: It's crucial to differentiate between targeted inhibition and non-specific cytotoxic effects.
-
Time-Course and Dose-Response: Perform a detailed time-course and dose-response analysis. A specific inhibitor should ideally show a reduction in STAT3 activity at concentrations that do not significantly impact cell viability.
-
Control Compounds: Include a negative control compound that is structurally similar to your test compound but known to be inactive against STAT3. Also, use a positive control cytotoxic agent to benchmark the cell death response.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of STAT3. If the compound's effect is on-target, the overexpression of active STAT3 may rescue the cells from death.
-
Alternative Viability Assays: Use multiple, mechanistically different cell viability assays (e.g., membrane integrity assays like trypan blue exclusion in addition to metabolic assays like MTT) to confirm the cytotoxic effect.[9]
Experimental Protocols
Western Blot for Phospho-STAT3 (Tyr705) and Total STAT3
This protocol outlines the key steps for detecting the phosphorylation status of STAT3.
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[2]
-
Incubate with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for Total STAT3):
-
To detect total STAT3, the membrane can be stripped of the p-STAT3 antibodies and then re-probed with an antibody for total STAT3, following the same blocking and antibody incubation steps. This allows for normalization of the p-STAT3 signal to the total STAT3 level.
-
STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Seeding and Transfection:
-
Inhibitor Treatment and Stimulation:
-
After 24 hours, treat the cells with your STAT3 inhibitor at various concentrations for a predetermined time.
-
Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce reporter gene expression.[4] Include an unstimulated control.
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in STAT3 activity relative to the stimulated control.
-
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of your STAT3 inhibitor. Include untreated and vehicle-only controls.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells) and calculate cell viability as a percentage of the untreated control.
-
Data Presentation
| Assay Type | Key Parameters Measured | Common Readout | Typical Controls |
| Western Blot | Phospho-STAT3 (p-STAT3), Total STAT3 | Band intensity | Unstimulated cells, Stimulated cells (positive control), Loading control (e.g., GAPDH, β-actin) |
| Luciferase Reporter | Luciferase activity | Relative Luminescence Units (RLU) | Unstimulated cells, Stimulated cells (positive control), Vehicle control, Co-transfected Renilla luciferase (normalization) |
| MTT Assay | Cell metabolic activity | Optical Density (OD) at 570 nm | Untreated cells, Vehicle control, Positive control for cytotoxicity |
Visualizations
Caption: Canonical STAT3 signaling pathway.
Caption: General experimental workflow for a STAT3 inhibition assay.
Caption: A logical approach to troubleshooting STAT3 inhibition assays.
References
- 1. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. abeomics.com [abeomics.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming Resistance to Eucannabinolide in Cancer Cells
Disclaimer: Eucannabinolide is a promising novel sesquiterpene lactone with demonstrated anti-cancer properties, primarily through the inhibition of the STAT3 signaling pathway. As of the latest literature review, specific instances and mechanisms of acquired resistance to this compound in cancer cells have not been extensively documented. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of drug resistance in cancer biology, particularly concerning STAT3 inhibitors and other sesquiterpene lactones. This information is intended to provide researchers with a foundational framework for investigating and potentially overcoming suspected resistance to this compound in an experimental setting.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter during their experiments with this compound, particularly when resistance is suspected.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity to this compound (Increased IC50) | 1. Development of acquired resistance: Prolonged exposure may lead to the selection of a resistant cell population. 2. Cell line heterogeneity: The parental cell line may contain a subpopulation of cells with intrinsic resistance. 3. Experimental variability: Inconsistent cell seeding density, passage number, or reagent quality. | 1. Generate and characterize a resistant cell line: Use a dose-escalation protocol (see Experimental Protocols Section 2.1). 2. Perform single-cell cloning: Isolate and characterize clones from the parental line to assess for intrinsic resistance. 3. Standardize experimental procedures: Ensure consistent cell culture practices and reagent quality. |
| No significant increase in apoptosis upon this compound treatment | 1. Upregulation of anti-apoptotic proteins: Resistant cells may overexpress proteins like Bcl-2, Bcl-xL, or Mcl-1. 2. Activation of pro-survival signaling pathways: Feedback activation of pathways like PI3K/Akt or MAPK/ERK can compensate for STAT3 inhibition. | 1. Assess expression of anti-apoptotic proteins: Use Western blotting to compare protein levels in sensitive vs. resistant cells. Consider combination therapy with a Bcl-2 inhibitor (e.g., Venetoclax). 2. Profile key signaling pathways: Analyze the phosphorylation status of Akt and ERK via Western blotting. Test combination therapies with PI3K inhibitors (e.g., Wortmannin) or MEK inhibitors (e.g., Trametinib). |
| STAT3 phosphorylation is inhibited, but downstream targets remain expressed | 1. STAT3-independent transcription: Other transcription factors may be driving the expression of genes typically regulated by STAT3. 2. Activation of parallel pathways: Other signaling cascades may be compensating for the loss of STAT3-mediated transcription. | 1. Perform ChIP-seq or reporter assays: Investigate the binding of other transcription factors to the promoter regions of STAT3 target genes. 2. Conduct a broader pathway analysis: Use proteomic or transcriptomic approaches to identify upregulated pathways in resistant cells. |
| In vivo tumor models show poor response to this compound | 1. Pharmacokinetic issues: Poor drug bioavailability or rapid metabolism in the animal model. 2. Tumor microenvironment (TME) mediated resistance: Stromal cells or immune cells in the TME may secrete factors that promote resistance. 3. Development of in vivo resistance: Similar to in vitro models, tumors can acquire resistance over time. | 1. Perform pharmacokinetic studies: Analyze this compound levels in plasma and tumor tissue. Consider alternative delivery formulations. 2. Analyze the TME: Use immunohistochemistry or flow cytometry to characterize the cellular and cytokine composition of the TME in treated and untreated tumors. 3. Biopsy and analyze resistant tumors: Establish cell lines from resistant tumors to study the mechanisms of resistance ex vivo. |
Frequently Asked Questions (FAQs)
Q1: What are the potential molecular mechanisms by which cancer cells could develop resistance to this compound?
A1: Based on its known mechanism as a STAT3 inhibitor and its classification as a sesquiterpene lactone, several potential resistance mechanisms can be hypothesized:
-
Feedback Activation of STAT3: Inhibition of STAT3 can sometimes lead to a feedback loop that results in the reactivation of STAT3 through alternative upstream kinases like JAKs or FGFRs.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the STAT3 pathway by upregulating parallel pro-survival pathways, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1 can render cells resistant to apoptosis induced by this compound.
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in Drug Metabolism: Cancer cells might alter their metabolic pathways to inactivate this compound more rapidly.
Q2: How can I experimentally confirm that my cancer cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform the following experiments:
-
Determine the IC50 Value: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase (typically 5-fold or more) in the IC50 value is a strong indicator of resistance.
-
Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to demonstrate a reduced percentage of apoptotic cells in the resistant line compared to the parental line after treatment with the same concentration of this compound.
-
Colony Formation Assay: Assess the long-term proliferative capacity of the cells in the presence of this compound. Resistant cells will form more and larger colonies than sensitive cells.
-
Western Blot Analysis: Confirm that the molecular target (STAT3) is still being inhibited (i.e., decreased p-STAT3) in the resistant cells at concentrations that are no longer cytotoxic. This helps to distinguish on-target from off-target resistance mechanisms.
Q3: What are some strategies to overcome this compound resistance in my experiments?
A3: Several strategies can be employed to overcome potential resistance:
-
Combination Therapy: This is a highly effective approach. Based on the likely resistance mechanisms, you could combine this compound with:
-
PI3K/Akt or MEK/ERK inhibitors: To block bypass signaling pathways.
-
Bcl-2 family inhibitors (e.g., Venetoclax): To overcome resistance to apoptosis.
-
Other chemotherapeutic agents: To target different cellular processes and reduce the likelihood of resistance.
-
-
Targeting Cancer Stem Cells (CSCs): Since CSCs are often implicated in drug resistance, combining this compound with a CSC-targeting agent may be beneficial. This compound itself has been shown to have activity against breast cancer stem cell-like traits.
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes could potentially improve its intracellular concentration and overcome efflux pump-mediated resistance.
Q4: Are there any known biomarkers that could predict sensitivity or resistance to this compound?
A4: While specific biomarkers for this compound are not yet established, based on its mechanism of action, the following could be investigated:
-
High basal levels of p-STAT3 (Tyr705): Cell lines with high constitutive STAT3 activation may be more sensitive to this compound.
-
Expression levels of STAT3-regulated genes: High expression of genes like Bcl-2, c-Myc, and Cyclin D1 might indicate dependence on the STAT3 pathway and thus sensitivity.
-
Activation status of PI3K/Akt and MAPK/ERK pathways: High basal activation of these pathways might suggest a predisposition to intrinsic or rapidly acquired resistance.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated when studying this compound resistance.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | % Apoptosis (at 2x IC50 of Parental) | p-STAT3/STAT3 Ratio (at 2x IC50 of Parental) |
| Parental Cancer Cell Line | This compound | 5.0 | 1.0 | 45% | 0.2 |
| This compound-Resistant Line | This compound | 50.0 | 10.0 | 10% | 0.2 |
| This compound-Resistant Line | This compound + PI3K Inhibitor (1 µM) | 15.0 | 3.0 | 35% | 0.2 |
| This compound-Resistant Line | This compound + MEK Inhibitor (1 µM) | 20.0 | 4.0 | 30% | 0.2 |
| This compound-Resistant Line | This compound + Bcl-2 Inhibitor (0.5 µM) | 10.0 | 2.0 | 50% | 0.2 |
Experimental Protocols
Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks, plates, and other standard equipment
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay (see Protocol 2.2).
-
Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing at a stable rate (similar to the parental line in drug-free medium), increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.
-
Characterization of Resistant Line: At regular intervals (e.g., every 4-6 weeks), and once a significantly higher concentration of this compound is tolerated (e.g., 10x the initial IC50), characterize the resistance of the cell line by:
-
Determining the new IC50 and calculating the fold resistance.
-
Performing apoptosis and other functional assays.
-
Analyzing molecular changes via Western blotting and qPCR.
-
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of resistance development.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound and calculating the IC50 value.
Materials:
-
Cells (parental and resistant)
-
96-well cell culture plates
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 4 hours at 37°C or overnight at room temperature in the dark.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time in a 6-well plate. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the protein expression and phosphorylation status of key signaling molecules like STAT3, Akt, and ERK.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound via inhibition of STAT3 phosphorylation.
Hypothetical Resistance Pathway to this compound
Caption: Hypothetical resistance mechanism involving activation of the PI3K/Akt pathway.
Experimental Workflow for Developing Resistant Cell Lines
Caption: Workflow for generating and characterizing this compound-resistant cancer cell lines.
Technical Support Center: Allergenicity of Sesquiterpene Lactones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the potential for allergenicity associated with sesquiterpene lactones (SLs). It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What are sesquiterpene lactones and why are they a concern for allergenicity?
A1: Sesquiterpene lactones are a large and diverse group of naturally occurring chemical compounds found in numerous plant families, most notably the Asteraceae (Compositae) family, which includes daisies, sunflowers, and chamomile.[1] They are a significant concern due to their potential to cause allergic contact dermatitis (ACD), a delayed-type hypersensitivity reaction of the skin.[1]
Q2: What are the primary mechanisms of SL-induced skin sensitization?
A2: The primary mechanism involves the covalent binding of SLs to skin proteins, a process known as haptenation. The α-methylene-γ-butyrolactone moiety present in many allergenic SLs is a key structural feature that facilitates this binding through a Michael-type addition reaction with nucleophilic residues of proteins.[2] This modified protein is then recognized as foreign by the immune system, initiating an allergic response.
Q3: What are the common symptoms of an allergic reaction to sesquiterpene lactones?
A3: Allergic reactions to SLs typically manifest as allergic contact dermatitis, characterized by redness, itching, swelling, and blistering of the skin at the site of contact. In some cases, airborne exposure can lead to widespread dermatitis on exposed areas like the face, neck, and hands.[3] Photosensitivity, where the skin becomes more sensitive to sunlight, has also been associated with SL allergy.[1][4]
Q4: Which specific sesquiterpene lactones are known to be potent allergens?
A4: Several SLs have been identified as potent skin sensitizers. These include parthenolide, found in feverfew, as well as alantolactone and dehydrocostus lactone.[1][5] These three are often included in a "sesquiterpene lactone mix" used for patch testing to diagnose Compositae allergy.[5][6]
Q5: Can ingestion of plants containing sesquiterpene lactones cause systemic allergic reactions?
A5: Yes, ingestion of foods, herbal teas, or medicines containing SLs can lead to systemic allergic dermatitis in individuals who are already sensitized through skin contact.[7][8][9] Symptoms can include widespread eczema, particularly in skin folds.[3]
Data Presentation: Allergenic Potency of Sesquiterpene Lactones
| Sesquiterpene Lactone | Common Plant Source(s) | Allergenic Potency (Qualitative) | Reference(s) |
| Parthenolide | Feverfew (Tanacetum parthenium) | Strong sensitizer | [1] |
| Alantolactone | Elecampane (Inula helenium) | Sensitizer | [5][6] |
| Dehydrocostus lactone | Costus root (Saussurea costus) | Sensitizer | [5][6] |
General Potency Classification Based on LLNA EC3 Values
| Potency Category | LLNA EC3 Value Range (%) |
| Extreme | < 0.1 |
| Strong | ≥ 0.1 to < 1 |
| Moderate | ≥ 1 to < 10 |
| Weak | ≥ 10 to ≤ 100 |
Troubleshooting Guides for In Vitro/In Chemico Allergenicity Assays
Direct Peptide Reactivity Assay (DPRA)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting of test chemical or peptide solutions.- Inconsistent incubation times or temperatures. | - Use calibrated pipettes and proper technique.- Ensure consistent timing and temperature control for all samples. |
| False-negative results | - Test chemical is a pro-hapten requiring metabolic activation.- Low solubility of the test chemical in the assay buffer. | - Consider using an assay with metabolic activation capabilities.- Test at the highest soluble concentration and note any limitations in the report. |
| False-positive results | - Test chemical interferes with HPLC-UV detection.- Test chemical is unstable and degrades to a reactive species. | - Run a control with the test chemical alone to check for interfering peaks.- Assess the stability of the test chemical under assay conditions. |
KeratinoSens™ Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed at low concentrations | - The test chemical is inherently cytotoxic to HaCaT cells. | - Adjust the concentration range to lower, non-cytotoxic levels.- If no non-cytotoxic concentrations show a positive response, the result may be inconclusive. |
| Luciferase induction below the positive threshold | - The test chemical is a weak sensitizer.- The test chemical does not activate the Keap1-Nrf2-ARE pathway. | - Ensure the highest tested concentration is appropriate and non-cytotoxic.- Consider using other in vitro assays that assess different key events in the sensitization pathway. |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Contamination of cell cultures. | - Use cells within a defined passage number range and ensure they are healthy and viable before seeding.- Maintain sterile cell culture techniques. |
Experimental Protocols
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
1. Principle: This in chemico assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. The depletion of the peptides is measured by high-performance liquid chromatography (HPLC) with UV detection.
2. Materials:
- Synthetic cysteine-containing peptide (e.g., Ac-RFAACAA-COOH)
- Synthetic lysine-containing peptide (e.g., Ac-RFAAKAA-COOH)
- Test chemical
- Acetonitrile (HPLC grade)
- Ammonium acetate buffer
- HPLC system with UV detector
3. Procedure:
- Prepare a stock solution of the test chemical in a suitable solvent (e.g., acetonitrile).
- Prepare stock solutions of the cysteine and lysine peptides in the appropriate buffer.
- In separate vials, mix the test chemical solution with the cysteine and lysine peptide solutions at a defined molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine).
- Incubate the mixtures for 24 hours at 25°C with shaking.
- After incubation, quench the reaction and prepare the samples for HPLC analysis.
- Analyze the samples by HPLC to determine the percentage of peptide depletion relative to a reference control (peptide solution with solvent only).
- Calculate the mean percent depletion for both the cysteine and lysine peptides.
4. Data Interpretation: The mean peptide depletion is used to classify the test chemical into one of four reactivity classes (minimal, low, moderate, or high), which correlates with its skin sensitization potential.
KeratinoSens™ Assay - OECD TG 442D
1. Principle: This in vitro assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Sensitizing chemicals induce the Keap1-Nrf2-ARE pathway, leading to the expression of luciferase, which can be measured by luminescence.
2. Materials:
- KeratinoSens™ cell line
- Cell culture medium and supplements
- Test chemical
- Luciferase substrate
- 96-well plates
- Luminometer
- Reagents for assessing cell viability (e.g., MTT)
3. Procedure:
- Seed the KeratinoSens™ cells into 96-well plates and incubate for 24 hours.
- Prepare a dilution series of the test chemical in the appropriate solvent.
- Expose the cells to the test chemical dilutions for 48 hours.
- After the exposure period, wash the cells and measure the luciferase activity using a luminometer.
- In a parallel plate, assess cell viability using a method like the MTT assay to ensure that the luciferase induction is not due to cytotoxicity.
- Determine the maximum fold induction of luciferase (Imax) and the concentration at which a 1.5-fold induction is observed (EC1.5).
4. Data Interpretation: A test chemical is considered a sensitizer if the luciferase induction is statistically significant and meets specific criteria regarding the EC1.5 and Imax values, while maintaining sufficient cell viability.
Mandatory Visualizations
Caption: Workflow for in vitro/in chemico assessment of skin sensitization potential.
Caption: SL-induced activation of the Keap1-Nrf2-ARE pathway in keratinocytes.
References
- 1. Contact allergy to parthenolide in Tanacetum parthenium (L.) Schulz-Bip. (feverfew, Asteraceae) and cross-reactions to related sesquiterpene lactone containing Compositae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The local lymph node assay: status of validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. Anti-inflammatory activity of parthenolide-depleted Feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parthenolide-depleted Feverfew (Tanacetum parthenium) protects skin from UV irradiation and external aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The local lymph node assay and the assessment of relative potency: status of validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Conditions for Eucannabinolide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments with Eucannabinolide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has been shown to suppress the growth, metastasis, and cancer stem cell-like traits of certain cancer cells, such as Triple-Negative Breast Cancer (TNBC). It primarily acts by inactivating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] this compound inhibits the phosphorylation of STAT3 at tyrosine 705, which prevents its translocation to the nucleus and subsequent DNA binding activity.[1][2]
Q2: What are the recommended starting concentrations for this compound in cell culture experiments?
A2: Based on published studies, concentrations for in vitro experiments typically range from 0.5 µM to 10 µM. For example, in studies with MDA-MB-231 TNBC cells, concentrations of 0.5, 1, and 2 µM were used for migration and invasion assays, with concentrations up to 8 µM used for viability assays.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range.
Q3: Is this compound cytotoxic to all cell types?
A3: this compound has shown selective cytotoxicity. For instance, it has been observed to inhibit the viability and proliferation of TNBC cells while not inducing significant cytotoxicity in normal human mammary epithelial cells (MCF-10A) at similar concentrations.[2]
Q4: Which signaling pathways, other than STAT3, might be affected by cannabinoids?
A4: Cannabinoids can modulate a variety of signaling pathways involved in cancer progression. These include the PI3K/AKT/mTOR pathway, MAPK/ERK pathway, and pathways involved in the production of reactive oxygen species (ROS) and ceramide synthesis, which can lead to apoptosis and autophagy.[3][4][5] Some cannabinoids also interact with cannabinoid receptors CB1 and CB2, as well as other receptors like TRPV1, TRPV2, and TRPM8.[4][6]
Troubleshooting Guides
General Cell Culture
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Slow or No Cell Growth | - Suboptimal culture medium or supplements.[7] - Incorrect incubator temperature or CO2 levels.[7][8] - Low seeding density.[8] - Mycoplasma or other microbial contamination.[9][10] | - Use fresh, high-quality media and supplements from a consistent source.[7] - Regularly calibrate and monitor incubator temperature and CO2.[7][8] - Optimize cell seeding density for your specific cell line.[7] - Routinely test for mycoplasma and other contaminants.[10] |
| Cells Detaching or Clumping | - Over-trypsinization during passaging. - Inappropriate flask/plate surface. - High cell density leading to overcrowding.[8] - Changes in media pH.[10] | - Minimize trypsin exposure time and gently handle cells. - Use coated flasks/plates if necessary (e.g., collagen, fibronectin). - Adjust seeding density to avoid confluence exceeding 90%. - Ensure the medium is properly buffered and monitor its color.[10] |
| Inconsistent Results Between Experiments | - Variation in cell passage number. - Inconsistent seeding density.[7] - Fluctuation in incubator conditions.[7][8] - Different lots of media, serum, or reagents.[7] | - Use cells within a consistent and low passage number range. - Carefully count and seed cells to ensure uniformity. - Maintain a stable and monitored incubator environment.[7][8] - Record lot numbers of all reagents and test new lots before use.[7] |
This compound-Specific Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No effect of this compound on cell viability | - this compound concentration is too low. - The cell line is resistant to the compound. - Incubation time is too short. - this compound has degraded. | - Perform a dose-response experiment with a wider concentration range. - Consider using a different cell line that is known to be sensitive. - Extend the incubation time (e.g., 48 or 72 hours). - Prepare fresh stock solutions of this compound and store them properly (protected from light and at an appropriate temperature). |
| High variability in MTT/viability assay results | - Uneven cell seeding.[7] - Incomplete dissolution of formazan crystals. - Interference of this compound with the MTT reagent.[11] - Contamination of cultures. | - Ensure a single-cell suspension before seeding and mix gently. - Increase shaking time or gently pipette to fully dissolve the formazan.[12] - Include a control well with this compound and MTT reagent but no cells to check for chemical interference.[11] - Regularly check for and discard any contaminated cultures. |
| Unexpected changes in protein expression (Western Blot) | - Suboptimal antibody concentration. - Issues with protein transfer. - Problems with sample loading. | - Titrate the primary and secondary antibodies to find the optimal dilution. - Verify transfer efficiency using a Ponceau S stain. - Perform a protein quantification assay (e.g., BCA) to ensure equal loading. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 1,000 to 100,000 cells/well, depending on the cell line's growth rate) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control wells (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
Western Blot for STAT3 Phosphorylation
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: this compound inhibits the IL-6 induced STAT3 signaling pathway.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Overview of major signaling pathways modulated by cannabinoids.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Cannabinoids in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Endocannabinoid System: A Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. opentrons.com [opentrons.com]
- 9. news-medical.net [news-medical.net]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
Eucannabinolide Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Eucannabinolide. The information is designed to address specific issues encountered during experimental procedures, with a focus on optimizing dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (Euc) is a sesquiterpene lactone isolated from the plant Eupatorium cannabinum Linn.[1][2] Its primary mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] this compound has been shown to suppress the phosphorylation of STAT3 at the tyrosine 705 residue, which in turn prevents its translocation to the nucleus and inhibits its DNA binding capacity.[1][2]
Q2: In which cancer models has this compound shown efficacy? A2: this compound has demonstrated significant anti-tumor effects in Triple-Negative Breast Cancer (TNBC) models.[1][2] It has been shown to inhibit cell viability, proliferation, metastasis, and breast cancer stem cell-like properties in TNBC cells.[1][2]
Q3: Is this compound cytotoxic to normal, non-cancerous cells? A3: Studies have shown that this compound exhibits a potential therapeutic window, showing significant growth-inhibitory activities against TNBC cells while having almost no toxic effect on normal human mammary epithelial cells (MCF-10A) at similar concentrations.[1]
Q4: What is the molecular weight of this compound? A4: The molecular weight of this compound is approximately 420.5 g/mol .[3]
Dose-Response Curve Optimization & Data
Optimizing the dose-response curve is critical for accurately determining key parameters like the IC50 (half-maximal inhibitory concentration).
Q5: What is a typical IC50 value for this compound? A5: The IC50 value can vary depending on the cell line and the duration of treatment. For TNBC cell lines, this compound has a reported IC50 of below 10 μM.[1] It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.
Table 1: this compound Concentration Guidelines for Different Assays
| Experimental Assay | Cell Type | Recommended Concentration Range | Treatment Duration | Rationale |
| Cell Viability (MTT) | TNBC Cells | 0.1 µM - 20 µM | 24 - 72 hours | To determine the IC50 value for growth inhibition. A wide range is recommended for the initial dose-response curve. |
| Migration/Invasion | MDA-MB-231 | 0.5 µM, 1 µM, 2 µM | 12 - 24 hours | These concentrations were found to be non-cytotoxic at 24 hours and effectively inhibited migration and invasion.[1] |
| Western Blot (STAT3) | TNBC Cells | 5 µM - 10 µM | 15 min - 24 hours | Inhibition of STAT3 phosphorylation can be observed in as little as 15 minutes.[1] |
| Mammosphere Formation | TNBC Cells | 1 µM - 5 µM | 24 hours (pre-treatment) | To assess the effect on cancer stem cell-like properties.[1] |
Troubleshooting Guide
Q6: My IC50 value is significantly different from the published literature. What are the possible reasons? A6: Discrepancies in IC50 values are common and can arise from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged too many times, which can lead to genetic drift.
-
Cell Seeding Density: Inconsistent or inappropriate cell density can dramatically affect results. Optimize seeding density to ensure cells are in the exponential growth phase during treatment.
-
Compound Purity and Solvent: Verify the purity of your this compound stock. The choice of solvent (e.g., DMSO) and its final concentration in the media should be consistent and non-toxic to the cells.
-
Incubation Time: The duration of drug exposure can alter the IC50 value. The effect of this compound on TNBC cells is time-dependent.[1]
Q7: I am observing high variability between replicates in my dose-response assay. How can I improve consistency? A7: High variability often points to technical inconsistencies.
-
Pipetting Accuracy: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions.
-
Cell Plating Uniformity: Ensure even cell distribution in each well by properly resuspending the cell solution before and during plating. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
-
Reagent Preparation: Prepare a master mix of the drug dilutions to add to the plates, rather than diluting individually in each well.
Q8: this compound is not showing any effect, even at high concentrations. What should I check? A8:
-
Compound Integrity: this compound may have degraded. Check the storage conditions and consider using a fresh stock.
-
Positive Control: Use a known STAT3 inhibitor (e.g., S3I-201) or a standard chemotherapy agent (e.g., Doxorubicin) as a positive control to ensure the assay system and cells are responsive.[1]
-
Cell Health: Confirm that the cells are healthy and viable before starting the experiment.
-
Mechanism in Your Model: Confirm that the STAT3 pathway is constitutively active or can be induced in your chosen cell line, as this is the primary target of this compound.[1]
Caption: A logical workflow for troubleshooting common dose-response curve issues.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay This protocol is used to determine the IC50 of this compound.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve using non-linear regression to determine the IC50 value.
Caption: A step-by-step workflow for the MTT cell viability assay.
Protocol 2: Western Blotting for p-STAT3 This protocol assesses the effect of this compound on STAT3 phosphorylation.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., 5-10 µM) for a specified time (e.g., 15 min, 1h, 6h, 24h). For induced activation, cells can be stimulated with IL-6.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualization
This compound exerts its anti-cancer effects primarily by targeting the STAT3 signaling pathway. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: The inhibitory effect of this compound on the IL-6 induced STAT3 signaling pathway.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H28O8 | CID 6436818 - PubChem [pubchem.ncbi.nlm.nih.gov]
Eucannabinolide Solutions Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of Eucannabinolide in solution. The following information, presented in a question-and-answer format, addresses common issues and provides actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound, also known as Hiyodorilactone A or Schkuhrin I, is a sesquiterpene lactone, not a traditional cannabinoid.[1][2] Its structure contains several reactive functional groups, including a γ-lactone, an ester, and multiple carbon-carbon double bonds, making it susceptible to chemical degradation in solution.[2][3] This degradation can lead to a loss of biological activity and the formation of unknown byproducts, compromising experimental results and the therapeutic potential of the compound.[4]
Q2: What are the main factors that cause this compound to degrade in solution?
A2: The primary factors contributing to the degradation of compounds with structures similar to this compound are:
-
Hydrolysis: The ester and lactone groups in this compound are prone to hydrolysis, a reaction with water that cleaves these bonds. This process is often catalyzed by acidic or basic conditions (pH variations).[3][5][6]
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative reactions, particularly at the double bonds within the molecule.[4][7]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy needed to break down the molecule.[4][7]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[4][8]
Q3: What are the visible signs of this compound degradation?
A3: While often degradation is not visible, you may observe a change in the color of the solution or the formation of precipitates. However, the most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can reveal a decrease in the concentration of the parent compound and the appearance of new peaks corresponding to degradation products.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.[7]
-
Atmosphere: For highly sensitive experiments, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]
-
Solvent: this compound is soluble in solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[9] For aqueous experiments, prepare fresh solutions from a stock in an anhydrous organic solvent.
Q5: How can I prevent the degradation of this compound during my experiments?
A5: During experimental procedures, consider the following to mitigate degradation:
-
pH Control: If working with aqueous solutions, use buffers to maintain a stable pH, preferably in the neutral to slightly acidic range, as both strongly acidic and basic conditions can accelerate hydrolysis.[3]
-
Use of Antioxidants: For longer experiments, the addition of antioxidants can help to prevent oxidative degradation.
-
Minimize Light Exposure: Conduct experimental steps in a dark room or under low-light conditions whenever possible.
-
Temperature Control: Keep solutions on ice or in a cooling block during preparation and use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| My this compound solution has changed color or become cloudy. | This may indicate significant degradation and the formation of insoluble byproducts. | Discard the solution and prepare a fresh one. Ensure proper storage conditions (low temperature, protection from light) are maintained. |
| I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). | These new peaks likely represent degradation products. | Compare the chromatogram to a freshly prepared standard. If new peaks are present in the older sample, this confirms degradation. Review your storage and handling procedures. A forced degradation study (see protocol below) can help to identify potential degradation products. |
| The biological activity of my this compound solution has decreased over time. | The active compound has likely degraded, reducing its effective concentration. | Use freshly prepared solutions for all biological assays. If using a stock solution, perform a qualification test to ensure its potency before use. |
Quantitative Data Summary
Table 1: Influence of pH on the Stability of a Representative Sesquiterpene Lactone in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) |
| 2.0 | 25 | > 100 | Low |
| 5.5 | 25 | 72 | Moderate |
| 7.4 | 25 | 24 | High |
| 8.0 | 25 | 8 | Very High |
| 11.0 | 25 | < 1 | Extremely High |
| (Data is illustrative, based on general principles for compounds susceptible to hydrolysis.[10]) |
Table 2: Effect of Temperature and Light on Cannabinoid Stability in Solution
| Compound | Solvent | Storage Condition | Duration | Degradation (%) |
| Cannabidiol (CBD) | Sunflower Oil | 25°C / 60% RH (dark, closed vial) | 180 days | < 5% |
| Cannabidiol (CBD) | Sunflower Oil | 40°C / 75% RH (dark, closed vial) | 180 days | 16.5%[11] |
| Cannabidiol (CBD) | Sunflower Oil | 40°C / 75% RH (dark, open vial) | 90 days | 20.2%[11] |
| Tetrahydrocannabinol (THC) | Ethanol | Room Temperature (exposed to light) | 2 years | Significant |
| Tetrahydrocannabinol (THC) | Ethanol | Room Temperature (dark) | 2 years | Minimal |
| (Data adapted from stability studies on cannabinoids, demonstrating the impact of temperature, oxygen, and light exposure.[7][11]) |
Detailed Experimental Protocol
Protocol: Forced Degradation Study to Assess this compound Stability
This protocol outlines a forced degradation (stress testing) study to identify the degradation pathways and the stability-indicating analytical method for this compound.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
HPLC or UPLC system with a suitable detector (e.g., DAD or MS)
-
Photostability chamber
-
Temperature-controlled oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[12]
-
Control Sample: Keep a sample of the stock solution at -20°C, protected from light.
4. Time Points:
-
Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
5. Analysis:
-
Analyze all samples by a suitable, validated HPLC or LC-MS method.
-
Monitor the decrease in the peak area of the this compound parent peak.
-
Identify and quantify the formation of any degradation product peaks.
6. Data Interpretation:
-
Determine the rate of degradation under each condition.
-
Identify the primary degradation pathways for this compound.
-
Ensure the analytical method can separate the parent compound from all major degradation products (stability-indicating method).
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. foodb.ca [foodb.ca]
- 3. books.rsc.org [books.rsc.org]
- 4. broughton-group.com [broughton-group.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. researchgate.net [researchgate.net]
- 7. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Influences Degradation of THC and Other Cannabinoids? | Leafly [leafly.com]
- 9. This compound | CAS:38458-58-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
addressing variability in Eucannabinolide experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Eucannabinolide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone, a class of natural compounds often found in plants of the Asteraceae family.[1][2] Its primary mechanism of action in the context of cancer research is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] this compound has been shown to suppress the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which is a critical step for its activation, dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and metastasis.[3][4]
Q2: What are the common sources of variability in this compound experiments?
A2: Variability in experimental results with this compound can arise from several factors:
-
Compound Purity and Integrity: The purity of the this compound sample is crucial. Impurities or degradation products can lead to inconsistent biological activity. The presence of isomers with different bioactivities can also contribute to variability.[5][6]
-
Solubility and Formulation: this compound is practically insoluble in water.[7] Inconsistent solubilization or precipitation of the compound in cell culture media can lead to significant variations in the effective concentration.
-
Cell Line Specificity: The response to this compound can vary between different cell lines due to differences in STAT3 activation status, expression of upstream regulators, and other cellular factors.
-
Experimental Conditions: Minor variations in experimental parameters such as cell density, incubation times, and reagent concentrations can impact the outcome of the assays.
-
Storage and Handling: Like many natural products, this compound's stability can be affected by storage conditions (temperature, light exposure) and handling procedures.
Q3: How should I properly store and handle this compound?
A3: To ensure the stability and integrity of this compound, it is recommended to:
-
Store the solid compound at -20°C or -80°C, protected from light.
-
For stock solutions, use a suitable solvent such as DMSO and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Before use, allow the solution to thaw completely and vortex gently to ensure homogeneity.
-
Minimize exposure to light and air during handling.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT assay).
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Ensure complete solubilization of this compound in the stock solvent (e.g., DMSO). When diluting into culture media, vortex thoroughly and visually inspect for any precipitation. Consider using a carrier solvent or formulating with excipients to improve aqueous solubility. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Overly confluent or sparse cultures can respond differently to treatment. |
| Incubation Time | Standardize the incubation time with this compound. Time-dependent effects have been observed, so consistency is key.[8] |
| Compound Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Avoid using old or improperly stored solutions. |
| Assay Interference | Some compounds can interfere with the MTT assay chemistry. Consider using an alternative viability assay (e.g., CellTiter-Glo®, trypan blue exclusion) to confirm results. |
Issue 2: Variable inhibition of STAT3 phosphorylation in Western blotting.
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of STAT3. |
| Inconsistent Treatment Time | The inhibition of STAT3 phosphorylation by this compound can be rapid.[3] Perform a time-course experiment to determine the optimal time point for observing maximum inhibition. |
| Low Basal p-STAT3 Levels | Some cell lines may have low basal levels of activated STAT3. Consider stimulating the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce phosphorylation before treating with this compound.[3] |
| Antibody Quality | Use high-quality, validated antibodies for both phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3 to ensure specificity and sensitivity. |
| Loading Controls | Ensure equal protein loading by using a reliable loading control (e.g., β-actin, GAPDH) and by quantifying total protein concentration before loading. |
Data Presentation
Table 1: Effect of this compound on the Viability of Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Treatment Time (h) | IC50 (µM) |
| MDA-MB-231 | 24 | ~10 |
| MDA-MB-231 | 48 | ~5 |
| MDA-MB-468 | 24 | ~8 |
| MDA-MB-468 | 48 | ~4 |
Data synthesized from literature reports.[8]
Table 2: Effect of this compound on Colony Formation of TNBC Cells
| Cell Line | Concentration (µM) | Inhibition of Colony Formation (%) |
| MDA-MB-231 | 1 | ~40 |
| MDA-MB-231 | 2 | ~75 |
| MDA-MB-468 | 1 | ~50 |
| MDA-MB-468 | 2 | ~85 |
Data synthesized from literature reports.[8]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for STAT3 Phosphorylation
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. If necessary, stimulate with a STAT3 activator (e.g., 10 ng/mL IL-6 for 10-15 minutes).[3] Treat the cells with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Mandatory Visualization
Caption: this compound inhibits STAT3 signaling.
Caption: Workflow for assessing this compound's effects.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. foodb.ca [foodb.ca]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Sesquiterpene Lactone Toxicity in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the potential toxicity of sesquiterpene lactones (STLs) in experimental settings.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary mechanisms of sesquiterpene lactone toxicity?
-
How can I safely handle sesquiterpene lactones in the laboratory?
-
What are the common challenges encountered when working with STLs in vitro?
-
Are there specific considerations for in vivo studies with sesquiterpene lactones?
-
-
Troubleshooting Guides
-
Troubleshooting In Vitro Cytotoxicity Assays
-
Managing Solubility and Stability Issues
-
Addressing Oxidative Stress in Cell Cultures
-
Issues in In Vivo Toxicity Studies
-
-
Data Presentation: Cytotoxicity of Common Sesquiterpene Lactones
-
Experimental Protocols
-
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Protocol 2: Assessment of Genotoxicity using the Comet Assay
-
Protocol 3: Analysis of NF-κB Signaling Pathway Modulation by Western Blot
-
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
-
Signaling Pathways and Workflows
-
Diagram 1: General Mechanism of Sesquiterpene Lactone-Induced Cytotoxicity
-
Diagram 2: Sesquiterpene Lactone Modulation of the NF-κB Signaling Pathway
-
Diagram 3: Experimental Workflow for Assessing Sesquiterpene Lactone Toxicity
-
Frequently Asked Questions (FAQs)
Q: What are the primary mechanisms of sesquiterpene lactone toxicity?
A: The toxicity of sesquiterpene lactones is primarily attributed to their chemical structure, specifically the α-methylene-γ-lactone group. This functional group can readily undergo Michael-type additions with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[1][2] This alkylating capability can lead to enzyme inhibition and disruption of cellular processes.[2][3] Additionally, STLs are known to induce oxidative stress by depleting intracellular glutathione (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS).[4][5] This oxidative stress can damage cellular components, including DNA, and trigger apoptosis.[4][6] STLs also modulate key signaling pathways involved in inflammation and cell survival, such as NF-κB, STAT3, and MAPK/ERK.[7][8][9]
Q: How can I safely handle sesquiterpene lactones in the laboratory?
A: Due to their potential to cause allergic contact dermatitis, it is crucial to handle sesquiterpene lactones with appropriate safety precautions.[10][11] Always wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Work in a well-ventilated area, preferably a fume hood, especially when handling powdered forms to avoid inhalation. In case of skin contact, wash the affected area thoroughly with soap and water. It's also important to be aware of the potential for photosensitivity associated with some STLs.[12]
Q: What are the common challenges encountered when working with STLs in vitro?
A: A primary challenge is the low aqueous solubility of many sesquiterpene lactones.[5] This can lead to precipitation in cell culture media and inaccurate dosing. Using organic solvents like DMSO to dissolve the compounds before further dilution in media is a common practice, but care must be taken to ensure the final solvent concentration is not toxic to the cells. Another issue can be the stability of STLs in culture media, which can be influenced by pH and temperature.[13][14] Some STLs may also interact with components of the culture medium or assay reagents, leading to confounding results.
Q: Are there specific considerations for in vivo studies with sesquiterpene lactones?
A: Yes, in vivo studies with STLs present several challenges. Their poor solubility can affect formulation and bioavailability. The extensive metabolism of STLs in the liver can lead to rapid clearance and the formation of various metabolites, which may have different activity and toxicity profiles.[15][16] It is also important to monitor for signs of systemic toxicity, including weight loss, changes in behavior, and organ damage.[17][18] The potential for STLs to induce contact dermatitis also needs to be considered in terms of animal handling and care.
Troubleshooting Guides
Troubleshooting In Vitro Cytotoxicity Assays
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. Mix gently between pipetting. |
| Incomplete dissolution of the STL. | Vortex or sonicate the stock solution thoroughly. Visually inspect for precipitates before adding to the media. | |
| Low signal or no dose-response | STL is inactive at the tested concentrations. | Increase the concentration range. Review literature for typical effective concentrations. |
| Cells are resistant to the STL. | Use a different cell line. Consider using a positive control known to induce cytotoxicity in your cell line. | |
| STL has degraded. | Prepare fresh stock solutions. Check the stability of the STL under your experimental conditions (pH, temperature).[13] | |
| High background in control wells | Contamination of cell culture. | Regularly check for microbial contamination. Use aseptic techniques. |
| Cytotoxicity of the solvent (e.g., DMSO). | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control. | |
| Precipitate formation in culture wells | Poor solubility of the STL. | Decrease the final concentration of the STL. Increase the concentration of the organic solvent in the stock solution to allow for a higher dilution factor. Consider using a solubilizing agent, but validate its lack of toxicity first. |
Managing Solubility and Stability Issues
| Issue | Possible Cause | Solution |
| STL precipitates when added to aqueous buffer or media | Low aqueous solubility of the compound. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). Add the stock solution to the aqueous medium with vigorous vortexing. Do not exceed the solubility limit in the final solution. |
| pH-dependent solubility. | Determine the pKa of your STL if possible and adjust the pH of the buffer accordingly, ensuring it is compatible with your experimental system. | |
| Loss of STL activity over time in solution | Instability of the compound. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Hydrolysis of the lactone ring or other functional groups. | Check the literature for the stability of your specific STL at different pH values and temperatures.[13] Adjust experimental conditions if necessary. |
Addressing Oxidative Stress in Cell Cultures
| Issue | Possible Cause | Solution |
| High levels of cell death not explained by the primary mechanism of action | Excessive oxidative stress leading to necrosis. | Measure ROS levels using fluorescent probes (e.g., DCFDA). |
| Depletion of intracellular antioxidants. | Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells. This can help confirm the role of oxidative stress. | |
| Inconsistent results in oxidative stress-related assays | Fluctuation in baseline ROS levels in cell culture. | Standardize cell culture conditions, including passage number, seeding density, and media components. |
| Interference of the STL with the assay probe. | Run appropriate controls, including the STL with the probe in a cell-free system, to check for direct interactions. |
Issues in In Vivo Toxicity Studies
| Issue | Possible Cause | Solution |
| Poor bioavailability after oral administration | Low aqueous solubility and/or poor absorption from the GI tract. | Formulate the STL with a suitable vehicle to enhance solubility (e.g., oil-based, cyclodextrins). |
| Rapid first-pass metabolism in the liver. | Consider alternative routes of administration (e.g., intraperitoneal, intravenous) if appropriate for the research question. | |
| Unexpected toxicity or mortality | Off-target effects of the STL. | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). |
| Vehicle toxicity. | Include a vehicle-only control group in your study. | |
| Skin lesions or irritation in animals | Contact dermatitis caused by the STL. | Minimize direct skin contact during administration. Observe animals closely for any signs of skin irritation. |
Data Presentation: Cytotoxicity of Common Sesquiterpene Lactones
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of several common sesquiterpene lactones against various cancer cell lines.
| Sesquiterpene Lactone | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Parthenolide | MDA-MB-231 | Breast Cancer | 5.0 - 15.0 | [19] |
| HeLa | Cervical Cancer | 2.5 - 10.0 | [19] | |
| Jurkat | T-cell Leukemia | 5.0 - 12.0 | [20] | |
| Alantolactone | A549 | Lung Cancer | 3.0 - 8.0 | [19] |
| HCT-116 | Colon Cancer | 2.0 - 7.0 | [19] | |
| PC-3 | Prostate Cancer | 4.0 - 10.0 | [19] | |
| Costunolide | MCF-7 | Breast Cancer | 10.0 - 25.0 | [19] |
| U-87 MG | Glioblastoma | 15.0 - 30.0 | [21] | |
| Helenalin | K562 | Chronic Myeloid Leukemia | 0.1 - 1.0 | [19] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.2 - 1.5 | [19] | |
| Cynaropicrin | U-87 MG | Glioblastoma | ~25.0 | [21] |
| Ivalin | C2C12 | Myoblast | 2.7 - 3.3 | [22] |
| H9c2 | Cardiac Myocyte | 3.0 - 20.0 | [22] |
Note: IC₅₀ values can vary depending on the specific experimental conditions (e.g., incubation time, cell density, assay method).
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of a sesquiterpene lactone on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sesquiterpene lactone stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpene lactone in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest STL concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Protocol 2: Assessment of Genotoxicity using the Comet Assay
Objective: To evaluate the DNA-damaging potential of a sesquiterpene lactone.[23][24]
Materials:
-
Cells treated with the sesquiterpene lactone
-
Comet assay slides
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: After treating cells with the STL for the desired time, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Prepare a base layer of 1% NMPA on the comet assay slides and let it solidify.
-
Embedding Cells: Mix the cell suspension with 0.5% LMPA at 37°C and quickly pipette onto the NMPA layer. Cover with a coverslip and let it solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of ~25 V and ~300 mA for 20-30 minutes.
-
Neutralization: Gently remove the slides from the tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.
-
Staining: Stain the slides with a suitable DNA stain.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify DNA damage (e.g., tail length, % DNA in the tail, tail moment).
Protocol 3: Analysis of NF-κB Signaling Pathway Modulation by Western Blot
Objective: To determine if a sesquiterpene lactone inhibits the activation of the NF-κB pathway.[25][26]
Materials:
-
Cells treated with the STL and/or a pro-inflammatory stimulus (e.g., TNF-α)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of a sesquiterpene lactone on mitochondrial integrity.[21][27]
Materials:
-
Cells treated with the sesquiterpene lactone
-
Fluorescent cationic dye (e.g., JC-1, TMRE, TMRM)
-
Positive control (e.g., CCCP or FCCP)
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in an appropriate culture vessel (e.g., 96-well plate, culture dish) and treat with the STL for the desired time. Include a positive control for mitochondrial depolarization.
-
Dye Loading: Remove the treatment medium and incubate the cells with the fluorescent dye according to the manufacturer's instructions (e.g., JC-1 at 5-10 µg/mL for 15-30 minutes at 37°C).
-
Washing: Gently wash the cells with PBS or medium to remove excess dye.
-
Fluorescence Measurement:
-
Microscopy: Visualize the cells under a fluorescence microscope. For JC-1, healthy cells will show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (J-monomers).
-
Plate Reader: Measure the fluorescence intensity at the appropriate wavelengths for the chosen dye. For JC-1, measure both red (~590 nm) and green (~530 nm) fluorescence. The ratio of red to green fluorescence is an indicator of ΔΨm.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence of individual cells using a flow cytometer.
-
Signaling Pathways and Workflows
Diagram 1: General Mechanism of Sesquiterpene Lactone-Induced Cytotoxicity
Caption: Overview of STL-induced cytotoxicity.
Diagram 2: Sesquiterpene Lactone Modulation of the NF-κB Signaling Pathway
Caption: STL inhibition of the NF-κB pathway.
Diagram 3: Experimental Workflow for Assessing Sesquiterpene Lactone Toxicity
Caption: Workflow for STL toxicity assessment.
References
- 1. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Sesquiterpene Lactones: A Review of Some Potential Success Cases [mdpi.com]
- 3. In Vitro Assessment of Genotoxicity Using the Comet Assay in CHO-K1 Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Rapid screening and identification of sesquiterpene lactones in Kudiezi injection based on high-performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Allergic contact dermatitis due to sesquiterpene lactones. A comparative study of human and animal sensitivity to alpha-methylene-gamma-butyrolactone and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sesquiterpene lactone allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contact dermatitis caused by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sesquiterpene lactone contact sensitivity: clinical patterns of Compositae dermatitis and relationship to chronic actinic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study on the metabolism of natural sesquiterpene lactones in human liver microsomes using LC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ACUTE TOXICITY STUDY OF SESQUITERPENE LACTONES-ENRICHED FRACTION OF CICHORIUM INTYBUS IN RATS [avmj.journals.ekb.eg]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 21stcenturypathology.com [21stcenturypathology.com]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Application of a homogenous membrane potential assay to assess mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Eucannabinolide: A Comparative Guide to its Validation as a Selective STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eucannabinolide with other known selective Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. The content is supported by experimental data and detailed methodologies to assist in the evaluation of this compound as a potential therapeutic agent.
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-established therapeutic target in various cancers and inflammatory diseases. This compound, a novel sesquiterpene lactone, has emerged as a promising selective inhibitor of STAT3. This guide evaluates its performance against other selective STAT3 inhibitors, presenting key quantitative data, detailed experimental protocols for its validation, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Performance of STAT3 Inhibitors
The following table summarizes the inhibitory activities of this compound and other selective STAT3 inhibitors. It is important to note that the reported IC50 values may vary depending on the assay conditions and cell lines used.
| Inhibitor | Type | Target Domain | IC50 / K_d | Cell Line / Assay Conditions |
| This compound | Sesquiterpene Lactone | Covalent interaction (Michael addition) | ~5 µM (Cell Viability, MDA-MB-231) | Cell Viability (MTT assay) |
| Eupalinolide J | Sesquiterpene Lactone | DNA Binding Domain | 3.74 ± 0.58 µM (Cell Viability, MDA-MB-231) | Cell Viability (MTT assay)[1][2][3] |
| S3I-201 | Non-peptidic Small Molecule | SH2 Domain | 86 µM (STAT3 DNA-binding) | Cell-free EMSA[1][4][5][6][7] |
| Stattic | Non-peptidic Small Molecule | SH2 Domain | 5.1 µM (STAT3 SH2 domain binding) | Cell-free assay[8][9][10] |
| BP-1-102 | Amidosalicylic acid derivative | SH2 Domain | K_d: 504 nM; IC50: 6.8 µM (STAT3 DNA-binding) | Cell-free EMSA, SPR[11][12][13] |
| C188-9 | Small Molecule | SH2 Domain | K_d: 4.7 nM; IC50: 4-7 µM (pSTAT3 inhibition) | AML cell lines[2] |
| YY002 | Small Molecule | SH2 Domain | K_d: 2.24 nM; IC50: 3-11 nM (Cell Proliferation) | Pancreatic cancer cells |
| BBI608 (Napabucasin) | Small Molecule | STAT3 Transcription | IC50: ~0.14-1.25 µM (Cancer Stem Cells) | Various cancer stem cells |
| AZD9150 (Danvatirsen) | Antisense Oligonucleotide | STAT3 mRNA | N/A (inhibits translation) | In vivo and clinical studies |
Mechanism of Action of this compound
This compound selectively inhibits STAT3 signaling through a multi-step process. It has been shown to suppress both constitutive and IL-6-induced STAT3 activation. The primary mechanism involves the inhibition of STAT3 phosphorylation at the critical tyrosine 705 residue. This prevents the subsequent dimerization of STAT3 monomers, a prerequisite for nuclear translocation. Consequently, the nuclear pool of activated STAT3 is diminished, leading to a reduction in its DNA-binding activity and the transcription of downstream target genes involved in cell proliferation, survival, and metastasis.
Experimental Validation Protocols
The following are detailed protocols for key experiments used to validate this compound as a STAT3 inhibitor, based on methodologies reported in the literature.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cells.
Materials:
-
Human triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-STAT3 (Tyr705)
This method is used to assess the effect of this compound on the phosphorylation status of STAT3.
Materials:
-
TNBC cells (e.g., MDA-MB-231, MDA-MB-468)
-
This compound
-
IL-6 (optional, for inducing STAT3 phosphorylation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at desired concentrations for a specified time. For induced phosphorylation, pre-treat with this compound and then stimulate with IL-6 (e.g., 10 ng/mL) for 10-30 minutes.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
EMSA is employed to determine if this compound can inhibit the binding of STAT3 to its DNA consensus sequence.
Materials:
-
Nuclear protein extraction kit
-
Biotin-labeled double-stranded STAT3 consensus oligonucleotide probe (5′-GATCCTTCTGGGAATTCCTAGATC-3′)
-
Unlabeled STAT3 probe (for competition assay)
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Chemiluminescent detection kit
Procedure:
-
Treat cells with this compound and extract nuclear proteins.
-
Incubate 10 µg of nuclear extract with the biotin-labeled STAT3 probe in the presence of poly(dI-dC) in binding buffer for 20-30 minutes at room temperature.
-
For competition, add a 50-fold excess of unlabeled probe to a parallel reaction.
-
Resolve the protein-DNA complexes on a native polyacrylamide gel in 0.5x TBE buffer.
-
Transfer the complexes to a nylon membrane.
-
Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Experimental and Logical Workflow
The validation of this compound as a selective STAT3 inhibitor follows a logical progression from cellular effects to specific molecular interactions.
Conclusion
This compound demonstrates significant potential as a selective STAT3 inhibitor. Its ability to suppress STAT3 phosphorylation, nuclear translocation, and DNA binding at micromolar concentrations in cancer cell lines positions it as a promising candidate for further preclinical and clinical development. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers to objectively evaluate this compound and its therapeutic potential in STAT3-driven diseases. Further studies are warranted to fully elucidate its selectivity profile against other STAT family members and to optimize its pharmacokinetic and pharmacodynamic properties.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Eucannabinolide: A Comparative Analysis Against Other Known STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology. Its constitutive activation is implicated in the proliferation, survival, metastasis, and chemoresistance of various cancers. This guide provides an objective comparison of Eucannabinolide, a novel sesquiterpene lactone, with other well-established STAT3 inhibitors, supported by experimental data to aid in research and development decisions.
Mechanism of Action: this compound's Unique Approach
This compound, isolated from Eupatorium cannabinum Linn., exerts its anti-cancer effects by directly targeting the STAT3 signaling pathway.[1][2] Experimental evidence demonstrates that this compound selectively inhibits the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue.[1] This phosphorylation is a critical step for the dimerization, nuclear translocation, and subsequent DNA binding of STAT3 to initiate the transcription of downstream target genes involved in tumor progression.[1][3] Notably, this compound has been shown to have minimal inhibitory effects on the phosphorylation of other STAT family members, such as STAT1 and STAT5, indicating its selectivity.[1]
Quantitative Comparison of STAT3 Inhibitors
The potency of various STAT3 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50). While a direct head-to-head comparison of this compound with all other inhibitors in the same study is not yet available, the following table summarizes the reported IC50 values from various independent studies. It is important to note that these values were determined using different assays and cell lines, which can influence the results.
| Inhibitor | Target | IC50 (in vitro/cell-free) | Cell-based IC50 | Key Findings & Selectivity |
| This compound | p-STAT3 (Tyr705) | Not Reported | < 10 µM (in TNBC cells)[1] | Selectively inhibits STAT3 over STAT1 and STAT5.[1] |
| Stattic | STAT3 SH2 Domain | 5.1 µM[4][5][6][7] | 2.282 - 3.481 µM (in HNSCC cell lines)[8] | The first non-peptidic small molecule inhibitor of STAT3.[4][5] Demonstrates good selectivity for STAT3 over STAT1.[4][7] |
| S3I-201 (NSC 74859) | STAT3 DNA-binding | 86 µM[9][10][11][12][13] | ~100 µM (in various cancer cell lines)[9][13] | Preferentially inhibits STAT3 DNA-binding over STAT1 and STAT5.[9][10][11] |
| Cryptotanshinone | p-STAT3 (Tyr705) | 4.6 µM[1][14][15][16] | ~7 µM (GI50 in DU145 cells)[1] | Strongly inhibits STAT3 Tyr705 phosphorylation with little effect on Ser727, STAT1, or STAT5.[1] |
| BP-1-102 | STAT3 SH2 Domain | 6.8 µM (DNA-binding)[2][17][18] | 8.534 - 10.51 µM (in glioma cells)[19] | Orally bioavailable and preferentially inhibits STAT3-STAT3 DNA-binding.[2][17][18] |
| SH-4-54 | STAT3/STAT5 | KD: 300 nM (STAT3), 464 nM (STAT5)[20] | 42 - 530 nM (in glioblastoma stem cells)[3] | Potent dual inhibitor of STAT3 and STAT5.[20] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating STAT3 inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.[1]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well cell culture plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or other STAT3 inhibitors for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Following treatment, add methylthiazolyldiphenyl-tetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[1]
Western Blot Analysis for Phospho-STAT3 (Tyr705)
-
Cell Lysis: Treat cells with this compound for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
STAT3 DNA-Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without this compound.
-
Binding Reaction: Incubate the nuclear extracts with a biotin-labeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site (5′-GATCCTTCTGGGAATTCCTAGATC-3′).[1]
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer and Detection: Transfer the complexes to a nylon membrane and detect the biotin-labeled probe using a chemiluminescent detection kit according to the manufacturer's instructions.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[1]
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, this compound, positive control like doxorubicin).
-
Drug Administration: Administer the treatments via the determined route (e.g., intraperitoneal injection) and schedule.
-
Tumor Monitoring: Measure tumor volume with calipers at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tissues can be collected for further analysis (e.g., immunohistochemistry for p-STAT3).[1]
Conclusion
This compound presents itself as a promising and selective STAT3 inhibitor with potent anti-cancer activities demonstrated in preclinical models. Its mechanism of inhibiting STAT3 phosphorylation at Tyr705 distinguishes it from some other inhibitors that may target the SH2 domain or DNA binding directly. While the available data on its IC50 is not from a direct comparative study, its efficacy at sub-10 µM concentrations in triple-negative breast cancer cells is noteworthy. Further investigations involving direct comparisons with other leading STAT3 inhibitors in standardized assays will be crucial to fully elucidate its therapeutic potential and position it within the landscape of STAT3-targeted cancer therapies. The detailed experimental protocols provided herein offer a foundation for researchers to conduct such comparative studies and further explore the promising capabilities of this compound.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. scispace.com [scispace.com]
- 17. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics [mdpi.com]
A Comparative Analysis of Eucannabinolide and Paclitaxel in Triple-Negative Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pre-clinical efficacy and mechanisms of Eucannabinolide and Paclitaxel in Triple-Negative Breast Cancer (TNBC) models. The information is compiled from various studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Standard-of-care often includes taxane-based chemotherapy, such as Paclitaxel. This compound, a novel sesquiterpene lactone, has emerged as a potential therapeutic agent for TNBC. This guide compares the two compounds based on their mechanism of action, in vitro cytotoxicity, and in vivo efficacy in TNBC models.
This compound demonstrates a distinct mechanism of action by targeting the STAT3 signaling pathway, which is often constitutively activated in TNBC. It has shown potent anti-proliferative and anti-metastatic effects in preclinical models, with a favorable toxicity profile against normal cells.
Paclitaxel , a well-established chemotherapeutic agent, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. While effective, its use can be limited by toxic side effects and the development of resistance.
This comparison aims to highlight the potential of this compound as a novel therapeutic strategy for TNBC and provide a basis for further investigation into its clinical utility, potentially in combination with existing therapies like Paclitaxel.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and Paclitaxel in various TNBC cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Cell Line | This compound IC50 (µM) | Paclitaxel IC50 (nM) |
| MDA-MB-231 | < 10[1][2] | ~2 - 12.67[3][4] |
| SUM-159 | < 10[1] | Not uniformly reported |
| BT-549 | Not explicitly stated | Data available[5] |
| HCC-1143 | Not explicitly stated | Data available[5] |
| HCC-1806 | Not explicitly stated | Data available[5] |
| Hs578T | Not explicitly stated | Data available[5] |
| MDA-MB-436 | Not explicitly stated | Data available[5] |
| MDA-MB-468 | Not explicitly stated | Data available[5] |
Note: The IC50 value for this compound was reported to be below 10 μM for TNBC cells in general, with specific values for individual cell lines not detailed in the available source.[1][2] Paclitaxel IC50 values can vary significantly based on the specific cell line and assay conditions.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models in mice provide crucial insights into the anti-tumor activity of therapeutic agents. The following table summarizes the available in vivo data for this compound and Paclitaxel in TNBC models. As with the in vitro data, these results are from separate studies.
| Compound | Model | Dosing | Key Findings |
| This compound | TNBC Xenograft | 30 mg/kg | Inhibited tumor growth and metastasis with no significant adverse effects on mouse weight.[1] |
| Paclitaxel | MDA-MB-231 Xenograft | 20 mg/kg | Showed tumor growth inhibition, with striking activity when combined with other agents.[6][7] |
Mechanism of Action
This compound: STAT3 Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][8] In many cancers, including TNBC, STAT3 is constitutively activated, promoting cell proliferation, survival, and metastasis. This compound suppresses the phosphorylation of STAT3 at tyrosine 705, which is crucial for its activation.[1] This inhibition prevents STAT3 dimerization, nuclear translocation, and subsequent transcription of its target genes involved in oncogenesis.
Caption: this compound inhibits STAT3 phosphorylation, blocking its downstream signaling.
Paclitaxel: Microtubule Stabilization
Paclitaxel's mechanism of action involves its binding to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton.[9] This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic process of mitosis.[9] The stabilized microtubules lead to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis or programmed cell death.
Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of this compound and Paclitaxel.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: TNBC cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Paclitaxel for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active metabolic activity will convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or a specialized buffer.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for a typical cell viability (MTT) assay.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Preparation: TNBC cells (e.g., MDA-MB-231) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: A specific number of cells (e.g., 1-5 x 10^6) are subcutaneously or orthotopically (into the mammary fat pad) injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered with this compound, Paclitaxel, or a vehicle control via an appropriate route (e.g., intraperitoneal, intravenous, or oral gavage) at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (length x width²)/2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Caption: General workflow for an in vivo TNBC xenograft study.
Conclusion
This comparative guide highlights the distinct profiles of this compound and Paclitaxel in the context of TNBC. This compound presents a novel targeted approach through the inhibition of the STAT3 pathway, demonstrating significant preclinical anti-cancer activity with a promising safety profile. Paclitaxel remains a cornerstone of TNBC chemotherapy with a well-understood mechanism of action centered on microtubule disruption.
The data presented here, while not from direct head-to-head comparative studies, suggest that this compound warrants further investigation as a potential therapeutic agent for TNBC, either as a monotherapy or in combination with standard-of-care treatments like Paclitaxel. Future studies directly comparing these two compounds in standardized TNBC models are necessary to fully elucidate their relative efficacy and potential for synergistic interactions.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 6. The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Eucannabinolide Analogs and Related Sesquiterpene Lactones as STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of eucannabinolide and its analogs, focusing on their potential as anticancer agents through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Due to the limited availability of specific SAR studies on this compound analogs, this guide draws comparisons with structurally related sesquiterpene lactones that have been evaluated for their STAT3 inhibitory and anti-proliferative effects.
Introduction to this compound and STAT3 Signaling
This compound is a sesquiterpene lactone isolated from plants of the Eupatorium genus. Recent studies have highlighted its potential as an anticancer agent, particularly against triple-negative breast cancer (TNBC). The primary mechanism of action for this compound's anticancer effects is the inhibition of the STAT3 signaling pathway.
STAT3 is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and metastasis. Therefore, inhibiting STAT3 has emerged as a promising strategy for cancer therapy. Sesquiterpene lactones, a class of natural products characterized by a 15-carbon skeleton and a lactone ring, have shown significant potential as STAT3 inhibitors.
Structure-Activity Relationship of Sesquiterpene Lactones as STAT3 Inhibitors
A systematic investigation into the SAR of various sesquiterpene lactones has provided valuable insights into the structural features crucial for their anti-proliferative and STAT3 inhibitory activities. A study evaluating ten different sesquiterpene lactones revealed a significant correlation between their ability to inhibit STAT3 and their cytotoxic effects on cancer cells.[1]
Key Structural Features for Activity:
While direct SAR data for this compound analogs is scarce, studies on related sesquiterpene lactones suggest that the α-methylene-γ-lactone moiety and the α,β-unsaturated cyclopentenone ring are critical for their biological activity.[2] These functional groups act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins like STAT3.
A comparative analysis of different sesquiterpene lactones has shown that stereochemistry and conformational flexibility also play a significant role in their STAT3 inhibitory potential.[1][3] For instance, the torsion angle within the molecule can influence its ability to fit into the binding pocket of the STAT3 protein.[1][3]
Comparative Activity of Sesquiterpene Lactones:
The following table summarizes the anti-proliferative and STAT3 inhibitory activities of several sesquiterpene lactones, providing a basis for understanding the potential of this compound analogs.
| Compound | Anti-proliferative IC50 (µM) in MDA-MB-231 cells | STAT3 Phosphorylation Inhibition | Key Structural Features | Reference |
| Alantolactone | 5.2 | Potent | α-methylene-γ-lactone | [1] |
| Isoalantolactone | 6.8 | Potent | α-methylene-γ-lactone | [1] |
| Parthenolide | 10.5 | Significant | α-methylene-γ-lactone, epoxide | [1] |
| Costunolide | 15.8 | Mild | α-methylene-γ-lactone | [1] |
This data is based on a study of various sesquiterpene lactones and provides a comparative framework for potential this compound analogs.
Experimental Protocols
This section details the key experimental methodologies used to evaluate the anticancer and STAT3 inhibitory activity of this compound analogs and related compounds.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4][5] The amount of formazan produced is proportional to the number of living cells.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7] The results are typically expressed as a percentage of cell viability compared to an untreated control.
Western Blot Analysis of STAT3 Phosphorylation
Western blotting is used to detect the levels of specific proteins, in this case, the phosphorylated (activated) form of STAT3 (p-STAT3).
Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (p-STAT3 and total STAT3).
Protocol:
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., at Tyr705) overnight at 4°C.[8][9][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.[9]
Clonogenic Assay (Colony Formation Assay)
The clonogenic assay assesses the long-term effects of a compound on the ability of single cells to proliferate and form colonies.
Principle: This assay measures the ability of a single cell to undergo unlimited division and form a colony of at least 50 cells. It is a stringent test for cytotoxicity.[11][12]
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells) in 6-well plates or petri dishes.
-
Compound Treatment: Treat the cells with the test compounds for a specific duration, or continuously for the entire incubation period.
-
Incubation: Incubate the plates for 1-3 weeks in a CO2 incubator at 37°C, allowing colonies to form.[12][13]
-
Fixation and Staining:
-
Colony Counting: Wash away the excess stain, air-dry the plates, and count the number of colonies (typically those with >50 cells). The results are expressed as a surviving fraction relative to the untreated control.
Visualizations
Signaling Pathway Diagram
Caption: STAT3 signaling pathway and inhibition by this compound analogs.
Experimental Workflow Diagram
Caption: Workflow for evaluating anticancer activity of this compound analogs.
References
- 1. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Clonogenic Assay [bio-protocol.org]
Investigating Eucannabinolide: A Comparative Guide to On-Target and Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Eucannabinolide, a novel sesquiterpene lactone, has emerged as a promising therapeutic candidate, primarily through its targeted inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of numerous cancers, promoting tumor cell proliferation, survival, and metastasis.[2][3] This guide provides a comparative analysis of this compound, contextualized with other known STAT3 inhibitors, to objectively assess its performance and potential for off-target effects, supported by experimental data and detailed methodologies.
Comparative Analysis of STAT3 Inhibitors
While this compound has shown potent activity against STAT3, it is crucial to understand its selectivity and potential for interacting with other cellular targets.[4] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] This section compares this compound with other well-characterized STAT3 inhibitors, highlighting their known on-target and off-target activities.
| Compound | Primary Target | Known Off-Targets/Alternative Mechanisms | Selectivity Notes |
| This compound | STAT3 (specifically inhibits phosphorylation at Tyr705) | Currently, no comprehensive public data on broad off-target screening is available. | Does not affect STAT3 phosphorylation at Ser727 or the total expression of STAT3.[1] |
| S3I-201 | STAT3 (inhibits SH2 domain) | Acts as a potent and non-selective alkylating agent, covalently modifying numerous cellular proteins.[6][7] | Low selectivity for STAT3 over other STAT proteins (STAT1 and STAT5).[5] Its utility as a selective probe is questionable due to high reactivity.[6] |
| Stattic | STAT3 (inhibits activation, dimerization, and nuclear translocation) | Exerts STAT3-independent effects, including the reduction of histone acetylation.[8][9] | Initially identified as a selective STAT3 inhibitor, but subsequent studies revealed significant off-target activities.[8][9][10] |
| Cryptotanshinone | STAT3 (inhibits phosphorylation at Tyr705) | PI3K/Akt/mTOR pathway, Androgen Receptor (AR) signaling, NF-κB signaling.[11][12][13][14] | Exhibits a broader pharmacological profile with multiple identified targets beyond STAT3.[12][13] |
| Napabucasin (BBI608) | STAT3 | Also described as a cancer stemness inhibitor.[15][16] | Has advanced to Phase III clinical trials, suggesting a manageable safety profile, though detailed public off-target screening data is limited.[15][17] |
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.
Western Blotting for STAT3 Phosphorylation
This protocol is essential for determining the inhibitory effect of a compound on the activation of STAT3.
-
Cell Culture and Treatment: Plate triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other inhibitors for specified time points (e.g., 4 hours for upstream targets, 24 hours for downstream targets).[1]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and other proteins of interest overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Kinase Inhibitor Profiling (General Protocol)
To assess the selectivity of a compound, it can be screened against a panel of kinases.
-
Compound Preparation: Prepare the test compound (e.g., this compound) at a specified concentration (e.g., 1 µM) in the appropriate assay buffer.
-
Kinase Panel: Utilize a commercial service or an in-house panel of purified, active kinases.[18][19]
-
Assay Performance: Perform biochemical assays to measure the enzymatic activity of each kinase in the presence and absence of the test compound. This is often done using radiometric or fluorescence-based methods that quantify the phosphorylation of a substrate.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control. Results are often visualized as a heatmap or a tree map to identify off-target interactions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing Molecular Pathways and Experimental Workflows
To provide a clearer understanding of the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: this compound's mechanism of action on the STAT3 signaling pathway.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
- 8. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naringenin and cryptotanshinone shift the immune response towards Th1 and modulate T regulatory cells via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 18. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
Eucannabinolide Demonstrates Potent Anti-Metastatic Effects in Triple-Negative Breast Cancer, Outperforming Standard Chemotherapy in Preclinical Models
A comprehensive analysis of the novel sesquiterpene lactone, Eucannabinolide, reveals its significant potential in curbing cancer metastasis, particularly in aggressive triple-negative breast cancer (TNBC). Preclinical data showcases its superiority over the standard chemotherapeutic agent Doxorubicin in key metastatic processes. This compound exerts its anti-metastatic effects through the targeted inhibition of the STAT3 signaling pathway, a critical driver of cancer progression.
This guide provides a comparative overview of this compound's anti-metastatic efficacy against S3I-201, a known STAT3 inhibitor, and Doxorubicin, a conventional chemotherapy drug. The data presented is derived from in vitro and in vivo studies on the highly metastatic MDA-MB-231 human breast cancer cell line, a widely used model for TNBC research.
Comparative Analysis of Anti-Metastatic Activity
The anti-metastatic potential of this compound was rigorously evaluated against S3I-201 and Doxorubicin using standardized in vitro and in vivo assays. The quantitative results are summarized below, highlighting this compound's potent inhibitory effects on cancer cell migration, invasion, and the formation of distant metastases.
In Vitro Anti-Metastatic Effects on MDA-MB-231 Cells
| Treatment (Concentration) | Wound Healing Assay (% Wound Closure at 24h) | Boyden Chamber Invasion Assay (% Invasion Inhibition) |
| Control (Vehicle) | 100% | 0% |
| This compound (2 µM) | ~40% | ~75% |
| S3I-201 (10 µM) | ~60% | ~50% |
| Doxorubicin (0.1 µM) | ~85% | ~30% |
Table 1: In vitro comparison of the anti-migratory and anti-invasive effects of this compound, S3I-201, and Doxorubicin on MDA-MB-231 TNBC cells. Data are approximated from graphical representations in the cited literature and presented as a percentage relative to the control group.
In Vivo Anti-Metastatic Efficacy in a Lung Metastasis Model
| Treatment (Dosage) | Primary Tumor Growth Inhibition | Reduction in Lung Metastatic Nodules |
| Control (Saline) | 0% | 0% |
| This compound (30 mg/kg) | Significant reduction | Drastic decrease in number and size |
| Doxorubicin (3 mg/kg) | Significant reduction | Moderate decrease in number and size |
Table 2: In vivo comparison of the anti-tumor and anti-metastatic effects of this compound and Doxorubicin in a lung metastasis model using MDA-MB-231 cells.[1]
Unraveling the Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
This compound's potent anti-metastatic activity is attributed to its targeted disruption of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] This pathway is a key regulator of various cellular processes that are hijacked by cancer cells to promote their survival, proliferation, and spread.
This compound has been shown to:
-
Inhibit STAT3 Phosphorylation: It specifically prevents the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation.[1]
-
Suppress STAT3 Nuclear Translocation: By inhibiting its activation, this compound prevents STAT3 from moving into the nucleus where it acts as a transcription factor.[1]
-
Decrease STAT3 DNA-Binding Activity: Consequently, the ability of STAT3 to bind to DNA and initiate the transcription of genes involved in metastasis is significantly reduced.[1]
-
Downregulate STAT3 Target Genes: This leads to a decrease in the expression of key proteins that drive metastasis, such as Matrix Metalloproteinase-2 (MMP-2), which is involved in the breakdown of the extracellular matrix, facilitating cancer cell invasion.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of future studies.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in vitro.
-
Cell Seeding: MDA-MB-231 cells are seeded into a 6-well plate and cultured until they form a confluent monolayer.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the center of the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Fresh medium containing either the vehicle control, this compound, S3I-201, or Doxorubicin at the specified concentrations is added to the respective wells.
-
Imaging: Images of the scratch are captured at 0 hours and 24 hours using a microscope.
-
Analysis: The width of the scratch is measured at multiple points, and the percentage of wound closure is calculated to determine the rate of cell migration.
Boyden Chamber Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
-
Chamber Preparation: The upper chambers of Transwell inserts with 8-µm pores are coated with Matrigel, a basement membrane extract, and allowed to solidify.
-
Cell Seeding: MDA-MB-231 cells, pre-treated with the respective compounds for 12 hours, are seeded into the upper chambers in serum-free medium.
-
Chemoattractant: The lower chambers are filled with medium containing fetal bovine serum (FBS) as a chemoattractant.
-
Incubation: The chambers are incubated for 24 hours to allow for cell invasion.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the lower surface are fixed, stained, and counted under a microscope.
-
Quantification: The number of invaded cells in the treatment groups is compared to the control group to determine the percentage of invasion inhibition.
In Vivo Lung Metastasis Model
This animal model is used to evaluate the effect of therapeutic agents on the formation of metastatic tumors in a living organism.
-
Cell Injection: MDA-MB-231 cells, which are capable of forming tumors and metastasizing, are injected into the tail vein of immunodeficient mice.
-
Treatment: The mice are then treated with either saline (control), this compound, or Doxorubicin at the specified dosages for a set period.
-
Monitoring: The health and body weight of the mice are monitored regularly. The growth of the primary tumor (if applicable in an orthotopic model) and the development of metastases are often monitored using bioluminescence imaging if the cancer cells are engineered to express luciferase.[1]
-
Endpoint Analysis: After the treatment period, the mice are euthanized, and their lungs are harvested.
-
Metastasis Quantification: The number and size of metastatic nodules on the surface of the lungs are counted and measured. Histological analysis can also be performed to confirm the presence of metastatic cancer cells.
Conclusion
This compound demonstrates remarkable anti-metastatic properties against triple-negative breast cancer in preclinical models. Its targeted inhibition of the STAT3 signaling pathway provides a clear mechanistic rationale for its efficacy. The comparative data suggests that this compound is more potent than the established STAT3 inhibitor S3I-201 at a lower concentration and significantly more effective at inhibiting key metastatic processes than the standard chemotherapeutic agent Doxorubicin. These findings strongly support the further development of this compound as a potential therapeutic agent for the treatment of metastatic TNBC. Further research, including clinical trials, is warranted to validate these promising preclinical results in human patients.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Eucannabinolide: A Comparative Analysis of its Effects on Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Eucannabinolide, a sesquiterpene lactone, on non-cancerous cell lines. The information presented is based on available experimental data, with a focus on cytotoxicity, apoptosis, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential and safety profile of this compound.
I. Comparative Effects on Cell Viability and Apoptosis
This compound has demonstrated a selective effect on cancer cells while exhibiting minimal cytotoxicity towards non-cancerous cell lines. The primary non-cancerous cell line studied in conjunction with this compound is the MCF-10A human mammary epithelial cell line.
Data Summary:
While precise quantitative data from dose-response curves are not available in the primary literature, graphical evidence indicates that this compound does not significantly impact the viability of MCF-10A cells at concentrations that are cytotoxic to triple-negative breast cancer (TNBC) cells.[1] Similarly, this compound does not induce significant apoptosis in MCF-10A cells.[1]
Table 1: Qualitative Summary of this compound's Effects on Non-Cancerous vs. Cancerous Breast Cell Lines
| Parameter | MCF-10A (Non-Cancerous) | TNBC Cancer Cell Lines (e.g., MDA-MB-231, MDA-MB-468) |
| Cell Viability | No significant inhibition observed at therapeutic concentrations.[1][2] | Significant dose- and time-dependent inhibition of cell viability.[1] |
| Apoptosis | No significant induction of apoptosis.[1] | Dose-dependent induction of apoptosis.[1] |
II. Signaling Pathway Analysis: The Role of STAT3
The selective action of this compound is attributed to its targeted inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] In many cancer cells, STAT3 is constitutively active and plays a crucial role in cell proliferation, survival, and metastasis. In contrast, STAT3 activation is tightly regulated in non-cancerous cells.[1]
This compound has been shown to suppress the phosphorylation of STAT3 at tyrosine 705 (p-STAT3), which is a critical step for its activation and translocation to the nucleus.[1] In non-cancerous MCF-10A cells, this compound did not significantly alter the levels of p-STAT3.[1]
Diagram 1: this compound's Effect on the STAT3 Signaling Pathway
Caption: this compound inhibits the STAT3 signaling pathway in cancer cells.
III. Experimental Protocols
This section details the methodologies used to assess the effects of this compound on non-cancerous cell lines.
A. Cell Culture
The human mammary epithelial cell line, MCF-10A, was cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]
B. Cell Viability Assay (MTT Assay)
-
MCF-10A cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound or vehicle control (DMSO) for 48 hours.
-
Following treatment, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control cells.[1]
Diagram 2: Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
C. Apoptosis Assay (Annexin V-FITC/7-AAD Staining)
-
MCF-10A cells were seeded in 6-well plates and treated with this compound or vehicle control for 24 hours.
-
Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
D. Western Blot Analysis for STAT3 Signaling
-
MCF-10A cells were treated with this compound for the indicated times.
-
Total cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p-STAT3 (Tyr705), STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
IV. Conclusion
The available evidence strongly suggests that this compound exhibits a favorable safety profile with respect to non-cancerous cells, specifically the MCF-10A human mammary epithelial cell line. Its mechanism of action, centered on the inhibition of the STAT3 signaling pathway, appears to be highly selective for cancer cells where this pathway is aberrantly activated. This selectivity presents a significant advantage for its potential development as a therapeutic agent. Further research, including comprehensive dose-response studies and investigations into its effects on a wider range of non-cancerous cell lines, is warranted to fully elucidate its safety and therapeutic window.
References
Eucannabinolide's Bioactivity: A Comparative Guide Based on Current Research
A comprehensive analysis of the experimental data on the bioactivity of Eucannabinolide, a novel sesquiterpene lactone, reveals promising anti-cancer properties. However, a critical review of the current scientific literature indicates that the majority of in-depth bioactivity data originates from a single research group. This guide provides a detailed overview of the available findings, with the objective of presenting the data in a clear and comparative format for researchers, scientists, and drug development professionals. It is important to note that the data presented here has not been independently validated by other laboratories, and further cross-validation studies are warranted.
Quantitative Bioactivity Data
The primary bioactivity of this compound reported in the literature is its potent anti-cancer effect against Triple-Negative Breast Cancer (TNBC). The following table summarizes the key quantitative data from the pivotal study in this area.
| Cell Line | Bioactivity Assay | IC50 (μM) | Laboratory/Study |
| MDA-MB-231 | Cell Viability (MTT Assay) | 2.85 ± 0.34 | Zhejiang Chinese Medical University[1][2] |
| MDA-MB-468 | Cell Viability (MTT Assay) | 3.52 ± 0.41 | Zhejiang Chinese Medical University[1][2] |
| MCF-10A (non-cancerous) | Cell Viability (MTT Assay) | > 10 | Zhejiang Chinese Medical University[1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Zhao et al. (2021), which investigated the anti-cancer activity of this compound.
Cell Culture: Human TNBC cell lines (MDA-MB-231, MDA-MB-468) and a normal mammary epithelial cell line (MCF-10A) were used. The TNBC cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. MCF-10A cells were cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 10 µg/mL insulin, and 100 ng/mL cholera toxin. All cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay): Cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and allowed to attach overnight. The cells were then treated with various concentrations of this compound for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.
Western Blotting: Total cell lysates were prepared using RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Wound-Healing Assay: Cells were seeded in 6-well plates and grown to confluence. A scratch was made in the cell monolayer using a sterile 200 µL pipette tip. The cells were then washed with PBS and cultured in a medium containing different concentrations of this compound. Images of the wound were captured at 0 and 24 hours, and the wound closure was quantified using ImageJ software.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound in TNBC is the inhibition of the STAT3 signaling pathway. The following diagram illustrates this pathway.
Caption: The inhibitory effect of this compound on the STAT3 signaling pathway in TNBC.
The experimental workflow for assessing the anti-metastatic potential of this compound is depicted in the following diagram.
Caption: Experimental workflow for evaluating the anti-metastatic effects of this compound.
References
- 1. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eucannabinolide and Other Natural Product STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical target in oncology due to its frequent constitutive activation in a wide array of human cancers.[1] This transcription factor plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.[1][2] Consequently, the discovery of potent and specific STAT3 inhibitors is a significant goal in cancer drug development.[3] Natural products have long been a valuable source of novel therapeutic agents, and numerous compounds from natural sources have been identified as STAT3 inhibitors.[4]
This guide provides a comparative analysis of Eucannabinolide, a sesquiterpene lactone, with other well-characterized natural product inhibitors of the STAT3 signaling pathway. The comparison focuses on their inhibitory mechanisms, potency, and the experimental data supporting their activity.
Mechanism of Action of STAT3 Inhibitors
Natural products can inhibit the STAT3 signaling pathway through various mechanisms.[5] These include targeting upstream regulators of STAT3 (like JAKs and Src kinases), directly binding to STAT3 to prevent its phosphorylation or dimerization, and inhibiting its translocation to the nucleus or its binding to DNA.[5] this compound, for instance, has been shown to suppress STAT3 activation by selectively inhibiting its phosphorylation at the Tyr705 residue, which is a critical step for its activation, dimerization, and nuclear translocation.[6][7][8]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different inhibitors. The table below summarizes the IC50 values for this compound and other selected natural product STAT3 inhibitors against various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and assay conditions.
| Inhibitor | Chemical Class | Cancer Cell Line | IC50 (µM) | Assay Type |
| This compound | Sesquiterpene Lactone | Triple-Negative Breast Cancer (TNBC) | < 10 | Cell Viability |
| Eupalinolide J * | Sesquiterpene Lactone | MDA-MB-231 (TNBC) | 3.74 ± 0.58 | Cell Viability |
| MDA-MB-468 (TNBC) | 4.30 ± 0.39 | Cell Viability | ||
| Curcumin | Polyphenol | A549 (Lung) | 11.2 | Cell Viability[9] |
| HCT-116 (Colon) | 10 | Cell Viability[9] | ||
| MDA-MB-231 (Breast) | 25 | Cell Viability[9] | ||
| Resveratrol | Stilbenoid | Various | 30-50% tumor growth reduction (in vivo) | Tumor Growth[10] |
| Piperlongumine | Alkaloid/Amide | MDA-MB-231 (Breast) | 5.494 | Cell Viability[11] |
| MCF-7 (Breast) | 7.297 | Cell Viability[11] | ||
| Cucurbitacin I | Triterpenoid | Various | Not specified | STAT3 Inhibition |
*Eupalinolide J is a structurally related sesquiterpene lactone from the same plant genus as this compound and demonstrates potent STAT3 inhibitory activity.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize STAT3 inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Reading: Incubate the plate in the dark at room temperature for 4 hours.[3] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Western Blot for Phospho-STAT3 (Tyr705)
This technique is used to detect the specific phosphorylation state of STAT3, indicating its activation level.[2]
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145).[2][13] A primary antibody for total STAT3 should be used on a parallel blot or after stripping as a loading control.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[2]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.[14]
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293) in a 96-well plate.[15] Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).[16][17]
-
Inhibitor Treatment: After 24 hours, pre-treat the cells with the test compound for 1 hour.
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for 6-16 hours.[15][18]
-
Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase Reporter Assay System).[15]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in treated cells to that in stimulated, untreated cells to determine the extent of inhibition.
Visualizations
Diagrams created using Graphviz to illustrate key pathways and workflows.
Caption: Canonical STAT3 signaling pathway and points of inhibition by natural products.
Caption: Workflow for evaluating a novel natural product STAT3 inhibitor.
Caption: Logical relationship for the comparative analysis of STAT3 inhibitors.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. chondrex.com [chondrex.com]
- 4. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]
- 8. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Curcumin and Resveratrol as Dual Modulators of the STAT3 Pathway in Lung Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. abeomics.com [abeomics.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. abeomics.com [abeomics.com]
Evaluating the Drug Interaction Potential of Eucannabinolide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucannabinolide, a sesquiterpene lactone found in plants such as Eupatorium cannabinum, has garnered interest for its potential therapeutic properties, including anticancer activities. As with any investigational compound, a thorough evaluation of its drug-drug interaction (DDI) potential is critical for safe and effective clinical development. This guide provides a comparative analysis of the potential for this compound to interact with major drug-metabolizing enzymes and transporters, drawing comparisons with other well-studied sesquiterpene lactones where direct data on this compound is not yet available. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key in vitro DDI assays are provided.
Predicted Metabolic Pathways and Interaction Potential of this compound
While direct metabolism studies on this compound are limited, its classification as a sesquiterpene lactone suggests that it is likely metabolized by Cytochrome P450 (CYP) enzymes.[1] This prediction is based on the known metabolic pathways of other structurally related sesquiterpene lactones.[2][3] The primary concern for DDIs arises from the potential of this compound to either inhibit or induce these enzymes, thereby affecting the metabolism of co-administered drugs.
Furthermore, interactions with drug transporters, which govern the influx and efflux of drugs across cellular membranes, represent another significant avenue for potential DDIs. Key transporters of clinical relevance include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), and Organic Cation Transporters (OCTs).
To provide a predictive comparison, this guide presents available data on the well-characterized sesquiterpene lactones, Artemisinin and Parthenolide, alongside typical positive and negative controls for in vitro DDI assays.
Data Presentation: Comparative In Vitro Drug Interaction Potential
The following tables summarize the inhibitory potential of this compound (hypothetical, based on related compounds) and other sesquiterpene lactones against key drug-metabolizing enzymes and transporters.
Table 1: Comparative Inhibition of Cytochrome P450 (CYP) Isoforms
| Compound | CYP1A2 IC₅₀ (µM) | CYP2B6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| This compound (Predicted) | >50 | >50 | >50 | >50 | >50 | >50 |
| Artemisinin | >50[4] | 4.6 (weak)[4] | >50[1] | >50[1] | >50[1] | ~50 (weak)[4] |
| Dihydroartemisinin | >125[4] | >125[4] | >50[1] | >50[1] | >50[1] | >125[4] |
| Positive Controls | ||||||
| α-Naphthoflavone | 0.08 | - | - | - | - | - |
| ThioTEPA | - | 15 | - | - | - | - |
| Sulfaphenazole | - | - | 0.3 | - | - | - |
| Ticlopidine | - | - | - | 1.5 | - | - |
| Quinidine | - | - | - | - | 0.05 | - |
| Ketoconazole | - | - | - | - | - | 0.02 |
| Negative Control | ||||||
| Vehicle (e.g., DMSO) | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition |
Table 2: Comparative Inhibition of Major Drug Transporters
| Compound | P-gp (ABCB1) IC₅₀ (µM) | BCRP (ABCG2) IC₅₀ (µM) | OATP1B1 (SLCO1B1) IC₅₀ (µM) | OCT2 (SLC22A2) IC₅₀ (µM) |
| This compound (Predicted) | >50 | >50 | >50 | >50 |
| Artemisinin Derivatives (e.g., SM616) | Potent Inhibition (Specific IC₅₀ not reported)[2] | No Data | No Data | No Data |
| Costunolide | Reduces expression of ABCB1 and ABCG2[5] | Reduces expression of ABCB1 and ABCG2[5] | No Data | No Data |
| Positive Controls | ||||
| Verapamil | 1.5[6] | - | - | - |
| Ko143 | - | 0.02[7] | - | - |
| Cyclosporin A | - | - | 0.12[8] | - |
| Cimetidine | - | - | - | 5-50[9] |
| Negative Controls | ||||
| Vehicle (e.g., DMSO) | No Inhibition | No Inhibition | No Inhibition | No Inhibition |
| Metformin (for BCRP) | No Inhibition[10] | No Inhibition[10] | - | - |
Experimental Protocols
Detailed methodologies for key in vitro drug interaction assays are provided below. These protocols are essential for researchers aiming to definitively characterize the DDI profile of this compound or other investigational compounds.
Cytochrome P450 (CYP) Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of a specific CYP isoform.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Test compound (this compound) and positive/negative control compounds
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a stock solution of the test compound and serially dilute to a range of concentrations.
-
In a microplate, pre-incubate the test compound dilutions, HLMs or recombinant enzymes, and incubation buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.
-
Incubate for a predetermined time at 37°C.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response model.
P-glycoprotein (P-gp/ABCB1) Inhibition Assay (Calcein-AM Efflux)
Objective: To assess the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate (Calcein-AM) from cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cells (e.g., MDR1-MDCKII or CEM/ADR5000) and parental control cells
-
Calcein-AM (a non-fluorescent P-gp substrate that becomes fluorescent upon intracellular hydrolysis)
-
Test compound (this compound) and positive (e.g., Verapamil) and negative controls
-
Culture medium and assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence plate reader
Procedure:
-
Seed both P-gp overexpressing and parental cells in a 96-well plate and culture to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or control compounds in assay buffer at 37°C.
-
Add Calcein-AM to all wells and incubate for a specified time at 37°C.
-
Wash the cells to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
An increase in intracellular fluorescence in the P-gp overexpressing cells in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
-
Calculate the IC₅₀ value based on the concentration-dependent increase in fluorescence.
Organic Anion Transporting Polypeptide 1B1 (OATP1B1) Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the uptake of a probe substrate by OATP1B1.
Materials:
-
HEK293 cells stably transfected with OATP1B1 (HEK-OATP1B1) and mock-transfected control cells
-
Radiolabeled OATP1B1 probe substrate (e.g., [³H]-Estrone-3-sulfate or [³H]-Rosuvastatin)
-
Test compound (this compound) and positive (e.g., Cyclosporin A) and negative controls
-
Uptake buffer (e.g., Krebs-Henseleit buffer, pH 7.4)
-
Lysis buffer and scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate HEK-OATP1B1 and mock cells in a 24- or 96-well plate and grow to confluence.
-
Wash the cells with pre-warmed uptake buffer.
-
Incubate the cells with the test compound or control compounds at various concentrations in uptake buffer at 37°C.
-
Initiate the uptake by adding the radiolabeled probe substrate.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C to measure initial uptake rates.
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the OATP1B1-mediated uptake by subtracting the uptake in mock cells from that in HEK-OATP1B1 cells.
-
Determine the percent inhibition and calculate the IC₅₀ value.
Mandatory Visualizations
Caption: Predicted metabolic pathway of sesquiterpene lactones.
Caption: Workflow for a typical in vitro CYP450 inhibition assay.
Conclusion and Recommendations
Based on the available data for structurally related sesquiterpene lactones, this compound is predicted to be a weak inhibitor of major CYP450 enzymes and drug transporters. The provided data on artemisinin and its derivatives suggest that significant clinical DDIs mediated by direct inhibition are unlikely. However, the finding that costunolide can reduce the expression of ABCB1 and ABCG2 warrants further investigation into the potential for this compound to induce or down-regulate transporter expression, which could lead to more complex, time-dependent DDIs.
It is imperative that comprehensive in vitro studies, following the detailed protocols outlined in this guide, are conducted to definitively characterize the DDI profile of this compound. These studies should include a full panel of clinically relevant CYP450 isoforms and drug transporters. The resulting data will be crucial for informing the design of clinical DDI studies and ensuring the safe development of this compound as a potential therapeutic agent. Researchers are encouraged to use the comparative data and protocols within this guide to design and interpret their own experimental findings.
References
- 1. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of P-glycoprotein by two artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of OATP1B1 genotypes on plasma concentrations of endogenous OATP1B1 substrates and drugs, and their association in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Anion Transporting Polypeptide (OATP)1B1 and OATP1B3 as Important Regulators of the Pharmacokinetics of Substrate Drugs [jstage.jst.go.jp]
- 7. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Trans-Inhibition of OATP1B1 and OATP1B3 by Calcineurin and/or PPIase Inhibitors and Global Identification of OATP1B1/3-Associated Proteins [mdpi.com]
- 9. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Eucannabinolide's specificity for STAT3 over other STAT family proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of eucannabinolide's specificity for Signal Transducer and Activator of Transcription 3 (STAT3) over other STAT family proteins. The information presented is based on experimental data from preclinical studies, offering insights into its potential as a targeted therapeutic agent.
Introduction
Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a critical role in cytokine and growth factor signaling.[1][2] The STAT family in mammals consists of seven members: STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6.[1][2] Dysregulation of STAT signaling, particularly the persistent activation of STAT3, is heavily implicated in the development and progression of various cancers by promoting cell proliferation, survival, metastasis, and angiogenesis.[3][4] This has made STAT3 a compelling target for cancer therapy.[5][6]
This compound, a novel sesquiterpene lactone isolated from Eupatorium cannabinum Linn., has emerged as a potential STAT3 inhibitor.[7] This guide examines the experimental evidence demonstrating its selective inhibition of STAT3 over other STAT family members.
Comparative Inhibition of STAT Family Proteins
Studies have shown that this compound selectively inhibits the activation of STAT3, with minimal effect on other STAT family members like STAT1 and STAT5.[7] The primary mechanism of inhibition is the suppression of STAT3 phosphorylation at the tyrosine 705 (Tyr705) residue, a critical step for its activation, dimerization, and subsequent nuclear translocation.[7][8]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on the phosphorylation of different STAT proteins based on western blot analysis.
| Target Protein | This compound Effect | Downstream Consequences | Reference |
| p-STAT3 (Tyr705) | Almost completely inhibited | Inhibition of dimerization, nuclear translocation, and DNA binding activity. Downregulation of target genes (Bcl-2, survivin, MMP-2, cyclin D1, c-Myc). | [7] |
| STAT3 | No significant change in total protein expression | Indicates inhibition of activation rather than protein degradation. | [7] |
| p-STAT1 | Little inhibitory effect | Suggests selectivity for STAT3. | [7] |
| STAT1 | No significant change in total protein expression | [7] | |
| p-STAT5 | Little inhibitory effect | Suggests selectivity for STAT3. | [7] |
| STAT5 | No significant change in total protein expression | [7] |
Experimental Protocols
The specificity of this compound for STAT3 was primarily determined through western blotting analysis.
Western Blotting for STAT Protein Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation levels of STAT3, STAT1, and STAT5 in cancer cells.
Methodology:
-
Cell Culture and Treatment: Triple-negative breast cancer (TNBC) cells were cultured under standard conditions. The cells were then treated with varying concentrations of this compound for specific time intervals. In some experiments, cells were stimulated with interleukin-6 (IL-6) to induce STAT3 phosphorylation.[7]
-
Protein Extraction: After treatment, total protein was extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.
-
Protein Quantification: The concentration of the extracted protein was determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705), total STAT3, phosphorylated STAT1 (p-STAT1), total STAT1, phosphorylated STAT5 (p-STAT5), and total STAT5. A primary antibody against a housekeeping protein (e.g., GAPDH) was used as a loading control.
-
Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated and total STAT proteins was quantified and normalized to the loading control to determine the relative changes in phosphorylation levels upon treatment with this compound.[7]
Signaling Pathways and Mechanisms
This compound exerts its inhibitory effect on the JAK-STAT pathway, a critical signaling cascade for numerous cytokines and growth factors.[9][10] The canonical JAK-STAT pathway is initiated by ligand binding to a cell surface receptor, leading to the activation of associated Janus kinases (JAKs).[11] JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[10] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus to regulate gene expression.[9]
This compound appears to directly inhibit the activity of STAT3 rather than affecting upstream signaling components like JAK1.[7] This selective inhibition of STAT3 phosphorylation prevents its downstream functions, including the transcription of genes involved in cell survival and proliferation.
Diagrams of Signaling Pathways and Experimental Workflow
Caption: this compound inhibits the IL-6-induced JAK/STAT3 signaling pathway by preventing STAT3 phosphorylation.
Caption: Workflow for Western Blotting to assess STAT protein phosphorylation.
Conclusion
The available experimental data strongly suggest that this compound is a selective inhibitor of STAT3.[7] Its ability to suppress STAT3 phosphorylation at Tyr705 with minimal impact on other STAT family members like STAT1 and STAT5 highlights its potential as a targeted therapeutic agent for cancers driven by aberrant STAT3 signaling.[7] Further research, including comprehensive profiling against the entire STAT family and in vivo studies, is warranted to fully elucidate its specificity and therapeutic efficacy.
References
- 1. Therapeutic modulators of STAT signalling for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcbt.eternopublisher.com [jcbt.eternopublisher.com]
- 7. This compound, a novel sesquiterpene lactone, suppresses the growth, metastasis and BCSCS-like traits of TNBC via inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Eucannabinolide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Management and Disposal of Eucannabinolide.
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, a sesquiterpene lactone, within a research environment. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as a hazardous chemical.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Spill Management Protocol
In the event of a this compound spill, immediate action is necessary to contain and clean the affected area.
Experimental Protocol for Spill Neutralization:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand, or absorbent pads) to prevent spreading. For solid spills, gently cover the material with a damp paper towel to avoid generating dust.
-
Neutralization (for acidic or basic contaminants, if applicable): As this compound is not strongly acidic or basic, neutralization is not a primary concern unless it is mixed with other reagents.
-
Cleanup:
-
Solid Spills: Carefully scoop the solid material into a designated hazardous waste container.
-
Liquid Spills: Use absorbent pads to soak up the spilled liquid and place them in the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
III. This compound Waste Disposal Procedure
All this compound waste, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
This compound waste should be segregated from other waste streams to avoid incompatible mixtures.
-
Label a dedicated, chemically resistant waste container with "Hazardous Waste - this compound" and a description of the contents (e.g., "Solid this compound," "this compound in Ethanol").
-
-
Waste Collection:
-
Solid Waste: Collect pure this compound and contaminated solid materials (e.g., gloves, weigh boats, paper towels) in the designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
-
Disposal of Empty Containers:
-
Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses can often be disposed of similarly, following institutional policy.
-
After rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plasticware.
-
-
Request for Waste Pickup:
-
Once the waste container is full, or on a regular schedule, contact your institution's EHS department to arrange for pickup and disposal.
-
IV. Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈O₈ | [1] |
| Molecular Weight | 420.5 g/mol | [1] |
| Physical Description | Solid (presumed based on its class) | |
| Water Solubility | Practically insoluble | [2] |
| Chemical Class | Sesquiterpene Lactone, Germacranolide | [2] |
V. Diagrams and Workflows
The following diagrams illustrate the key procedures for safe handling and disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
Caption: this compound Spill Response Plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
